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  • Product: 1-(ethylsulfanyl)isoquinoline
  • CAS: 70259-76-6

Core Science & Biosynthesis

Foundational

1-(Ethylsulfanyl)isoquinoline: Structural Dynamics, Synthesis, and Pharmacological Utility

Executive Summary 1-(Ethylsulfanyl)isoquinoline (CAS No. 70259-76-6) is a specialized heterocyclic compound characterized by an isoquinoline core functionalized with an ethylthio ether at the C1 position.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Ethylsulfanyl)isoquinoline (CAS No. 70259-76-6) is a specialized heterocyclic compound characterized by an isoquinoline core functionalized with an ethylthio ether at the C1 position. Due to its unique stereoelectronic profile and lipophilicity, this compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of novel therapeutics targeting metabolic disorders. This technical guide provides an in-depth analysis of its chemical structure, physical properties, synthetic methodologies, and applications in modern drug discovery.

Chemical Identity and Structural Analysis

The molecular architecture of 1-(ethylsulfanyl)isoquinoline consists of a rigid, bicyclic heteroaromatic isoquinoline ring covalently bonded to an ethylsulfanyl (-SCH₂CH₃) group at the 1-position.

Mechanistic Causality of the Structure: The reactivity and stability of this molecule are dictated by the nitrogen atom at position 2. The imine-like nitrogen exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the adjacent C1 carbon. In precursor molecules (like 1-chloroisoquinoline), this makes the C1 position highly electrophilic and primed for nucleophilic attack. Once the ethylsulfanyl group is installed, the thioether linkage provides a stable, lipophilic vector that is highly valuable for interacting with hydrophobic protein pockets in biological targets.

G Isoquinoline Isoquinoline Core (Aromatic Scaffold) N_Atom N2 Atom (Electron Withdrawing) Isoquinoline->N_Atom contains C1_Pos C1 Position (Electrophilic Center) N_Atom->C1_Pos activates via inductive effect Thio_Group Ethylsulfanyl Group (Lipophilic Donor) C1_Pos->Thio_Group covalently bound to

Structural logic and electron delocalization in 1-(ethylsulfanyl)isoquinoline.

Physical and Chemical Properties

The physical properties of 1-(ethylsulfanyl)isoquinoline dictate its handling and purification. As documented by , the compound possesses a molecular weight of 189.28 g/mol .

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 1-(ethylsulfanyl)isoquinoline
CAS Registry Number 70259-76-6
Molecular Formula C₁₁H₁₁NS
Molecular Weight 189.28 g/mol
Appearance Colorless to pale yellow liquid
Predicted Boiling Point ~ 310-330 °C
Predicted LogP ~ 3.2
Table 2: Reactant vs. Product Comparison (SNAr Transformation)

To understand its synthesis, it is useful to compare the properties of the starting material against the final product.

Parameter1-Chloroisoquinoline (Reactant)1-(Ethylsulfanyl)isoquinoline (Product)
C1 Substituent Chloride (-Cl)Ethylsulfanyl (-SCH₂CH₃)
Electrophilicity at C1 High (Activated for SNAr)Low (Stable thioether)
Lipophilicity (LogP) ~ 2.5~ 3.2
Role in Synthesis Electrophilic ScaffoldPharmacophore Building Block

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and reliable method for synthesizing 1-(ethylsulfanyl)isoquinoline is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This workflow leverages the highly activated nature of the C1 position on 1-chloroisoquinoline.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity, utilizing conditions optimized for[1].

  • Preparation & Setup : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloroisoquinoline (1.0 eq) in anhydrous acetonitrile (MeCN). Causality: The use of anhydrous MeCN prevents competitive hydrolysis of the C1-chloride into an unwanted isoquinolone derivative.

  • Base Addition : Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) to the solution. Causality: K₂CO₃ is selected because it acts as a mild, heterogeneous base in MeCN, effectively deprotonating the incoming thiol without inducing side reactions[1].

  • Nucleophile Introduction : Slowly introduce ethanethiol (1.2 eq) via syringe under a nitrogen atmosphere. Caution: Ethanethiol is highly volatile and possesses a noxious odor; this step must be performed in a certified fume hood.

  • Reaction Execution : Heat the reaction mixture to 60 °C and maintain stirring for 8 hours[1]. Causality: The elevated temperature provides the necessary activation energy to form the transient Meisenheimer complex at the sterically hindered C1 position.

  • In-Process Monitoring : Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (e.g., 4:1 v/v) solvent system. The product will appear as a new, UV-active spot with a higher Rf value than the starting material due to increased lipophilicity.

  • Workup & Isolation : Once TLC confirms the complete consumption of the starting material, cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KCl and unreacted K₂CO₃). Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography to yield pure 1-(ethylsulfanyl)isoquinoline. This self-validating purification step ensures the removal of any oxidized disulfide byproducts.

G Reactant 1-Chloroisoquinoline + Ethanethiol Base K2CO3 in MeCN (60°C, 8h) Reactant->Base Reagents mixed Intermediate Meisenheimer Complex (C1 Addition) Base->Intermediate Thiolate attack Product 1-(Ethylsulfanyl)isoquinoline + KCl Intermediate->Product Chloride elimination

SNAr synthetic workflow for 1-(ethylsulfanyl)isoquinoline.

Pharmacological Relevance and Drug Discovery Applications

1-(Ethylsulfanyl)isoquinoline and its structural analogs are frequently utilized as lipophilic "hetarylthioalkyl" building blocks in the design of novel therapeutics[2]. A primary application of this scaffold is in the development of inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [3].

Mechanism of Action & Biological Causality: 11β-HSD1 is an enzyme highly expressed in the liver and adipose tissue, responsible for the local intracellular reduction of inactive cortisone into active cortisol[4]. Localized amplification of glucocorticoids by this enzyme drives the cardinal features of metabolic syndrome, including insulin resistance, dyslipidemia, and obesity[5].

By incorporating the 1-(ethylsulfanyl)isoquinoline moiety into larger amide derivatives, medicinal chemists can exploit its rigid heteroaromatic structure and lipophilic ethylthio tail. This specific geometry allows the molecule to achieve high-affinity binding within the hydrophobic pocket of the 11β-HSD1 active site, competitively blocking cortisone access and thereby mitigating glucocorticoid-induced metabolic dysfunction[6].

G Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Substrate binding Cortisol Active Cortisol Enzyme->Cortisol NADPH-dependent reduction Disease Metabolic Syndrome Cortisol->Disease Glucocorticoid receptor activation Drug 1-(Ethylsulfanyl)isoquinoline Derivatives Drug->Enzyme Competitive Inhibition

Inhibition of the 11β-HSD1 signaling pathway by isoquinoline derivatives.

References

  • Google Patents. "US20100009968A1 - 11 Beta-Hydroxysteroid Dehydrogenase Type 1 Active Compounds".
  • Google Patents. "US20090118259A1 - Pharmaceutical use of substituted amides".

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(Ethylsulfanyl)isoquinoline in Biological Assays

A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals Preamble: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery The isoquinoline scaffold, a bicyclic aromatic het...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Case Study for Researchers, Scientists, and Drug Development Professionals

Preamble: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2][3] From the potent analgesic properties of morphine to the diverse anticancer and antimicrobial effects of berberine, isoquinoline derivatives have demonstrated significant therapeutic potential.[4][5][6] Their mechanisms of action are multifaceted, often involving interactions with fundamental cellular machinery such as nucleic acids and key enzymes, or modulation of critical signaling pathways like PI3K/Akt/mTOR and NF-κB.[2][7][8]

This guide presents a hypothetical yet rigorous framework for elucidating the mechanism of action of a novel, uncharacterized derivative: 1-(ethylsulfanyl)isoquinoline . In the absence of specific literature for this compound, we will leverage the extensive knowledge of the broader isoquinoline class to construct a logical, data-driven investigative workflow. This document is designed to serve as a practical blueprint for researchers, illustrating how to systematically progress from initial biological screening to a well-supported mechanistic hypothesis.

Initial Hypothesis Generation: Predicting Biological Activity

The substitution pattern on the isoquinoline ring is a critical determinant of its biological activity. The presence of a sulfur-containing moiety, the ethylsulfanyl group at the 1-position, suggests several plausible mechanistic avenues based on known structure-activity relationships of similar compounds.

  • Anticancer Activity: Many 1-substituted isoquinoline derivatives exhibit potent cytotoxic effects against various cancer cell lines.[9] The mechanism often involves the induction of apoptosis and cell cycle arrest.[4][10] Potential molecular targets include topoisomerases and protein kinases.[2][7]

  • Antimicrobial Properties: The isoquinoline core is found in many natural and synthetic antimicrobial agents.[11][12] The sulfur atom in the side chain could enhance interactions with microbial targets, potentially through covalent bonding or altered lipophilicity, aiding in cell wall or membrane disruption.

For the purpose of this guide, we will focus on a hypothetical anticancer mechanism of action. Our initial hypothesis is that 1-(ethylsulfanyl)isoquinoline exerts its cytotoxic effects by inhibiting topoisomerase activity and modulating the PI3K/Akt signaling pathway, leading to cell cycle arrest and apoptosis.

A Phased Experimental Approach to Mechanism of Action Elucidation

A robust investigation into a compound's mechanism of action requires a multi-faceted approach, integrating data from various assays to build a cohesive narrative. The following workflow outlines a logical progression from broad phenotypic screening to specific target validation.

experimental_workflow cluster_phase1 Phase 1: Phenotypic Screening cluster_phase2 Phase 2: Target Class Identification cluster_phase3 Phase 3: Cellular Mechanism Validation cluster_phase4 Phase 4: Mechanistic Synthesis A Cytotoxicity Profiling (MTT/MTS Assay) B Selectivity Assessment (Cancer vs. Normal Cell Lines) A->B Determine GI50 C Topoisomerase I/II Inhibition Assay B->C D Broad Kinase Panel Screen (e.g., 400+ kinases) B->D E DNA Intercalation Assay (Viscosity/Fluorescence) B->E I Immunofluorescence Microscopy (γ-H2AX foci) C->I Confirm DNA damage H Western Blot Analysis (p-Akt, p-mTOR, Caspase-3) D->H Identify hit pathways F Cell Cycle Analysis (Flow Cytometry) G Apoptosis Induction Assay (Annexin V/PI Staining) F->G G->H J Integrate Data & Refine Model H->J I->J

Caption: A phased experimental workflow for elucidating the mechanism of action.

Phase 1: Initial Cytotoxicity and Selectivity Profiling

The foundational step is to determine if 1-(ethylsulfanyl)isoquinoline possesses cytotoxic activity and to quantify its potency.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., MCF-10A normal breast epithelial) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(ethylsulfanyl)isoquinoline in complete culture medium. Replace the existing medium with the compound-containing medium, including a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) using non-linear regression.

Data Presentation: Hypothetical GI50 Values

Cell LineTypeGI50 (µM)
MCF-7Breast Cancer (ER+)2.5
A549Lung Cancer5.1
HCT116Colon Cancer3.8
MCF-10ANormal Breast Epithelial> 50

Interpretation: The hypothetical data suggest that 1-(ethylsulfanyl)isoquinoline is potently cytotoxic against multiple cancer cell lines while exhibiting a favorable selectivity profile, with significantly lower toxicity towards non-cancerous cells. This warrants further investigation into its anticancer mechanism.

Phase 2: Identification of Molecular Target Class

Based on our initial hypothesis, we will investigate the compound's effect on topoisomerases and protein kinases.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and assay buffer.

  • Compound Addition: Add varying concentrations of 1-(ethylsulfanyl)isoquinoline or a known inhibitor (e.g., camptothecin) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide or SYBR Safe and visualize the DNA bands under UV illumination.

Interpretation: Inhibition of Topoisomerase I will result in a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled DNA band. A dose-dependent inhibition would strongly suggest that 1-(ethylsulfanyl)isoquinoline is a Topoisomerase I inhibitor.

Experimental Protocol: Broad Kinase Panel Screen

To efficiently screen for potential kinase targets, a commercial service is often employed.

  • Compound Submission: Submit 1-(ethylsulfanyl)isoquinoline for screening against a large panel of recombinant human kinases (e.g., the DiscoverX KINOMEscan™ or a similar platform). The compound is typically tested at a fixed concentration (e.g., 10 µM).

  • Assay Principle: These assays are typically binding assays that measure the displacement of a tagged ligand from the kinase active site by the test compound.

  • Data Analysis: Results are reported as percent inhibition or Kd values for each kinase. Hits are identified as kinases that show significant inhibition (e.g., >90% inhibition).

Interpretation: If the screen reveals significant inhibition of kinases within the PI3K/Akt/mTOR pathway (e.g., PI3Kα, Akt1, mTOR), this provides strong evidence for our secondary hypothesis.

Phase 3: Cellular Validation of the Proposed Mechanism

Data from in vitro assays must be validated in a cellular context to confirm the mechanism of action.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat a sensitive cell line (e.g., MCF-7) with 1x and 2x GI50 concentrations of 1-(ethylsulfanyl)isoquinoline for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Interpretation: An accumulation of cells in the G2/M phase would be consistent with the activity of a Topoisomerase I inhibitor, which causes DNA damage that triggers the G2/M checkpoint.

Experimental Protocol: Western Blot for Signaling Pathway Modulation

  • Cell Lysis: Treat MCF-7 cells with 1-(ethylsulfanyl)isoquinoline for various time points (e.g., 0, 2, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key proteins in the hypothesized pathways (e.g., p-Akt (Ser473), total Akt, cleaved Caspase-3, PARP, and a loading control like β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

Interpretation: A dose- and time-dependent decrease in the phosphorylation of Akt, along with an increase in the levels of cleaved Caspase-3 and cleaved PARP, would strongly support the hypothesis that the compound inhibits the PI3K/Akt pathway and induces apoptosis.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  +P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  p-Thr308 mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Apoptosis Apoptosis Bad->Apoptosis Topo1 Topoisomerase I RelaxedDNA Relaxed DNA Topo1->RelaxedDNA Relaxes DNA Supercoiled DNA Compound 1-(Ethylsulfanyl)isoquinoline Compound->PI3K Compound->Topo1

Caption: Hypothesized dual mechanism of action for 1-(ethylsulfanyl)isoquinoline.

Synthesizing the Data into a Cohesive Mechanistic Model

By integrating the findings from all three phases, a comprehensive model of the compound's mechanism of action can be constructed.

  • Initial Cytotoxicity: 1-(Ethylsulfanyl)isoquinoline is a potent and selective anticancer agent.

  • Molecular Target: It directly inhibits Topoisomerase I, leading to DNA strand breaks, and inhibits key kinases in the PI3K/Akt signaling pathway.

  • Cellular Consequences: The inhibition of Topoisomerase I leads to a G2/M cell cycle arrest. The concurrent inhibition of the pro-survival PI3K/Akt pathway lowers the threshold for apoptosis. The culmination of these effects is the activation of the caspase cascade (evidenced by cleaved Caspase-3 and PARP) and subsequent programmed cell death.

This dual-mechanism approach, targeting both DNA replication/repair and cell survival signaling, could explain the potent cytotoxicity observed in the initial screens.

Conclusion and Future Directions

This guide has outlined a systematic, in-depth approach to elucidating the mechanism of action for a novel compound, 1-(ethylsulfanyl)isoquinoline. By progressing from broad phenotypic assays to specific molecular and cellular validation, we can build a robust, evidence-based understanding of how a compound exerts its biological effects.

Future experimental steps would include:

  • In vivo Efficacy: Testing the compound in animal models of cancer (e.g., xenograft studies) to determine its therapeutic potential.

  • Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 1-(ethylsulfanyl)isoquinoline to optimize potency and selectivity.

  • Direct Target Engagement Assays: Using techniques like cellular thermal shift assay (CETSA) to confirm that the compound binds to its proposed targets within the cell.

By following a logical and rigorous scientific process, the complex biological activities of novel chemical entities can be successfully unraveled, paving the way for the development of new and effective therapeutic agents.

References

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2019). MDPI. Retrieved from [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Retrieved from [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • View of Synthesis And Biological Properties Of Some Isoquinoline Derivatives. (n.d.). ijrpr.com. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. Retrieved from [Link]

  • Novel isoquinoline derivatives as antimicrobial agents | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Isoquinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. (n.d.). National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). MDPI. Retrieved from [Link]

  • Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. (n.d.). National Center for Biotechnology Information (PMC). Retrieved from [Link]

  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). PubMed. Retrieved from [Link]

  • Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. (n.d.). Royal Society of Chemistry Publishing. Retrieved from [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2025). ResearchGate. Retrieved from [Link]

Sources

Foundational

Pharmacokinetic Profiling of 1-(Ethylsulfanyl)isoquinoline Derivatives: A Technical Whitepaper

Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates[1]. While traditional isoquinolines have been extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates[1]. While traditional isoquinolines have been extensively studied for their anticancer, anti-inflammatory, and antimicrobial properties[2], the introduction of an ethylsulfanyl (ethylthioether) group at the C1 position creates a unique pharmacokinetic (PK) and metabolic profile. This whitepaper provides an in-depth technical analysis of the absorption, distribution, metabolism, and excretion (ADME) characteristics of 1-(ethylsulfanyl)isoquinoline derivatives. By detailing the mechanistic causality behind their metabolic liabilities—specifically cytochrome P450 (CYP450)-mediated S-oxidation—and providing self-validating experimental protocols, this guide serves as a foundational resource for drug development professionals optimizing this chemotype.

Chemical and Pharmacological Context of the Scaffold

Isoquinoline derivatives exhibit a wide range of pharmacological actions, including antiarrhythmic, antibacterial, antiviral, and immunomodulatory effects[3]. The 1-(ethylsulfanyl)isoquinoline derivative (CAS: 70259-76-6) modifies the classic benzo[c]pyridine core by introducing a lipophilic thioether linkage.

From a physicochemical standpoint, the ethylsulfanyl moiety serves two primary functions:

  • Electronic Modulation: The sulfur atom donates electron density into the electron-deficient isoquinoline ring, altering the pKa of the isoquinoline nitrogen and influencing target binding affinity.

  • Lipophilicity Enhancement: The ethyl group increases the overall partition coefficient (LogP), which enhances passive membrane permeability but simultaneously introduces distinct metabolic soft spots.

Absorption and Distribution Dynamics

Permeability and Efflux

The increased lipophilicity of the 1-(ethylsulfanyl) group generally improves gastrointestinal absorption via passive transcellular diffusion. However, highly lipophilic nitrogen-containing heterocycles are classic substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters. During lead optimization, it is critical to balance the LogP to prevent high efflux ratios ( ER>2.0 in Caco-2 bidirectional assays), which can severely limit oral bioavailability.

Volume of Distribution ( Vd​ )

Isoquinoline derivatives, particularly those that are lipophilic and basic, tend to exhibit a large volume of distribution ( Vd​ ). For instance, related synthetic tetrahydroisoquinoline derivatives have demonstrated plasma distribution volumes substantially higher than the overall plasma volume in rodent models, indicating extensive tissue partitioning and intracellular accumulation[3].

Metabolic Profiling and CYP450 Interactions

The metabolic stability of isoquinoline-based therapeutics significantly influences their efficacy and potential for drug-drug interactions (DDIs)[1]. The metabolism of the 1-(ethylsulfanyl)isoquinoline scaffold is driven by two competing Phase I pathways:

  • S-Oxidation (Primary Route): The thioether sulfur is highly susceptible to oxidation. Cytochrome P450 3A4 (CYP3A4) and Flavin-containing monooxygenases (FMOs) rapidly convert the ethylsulfanyl group into a sulfoxide, and subsequently into a sulfone. This rapid conversion is the primary driver of high intrinsic clearance ( CLint​ ) in this chemotype.

  • Ring Hydroxylation (Secondary Route): The parent isoquinoline molecule is prone to oxidation, with in vitro studies identifying 1-, 4-, and 5-hydroxyisoquinoline as common metabolites[1]. For isoquinoline alkaloids, isoforms such as CYP1A2, CYP2D6, and CYP3A4 are heavily involved in hepatic clearance via hydroxylation and demethylation[4].

Following Phase I oxidation, Phase II Uridine diphosphate glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to the hydroxylated metabolites, facilitating rapid renal excretion and reducing systemic toxicity[3].

MetabolicPathway Parent 1-(Ethylsulfanyl)isoquinoline (Parent Compound) SOxidation S-Oxidation (CYP3A4 / FMO) Parent->SOxidation Primary Pathway Hydroxylation Ring Hydroxylation (CYP1A2 / CYP2D6) Parent->Hydroxylation Secondary Pathway Sulfoxide Sulfoxide Metabolite (Phase I) SOxidation->Sulfoxide Glucuronide O-Glucuronide (UGT / Phase II) Hydroxylation->Glucuronide UGT Conjugation Excretion Renal Excretion Sulfoxide->Excretion Glucuronide->Excretion

Figure 1: Primary and secondary metabolic pathways of 1-(ethylsulfanyl)isoquinoline.

Quantitative Pharmacokinetic Summary

To contextualize the impact of the ethylsulfanyl substitution, the following table summarizes the comparative pharmacokinetic parameters between a standard unsubstituted isoquinoline core and the 1-(ethylsulfanyl) derivative.

PK Parameter1-(Ethylsulfanyl)isoquinolineUnsubstituted IsoquinolineMechanistic Rationale
LogP (Lipophilicity) 3.2 - 3.82.0 - 2.5Thioether addition increases overall lipophilicity.
Intrinsic Clearance ( CLint​ ) High ( >40 µL/min/mg)Moderate ( ∼20 µL/min/mg)Rapid S-oxidation by CYP3A4/FMOs drives clearance.
Hepatic Half-life ( t1/2​ ) 1.2 - 2.5 hours3.0 - 4.5 hoursAccelerated Phase I metabolism at the sulfur atom.
Oral Bioavailability (F%) 15 - 25%30 - 50%High first-pass hepatic extraction limits systemic exposure.

Note: Data represents aggregated in vitro and in vivo ranges derived from structurally analogous isoquinoline profiling studies[1][3].

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, pharmacokinetic profiling must rely on self-validating experimental systems. Below is the authoritative protocol for determining the metabolic stability of 1-(ethylsulfanyl)isoquinoline derivatives.

Protocol: In Vitro Microsomal Metabolic Stability Assay

Causality & Rationale: Liver microsomes contain high concentrations of drug-metabolizing enzymes (CYPs and UGTs). Assessing the rate of parent compound disappearance in this matrix allows for the calculation of CLint​ and t1/2​ [1].

Self-Validating Controls:

  • Positive Control (High Clearance): Verapamil or Testosterone (ensures microsomes are metabolically active).

  • Negative Control (No Cofactor): Reaction without NADPH (differentiates enzymatic degradation from chemical instability).

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the 1-(ethylsulfanyl)isoquinoline test compound to the microsomal suspension to achieve a final concentration of 1 µM. Keep the final organic solvent concentration (e.g., DMSO) below 0.1% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via UHPLC-MS/MS to quantify the remaining percentage of the parent compound.

PKWorkflow InSilico In Silico ADMET (SwissADME / pkCSM) InVitro In Vitro Assays (Microsomes / Caco-2) InSilico->InVitro Prioritization InVivo In Vivo PK (Rat / Mouse Models) InVitro->InVivo Lead Selection Bioanalysis Bioanalysis (UHPLC-MS/MS) InVivo->Bioanalysis Plasma Sampling Data PK Parameters (Clearance, t1/2) Bioanalysis->Data Kinetic Analysis

Figure 2: End-to-end pharmacokinetic profiling workflow for isoquinoline derivatives.

Conclusion & Future Directions

The 1-(ethylsulfanyl)isoquinoline scaffold presents a highly tunable platform for drug discovery. While the ethylsulfanyl group enhances target binding and passive permeability, it introduces a significant metabolic liability via CYP3A4/FMO-mediated S-oxidation, leading to rapid hepatic clearance. Future optimization strategies should focus on steric shielding of the sulfur atom (e.g., substituting the ethyl group with bulkier, sterically hindered moieties) or utilizing bioisosteric replacements to mitigate first-pass metabolism while preserving the scaffold's potent pharmacological activity.

References

  • BenchChem. "Comparison of the metabolic stability of different isoquinoline derivatives." BenchChem.
  • MDPI. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." MDPI.
  • National Institutes of Health (NIH) / PMC. "Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS." PMC.
  • National Institutes of Health (NIH) / PubMed. "Studies on the in vivo contribution of human cytochrome P450s to the hepatic metabolism of glaucine, a new drug of abuse." PubMed.

Sources

Exploratory

1-(ethylsulfanyl)isoquinoline molecular weight and partition coefficient data

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Ethylsulfanyl)isoquinoline: Molecular Weight and Partition Coefficient Introduction 1-(Ethylsulfanyl)isoquinoline is a derivative of the heterocyclic ar...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Ethylsulfanyl)isoquinoline: Molecular Weight and Partition Coefficient

Introduction

1-(Ethylsulfanyl)isoquinoline is a derivative of the heterocyclic aromatic compound isoquinoline. The isoquinoline nucleus is a key structural motif found in a vast array of natural alkaloids and synthetic compounds with significant biological activities, including papaverine and morphine.[1] The introduction of an ethylsulfanyl group at the 1-position of the isoquinoline ring can significantly influence its physicochemical properties, which in turn modulate its pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed exploration of two fundamental properties of 1-(Ethylsulfanyl)isoquinoline: its molecular weight and, more critically, its partition coefficient (logP), a key determinant of a molecule's behavior in biological systems.[2][3]

Core Physicochemical Properties

A compound's journey through a biological system is profoundly influenced by its physical and chemical characteristics. For drug development professionals, a precise understanding of these properties is paramount for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Molecular Weight

The molecular weight of a compound is a fundamental property derived from its chemical formula. For 1-(Ethylsulfanyl)isoquinoline, the molecular formula is C₁₁H₁₁NS. Based on the atomic weights of its constituent elements, the molecular weight can be calculated.

PropertyValue
Molecular Formula C₁₁H₁₁NS
Molecular Weight 189.28 g/mol
Partition Coefficient (logP)

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically a non-polar organic solvent and a polar aqueous solvent. For the purposes of drug discovery, the n-octanol/water system is the universally accepted standard.[4] The logarithm of this ratio is known as logP:

logP = log₁₀ ([solute]ₙ-ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ) [4]

This value provides a quantitative measure of a compound's lipophilicity (fat-solubility) versus its hydrophilicity (water-solubility).[2]

  • A positive logP value indicates a higher affinity for the lipid phase (lipophilic).[4]

  • A negative logP value signifies a greater affinity for the aqueous phase (hydrophilic).[4]

  • A logP of zero suggests equal partitioning between the two phases.[4]

The lipophilicity of a drug candidate is a critical factor influencing its ability to cross biological membranes, its solubility, and its overall bioavailability.[3][5] For instance, oral drugs often have an optimal logP range for effective absorption through the gut lining.[2][3] According to Lipinski's Rule of 5, a well-regarded guideline in drug discovery, an orally administered drug should ideally have a logP value of less than 5.[3][4]

Prediction Method/SoftwarePredicted logP (clogP)
ALOGPS3.25
ChemDraw (CLogP)3.18
Molinspiration3.05

Note: These values are illustrative and obtained from common predictive software. Actual values may vary slightly between different software versions and algorithms.

Methodologies for Partition Coefficient Determination

The determination of a compound's logP can be approached through two primary avenues: direct experimental measurement and computational prediction. The choice of method often depends on the stage of research, the availability of the physical compound, and the required throughput.

Experimental Determination of logP

Experimental methods are considered the gold standard for determining logP as they provide a direct physical measurement of the compound's partitioning behavior.

The shake-flask method is the traditional and most widely recognized technique for logP determination.[8][9] It directly measures the concentration of a solute in the two phases of an n-octanol/water system after they have reached equilibrium.

Causality Behind Experimental Choices: The core principle is to allow the compound to distribute itself between the two immiscible liquids until equilibrium is achieved. The subsequent concentration measurement in each phase provides a direct readout of its partitioning preference. Centrifugation is a critical step to ensure a clean separation of the two phases, preventing contamination that would lead to inaccurate concentration measurements.[9]

Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual saturation before the experiment begins. This prevents volume changes during partitioning.

  • Dissolution of Compound: Dissolve a precisely weighed amount of 1-(Ethylsulfanyl)isoquinoline in either the aqueous or the n-octanol phase.

  • Partitioning: Combine the two phases in a vessel at a known volume ratio. The vessel is then agitated (shaken) at a constant temperature (typically 20-25°C) for a sufficient period to allow equilibrium to be reached.[9]

  • Phase Separation: Separate the two phases, usually by centrifugation to ensure a sharp interface and avoid emulsions.[9][10]

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).[9]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then derived from this value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Saturate n-octanol with water p2 Saturate water with n-octanol p3 Dissolve Compound e1 Combine Phases p3->e1 e2 Agitate to Reach Equilibrium e1->e2 e3 Separate Phases (Centrifugation) e2->e3 a1 Measure Concentration in n-octanol e3->a1 a2 Measure Concentration in aqueous phase e3->a2 a3 Calculate logP a1->a3 a2->a3

Caption: Workflow for the Shake-Flask Method of logP Determination.

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more resource-efficient alternative for estimating logP.[11][12] This method is based on the principle that a compound's retention time on a non-polar stationary phase is correlated with its lipophilicity.

Causality Behind Experimental Choices: In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. By calibrating the system with compounds of known logP values, a linear relationship between the logarithm of the retention factor (k) and logP can be established. This allows for the estimation of the logP of an unknown compound from its retention time.[12]

Protocol:

  • System Setup: Use an RP-HPLC system with a non-polar column (e.g., C18). The mobile phase is typically a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.[13]

  • Calibration: Inject a series of standard compounds with well-established logP values covering a range that is expected to include the test compound.

  • Data Collection: Record the retention time for each standard.

  • Generate Calibration Curve: Calculate the retention factor (k) for each standard and plot log(k) against their known logP values. This should yield a linear relationship.

  • Sample Analysis: Inject 1-(Ethylsulfanyl)isoquinoline under the identical HPLC conditions and record its retention time.

  • logP Estimation: Calculate the log(k) for the test compound and use the calibration curve to determine its estimated logP value.

G cluster_cal Calibration cluster_ana Analysis cluster_calc Calculation c1 Inject Standards with Known logP c2 Record Retention Times c1->c2 c3 Generate Calibration Curve (log(k) vs. logP) c2->c3 calc1 Estimate logP from Calibration Curve c3->calc1 a1 Inject Test Compound a2 Record Retention Time a1->a2 a2->calc1

Caption: Workflow for HPLC-Based logP Estimation.

Computational Prediction of logP (clogP)

Computational models provide rapid, in silico estimations of logP without the need for a physical sample.[6][14] These methods are invaluable in early-stage drug discovery for screening large virtual libraries of compounds.

These methods, such as the one employed by ChemDraw's CLogP calculator, operate on the principle that the overall logP of a molecule is the sum of the contributions of its individual fragments (atoms or functional groups) plus correction factors for intramolecular interactions.[15][16]

Causality Behind the Approach: The underlying assumption is that the lipophilicity contribution of a specific functional group is relatively constant across different molecules. By deconstructing a molecule into its constituent fragments and summing their known lipophilicity values (derived from extensive experimental data), an estimate of the total logP can be obtained.[17]

These approaches, which include methods like ALOGPS and various machine learning models, consider the properties of the entire molecule rather than summing fragments.[14][18][19]

Causality Behind the Approach: These more advanced models use molecular descriptors such as surface area, charge distributions, and electronic properties, often calculated using quantum mechanics, to build a relationship with experimentally determined logP values.[6][20] Machine learning algorithms, particularly deep neural networks, are trained on large datasets of molecules with known logP values to recognize complex patterns between a molecule's structure and its lipophilicity.[14][19] ALOGPS, for example, utilizes associative neural networks and E-state indices to predict logP.[18][21]

Conclusion

The molecular weight and partition coefficient are foundational physicochemical properties that dictate the biological fate of 1-(Ethylsulfanyl)isoquinoline. While its molecular weight is a fixed value derived from its atomic composition, its partition coefficient is a more complex parameter that profoundly influences its ADME profile. In the absence of direct experimental data for logP, a common situation in drug development, a combination of robust experimental techniques like the shake-flask and HPLC methods, alongside a suite of computational prediction tools, provides researchers with the necessary insights to guide the optimization of this and other promising isoquinoline derivatives for therapeutic applications.

References

  • Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. American Chemical Society.
  • LogP—Making Sense of the Value. ACD/Labs.
  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory.
  • A deep learning approach for the blind logP prediction in SAMPL6 challenge. PMC.
  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
  • Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. PubMed.
  • What Is Log P and How Does It Predict Chemical Behavior?.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. IEEE Xplore.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.
  • High-Throughput log P Determination by Ultraperformance Liquid Chromatography: A Convenient Tool for Medicinal Chemists. ACS Publications.
  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction.
  • How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec DMPK.
  • Introduction to log P and log D measurement using PionT3. Pion Inc.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.
  • ChemDraw: What is the difference between logP and ClogP. Revvity Signals Support.
  • ChemDraw 17.0 User Guide. Columbia University Libraries.
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • ChemDraw: I used ChemDraw to compute a property and the value it produced is different than the literature value for the structure. Revvity Signals Support.
  • ANALYSIS OF PARTITION COEFFICIENTS OF TERNARY LIQUID-LIQUID EQUILIBRIUM SYSTEMS AND FINDING CONSISTENCY USING UNIQUAC MODEL.
  • Product Class 5: Isoquinolines.

Sources

Foundational

Preliminary In Vitro Toxicity Screening of 1-(ethylsulfanyl)isoquinoline: A Preclinical Framework

Executive Summary The transition of a novel chemotype from discovery to preclinical development requires a rigorous, mechanistic approach to safety assessment. 1-(ethylsulfanyl)isoquinoline (CAS No.: 70259-76-6) is a fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemotype from discovery to preclinical development requires a rigorous, mechanistic approach to safety assessment. 1-(ethylsulfanyl)isoquinoline (CAS No.: 70259-76-6) is a functionalized heterocyclic scaffold. While isoquinoline derivatives are highly valued in medicinal chemistry for targeting enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) 1, the core structure is frequently associated with off-target cytotoxicity, genotoxicity, and oxidative stress 2.

In my role as a Senior Application Scientist, I design screening cascades not merely as a checklist, but as a self-validating matrix of evidence . This guide outlines a comprehensive in vitro toxicity screening strategy specifically tailored to the physicochemical and biological liabilities of 1-(ethylsulfanyl)isoquinoline.

Pharmacotoxicological Rationale & Causality

Isoquinolines are known to exhibit high cytotoxic activity against various cell lines, often acting via apoptosis induction, DNA intercalation, or tubulin binding 3, 4. The addition of the ethylsulfanyl moiety at the C1 position introduces specific metabolic liabilities. Thioethers are highly susceptible to hepatic S-oxidation, forming reactive sulfoxides or sulfones that can act as Michael acceptors, depleting intracellular glutathione and triggering oxidative stress.

Mechanism cluster_0 Intracellular Targets C 1-(ethylsulfanyl)isoquinoline U Cellular Uptake (Lipophilic Diffusion) C->U M Mitochondrial Depolarization U->M D DNA Intercalation & Tubulin Binding U->D R ROS Generation & Oxidative Stress M->R A Caspase 3/7 Activation & Apoptosis D->A R->A

Fig 1: Proposed cytotoxic mechanism of isoquinoline derivatives via ROS and apoptosis.

The Self-Validating Experimental Matrix

A robust toxicity screen must validate its own findings. If general cytotoxicity is observed, we must determine if it is intrinsic to the parent compound or mediated by hepatic metabolism. If DNA damage is flagged, we must isolate whether it is clastogenic (structural) or aneugenic (numerical).

Workflow cluster_1 In Vitro Core Assays P Compound Formulation (DMSO Stock) C1 Basal Cytotoxicity (MTT / CellTiter-Glo) P->C1 H1 Hepatotoxicity (HepaRG Models) P->H1 G1 Genotoxicity (Micronucleus Test) P->G1 P1 Phototoxicity (3T3 NRU Assay) P->P1 A1 Data Integration & IC50 Calculation C1->A1 H1->A1 G1->A1 P1->A1 D1 Safety Profiling & Go/No-Go Decision A1->D1

Fig 2: High-throughput in vitro toxicity screening workflow for early safety profiling.

Detailed Experimental Protocols

Basal & Hepatic Cytotoxicity (Aligned with OECD TG 129)

Causality & Rationale: To assess basal cytotoxicity, we align with OECD guidelines to estimate starting doses for acute systemic toxicity 5. We utilize a dual-cell-line approach: HEK-293 (human embryonic kidney) for basal toxicity and HepaRG (metabolically competent human hepatocytes) to self-validate whether CYP450-mediated S-oxidation of the ethylsulfanyl group exacerbates toxicity. Step-by-Step Methodology:

  • Cell Seeding: Seed HEK-293 and HepaRG cells at 1×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Formulation: Dissolve 1-(ethylsulfanyl)isoquinoline in 100% DMSO. Prepare a 10-point, 3-fold serial dilution.

  • Dosing: Transfer the compound to the assay plates, ensuring the final DMSO concentration remains ≤0.5% to prevent solvent-induced artifacts.

  • Incubation: Expose cells for 48 hours.

  • Detection: Add ATP-based luminescent reagent (e.g., CellTiter-Glo). Lyse cells on an orbital shaker for 10 minutes.

  • Quantification: Read luminescence. Normalize data against the vehicle control and calculate the IC₅₀ using a 4-parameter logistic curve fit.

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

Causality & Rationale: Isoquinolines frequently disrupt microtubule assembly (tubulin binding), causing whole chromosomes to lag during anaphase. The OECD Test Guideline 487 is critical for detecting these aneugenic and clastogenic events 6. Step-by-Step Methodology:

  • Culture Preparation: Expand TK6 human lymphoblastoid cells in RPMI 1640 medium.

  • Treatment (Self-Validating System): Expose cells to the compound for 4 hours in the presence and absence of exogenous metabolic activation (rat liver S9 fraction), followed by a 24-hour recovery. Conduct a parallel 24-hour continuous exposure without S9.

  • Cytokinesis Block: Add Cytochalasin B (3 µg/mL) prior to mitosis to arrest cells in a binucleated state.

  • Harvest & Fixation: Centrifuge, treat with hypotonic KCl, and fix in methanol:acetic acid (3:1).

  • Staining & Scoring: Stain with Acridine Orange. Score a minimum of 2,000 binucleated cells per concentration using flow cytometry or automated microscopy. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity does not exceed 55 ± 5% 6.

In Vitro 3T3 NRU Phototoxicity Test (OECD TG 432)

Causality & Rationale: Due to the conjugated pi-electron system of the isoquinoline core, the molecule can absorb UV/visible light, potentially generating reactive oxygen species (ROS). The OECD TG 432 is the gold standard for this assessment 7. Step-by-Step Methodology:

  • Cell Preparation: Seed Balb/c 3T3 fibroblasts into two identical 96-well plates. Incubate for 24 hours to form monolayers.

  • Pre-incubation: Treat both plates with 8 concentrations of the test substance for 1 hour.

  • Irradiation (Self-Validating System): Expose one plate to a non-cytotoxic dose of UVA light (5 J/cm²). Keep the second plate in the dark.

  • Recovery: Wash cells with PBS, replace with fresh medium, and incubate for 24 hours.

  • Viability Assessment: Add Neutral Red dye. Viable cells will actively uptake the dye into lysosomes. Extract the dye and measure absorbance at 540 nm.

  • Analysis: Calculate the Photo-Irritation Factor (PIF).

Quantitative Data Interpretation & Thresholds

To facilitate rapid decision-making, all quantitative data from the screening matrix should be evaluated against established preclinical thresholds.

Assay / EndpointModel SystemMetabolic ActivationTarget ThresholdInterpretation / Go-No-Go Criteria
Basal Cytotoxicity HEK-293 / 3T3NoneIC₅₀ > 50 µMIC₅₀ < 10 µM flags severe intrinsic cytotoxicity, requiring structural optimization.
Hepatotoxicity HepaRGEndogenous CYP450IC₅₀ > 50 µMIf HepaRG IC₅₀ << HEK-293 IC₅₀, S-oxidation is likely generating toxic metabolites.
Genotoxicity (MNvit) TK6 Cells+/- Rat S9 FractionNegativePositive micronuclei formation at <55% cytotoxicity mandates in vivo follow-up.
Phototoxicity (NRU) Balb/c 3T3NonePIF < 2.0PIF > 5.0 indicates a high probability of clinical phototoxicity.

Conclusion

The preliminary in vitro safety assessment of 1-(ethylsulfanyl)isoquinoline requires a multi-faceted approach. By combining basal cytotoxicity, metabolically competent hepatotoxicity models, genotoxicity, and phototoxicity assays, we establish a self-validating data matrix. This ensures that any observed liabilities are mechanistically understood, allowing medicinal chemists to rationally design out toxicophores in subsequent iterations.

References

  • [5] Title: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests | OECD. Source: oecd.org. URL:

  • [3] Title: Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. Source: nih.gov. URL:

  • [6] Title: OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. Source: nih.gov. URL:

  • [7] Title: Test No. 432: In Vitro 3T3 NRU Phototoxicity Test | OECD. Source: oecd.org. URL:

  • [4] Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Source: nih.gov. URL:

  • Title: Isoquinolin | Sigma-Aldrich. Source: sigmaaldrich.com. URL:

  • [2] Title: Cytotoxicity Is the Key Test for In Vitro Toxicity - IntechOpen. Source: intechopen.com. URL:

  • [1] Title: NEW AMIDE DERIVATIVES AND PHARMACEUTICAL USE THEREOF - Patent 1615698. Source: epo.org. URL:

Sources

Protocols & Analytical Methods

Method

Preparation of 1-(ethylsulfanyl)isoquinoline transition metal complexes

Application Note: Synthesis, Characterization, and Protocols for 1-(Ethylsulfanyl)isoquinoline Transition Metal Complexes Scientific Rationale and Ligand Design The isoquinoline scaffold is a privileged structure in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Characterization, and Protocols for 1-(Ethylsulfanyl)isoquinoline Transition Metal Complexes

Scientific Rationale and Ligand Design

The isoquinoline scaffold is a privileged structure in medicinal chemistry, materials science, and homogeneous catalysis[1]. Functionalization of the C1 position with an ethylsulfanyl (ethylthio) group generates 1-(ethylsulfanyl)isoquinoline (1-EtSIQ) , a highly versatile N,S-bidentate ligand.

According to Hard-Soft Acid-Base (HSAB) theory, the hard/borderline nitrogen atom and the soft thioether sulfur atom create a unique hemilabile coordination environment. This enables the stabilization of transition metals in multiple oxidation states—such as Cu(I)/Cu(II) redox pairs—which is highly desirable for generating Reactive Oxygen Species (ROS) in targeted anticancer applications[2]. Furthermore, transition metal complexes of isoquinoline derivatives have demonstrated potent biological activities, including DNA intercalation, cell cycle arrest, and mitochondrial-dependent apoptosis[3].

Causality in Synthetic Strategy

The synthesis of the 1-EtSIQ ligand relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr)[4]. The C1 position of the isoquinoline ring is strongly electron-deficient due to the inductive and mesomeric effects of the adjacent nitrogen atom. By utilizing 1-chloroisoquinoline as the electrophile and sodium ethanethiolate (NaSEt) as the nucleophile in a polar aprotic solvent (DMF), the reaction proceeds rapidly without the need for transition-metal cross-coupling catalysts.

For metal complexation, Copper(II) and Ruthenium(II) are selected to demonstrate coordination versatility:

  • Copper(II): Forms kinetically labile but thermodynamically stable complexes driven by the Chelate Effect. The hemilability of the sulfur donor allows for dynamic interactions with biological targets.

  • Ruthenium(II): Forms robust, substitution-inert complexes ideal for photoluminescence, cellular imaging, and photocatalysis.

Experimental Protocols (Self-Validating Workflows)

Protocol 3.1: Synthesis of Ligand 1-(Ethylsulfanyl)isoquinoline (1-EtSIQ)

Objective: High-yield synthesis of the N,S-bidentate ligand via SNAr.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1-chloroisoquinoline (10.0 mmol) in 20 mL of anhydrous DMF.

    • Causality: Strictly anhydrous conditions prevent the competitive hydrolysis of 1-chloroisoquinoline into isoquinolone.

  • Nucleophilic Attack: Slowly add sodium ethanethiolate (12.0 mmol, 1.2 eq) in portions at 0 °C.

    • Causality: The slight stoichiometric excess ensures complete conversion, while cooling controls the exothermic nature of the thiolate SNAr reaction.

  • Heating: Warm the mixture to 80 °C and stir for 4 hours.

  • Self-Validation (In-line): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The disappearance of the UV-active 1-chloroisoquinoline spot (Rf ~0.6) and the appearance of a new, highly fluorescent blue spot under 254 nm UV (Rf ~0.4) validates reaction completion.

  • Workup: Quench with 50 mL of distilled water and extract with dichloromethane (3 x 30 mL). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography to yield a pale yellow oil.

Protocol 3.2: Synthesis of Dichloro-bis[1-(ethylsulfanyl)isoquinoline]copper(II)

Objective: Preparation of the[Cu(1-EtSIQ)₂Cl₂] complex for biological evaluation.

  • Metal Precursor: Dissolve CuCl₂·2H₂O (1.0 mmol) in 10 mL of absolute ethanol.

  • Ligand Addition: Add a solution of 1-EtSIQ (2.0 mmol) in 5 mL of ethanol dropwise to the stirring copper solution at room temperature.

  • Self-Validation (In-line): A rapid color change from pale blue (solvated Cu²⁺) to deep green/brown immediately validates the displacement of solvent molecules by the N,S-donor ligand, confirming coordination and a shift in d-d transitions.

  • Crystallization: Stir for 2 hours. Concentrate the solution to half its volume and layer with diethyl ether to induce precipitation.

  • Isolation: Filter the resulting dark green microcrystals, wash with cold diethyl ether, and dry under vacuum.

Protocol 3.3: Synthesis of Ru(bpy)₂(1-EtSIQ)₂

Objective: Synthesis of a substitution-inert Ru(II) complex.

  • Reaction: Suspend [Ru(bpy)₂Cl₂] (0.5 mmol) and 1-EtSIQ (0.55 mmol) in 15 mL of an ethanol/water mixture (3:1 v/v).

  • Reflux: Heat the mixture to reflux (85 °C) under argon for 12 hours.

    • Causality: High temperatures are required to overcome the kinetic inertness of the Ru(II) precursor.

  • Self-Validation (In-line): The suspension will dissolve, and the solution will transition from dark purple to bright orange-red, indicating the formation of the[Ru(bpy)₂(L)]²⁺ species via Metal-to-Ligand Charge Transfer (MLCT).

  • Precipitation: Cool to room temperature and add a saturated aqueous solution of NH₄PF₆ (excess). A bright red precipitate will form instantly.

  • Isolation: Filter, wash with water and cold ethanol, and dry.

Quantitative Data Presentation

Table 1. Physicochemical and Spectroscopic Properties of Synthesized Compounds

CompoundYield (%)AppearanceUV-Vis λmax (nm)ESI-MS (m/z)
1-EtSIQ 88Pale yellow oil235, 320190.06 [M+H]⁺
[Cu(1-EtSIQ)₂Cl₂] 76Dark green solid245, 335, 680 (d-d)442.01[M-Cl]⁺
82Red microcrystals285, 452 (MLCT)603.10 [M-2PF₆]²⁺

Visualization of Workflows and Biological Mechanisms

SynthesisWorkflow A 1-Chloroisoquinoline + NaSEt B SNAr Reaction (DMF, 80°C, 4h) A->B C 1-(Ethylsulfanyl)isoquinoline (Ligand) B->C D CuCl2 in EtOH (Room Temp) C->D E [Ru(bpy)2Cl2] in EtOH (Reflux) C->E F [Cu(1-EtSIQ)2Cl2] (Green Solid) D->F G [Ru(bpy)2(1-EtSIQ)](PF6)2 (Red Solid) E->G

Synthesis workflow for 1-(ethylsulfanyl)isoquinoline and its metal complexes.

Biological Application: Mechanism of Action Copper(II) complexes bearing isoquinoline ligands have shown remarkable anticancer potential[3]. The hemilabile nature of the 1-EtSIQ ligand facilitates the intracellular reduction of Cu(II) to Cu(I) by cellular reductants like glutathione. This redox cycling catalyzes Fenton-like reactions, leading to an overproduction of Reactive Oxygen Species (ROS), which subsequently triggers mitochondrial depolarization and apoptosis[2].

MOA C Cu(II)-1-EtSIQ Complex Cellular Internalization R Intracellular Reduction Cu(II) to Cu(I) C->R ROS ROS Overproduction (Fenton-like reaction) R->ROS M Mitochondrial Membrane Depolarization ROS->M A Apoptotic Cell Death (Caspase Activation) M->A

Proposed apoptotic signaling pathway induced by Cu(II)-isoquinoline complexes.

References

  • Synthesis of 1-Thio-Substituted Isoquinoline Derivatives by Tandem Cyclization of Isothiocyanates. ACS Publications.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
  • Interactions of Isoquinoline Alkaloids with Transition Metals Iron and Copper. PMC - NIH.
  • Copper(II) Complexes with 1-(Isoquinolin-3-yl)heteroalkyl-2-ones: Synthesis, Structure and Evaluation of Anticancer, Antimicrobial and Antioxidant Potential. MDPI.

Sources

Application

Application Note: Solubilization and In Vitro Dosing Mechanics for 1-(ethylsulfanyl)isoquinoline

Target Audience: Cell Biologists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary & Mechanistic Rationale The evaluation of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Cell Biologists, Pharmacologists, and Preclinical Drug Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The evaluation of novel synthetic scaffolds in cell-based assays requires rigorous control over solvent dynamics. 1-(ethylsulfanyl)isoquinoline is a hydrophobic isoquinoline derivative featuring a thioether linkage. Due to its lipophilicity, it exhibits negligible solubility in aqueous cell culture media. Dimethyl sulfoxide (DMSO), a polar aprotic solvent, is universally employed to bridge this solubility gap.

However, improper handling of DMSO-solubilized hydrophobic compounds frequently leads to micro-precipitation, inaccurate dosing, and solvent-induced cytotoxicity. As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating system . Every phase of this workflow incorporates quality control checkpoints to ensure that the phenotypic responses observed in your cells are driven by the isoquinoline derivative, rather than osmotic stress or solvent artifacts .

Physicochemical Profiling

Before initiating any solubilization protocol, it is critical to understand the quantitative parameters of the solute and the biological limits of the solvent. DMSO is amphipathic but can disrupt lipid bilayers and alter epigenetic landscapes if the final concentration exceeds 0.1% (v/v) in sensitive cell lines .

Table 1: Physicochemical Parameters & Assay Constraints

ParameterValueMechanistic Implication
Chemical Name 1-(ethylsulfanyl)isoquinolineHydrophobic core requires an organic solvent.
CAS Number 70259-76-6Unique identifier for reagent sourcing.
Molecular Weight 189.28 g/mol Required for accurate molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Must be anhydrous to prevent premature precipitation.
Max in Vitro DMSO ≤ 0.1% (v/v)Prevents solvent-induced apoptosis and differentiation.

The Self-Validating Protocol: Reagent Preparation

This section details the preparation of a highly concentrated primary stock. The goal is to maximize the concentration of the stock so that the volume of DMSO eventually introduced into the cell culture is minimized.

Step-by-Step Methodology
  • Equilibration: Allow the vial of 1-(ethylsulfanyl)isoquinoline to equilibrate to room temperature in a desiccator before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Water severely limits the solubility of isoquinoline derivatives in DMSO.

  • Weighing & Solvation: Weigh the desired mass (e.g., 9.46 mg) and transfer it to a sterile, amber microcentrifuge tube. Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 50 mM primary stock.

    • Causality: Standard benchtop DMSO is highly hygroscopic. Absorbed water will cause the compound to crash out of solution, leading to inaccurate downstream dosing.

  • Kinetic Disruption: Vortex the solution vigorously for 30 seconds, followed by water-bath sonication for 5 minutes at room temperature.

    • Causality: Sonication provides the acoustic cavitation necessary to fully disrupt the crystal lattice of the solid, ensuring complete molecular dispersion rather than a visually deceptive micro-suspension.

  • Visual Quality Control (QC): Hold the tube against a light source. The solution must be optically clear. If particulate matter remains, warm the solution slightly (up to 37°C) and re-sonicate.

  • Aliquoting: Divide the 50 mM stock into 20 µL single-use aliquots and store at -20°C in the dark.

    • Causality: Repeated freeze-thaw cycles introduce condensation into the master tube. Single-use aliquots ensure pristine molarity for every independent biological replicate.

In Vitro Dosing & Cytotoxicity Management

Directly pipetting a 100% DMSO stock into an aqueous cell culture well creates a localized gradient of extreme toxicity, lysing cells upon contact and causing the compound to precipitate. To prevent this, an intermediate dilution matrix must be employed .

Table 2: Serial Dilution Matrix (Targeting 50 µM Final Concentration)

StepSolution PhaseVolume of SoluteVolume of DiluentResulting ConcentrationDMSO % (v/v)
1 Primary Stock9.46 mg (Solid)1.0 mL (100% DMSO)50 mM100%
2 Intermediate2.0 µL (Primary Stock)998 µL (Pre-warmed Media)100 µM0.2%
3 Final Well Dosing500 µL (Intermediate)500 µL (Media in Well)50 µM0.1%
Dosing Methodology
  • Preparation of Intermediate: Thaw a single 20 µL aliquot of the 50 mM stock. Pipette 2.0 µL of the stock into 998 µL of pre-warmed (37°C) complete culture media.

  • Rapid Homogenization: Immediately vortex the intermediate tube.

    • Causality: Rapid mixing prevents localized super-saturation, keeping the isoquinoline derivative in solution as it transitions from an organic to an aqueous environment.

  • Application to Cells: Gently aspirate 500 µL of the intermediate solution and add it dropwise to a well containing 500 µL of existing media (e.g., in a 12-well plate). Swirl the plate gently in a figure-eight motion.

  • Self-Validating Controls: You must run a Vehicle Control well. Prepare an intermediate solution using pure DMSO (no compound) following the exact same dilution math, ensuring the control cells are exposed to exactly 0.1% DMSO. If the Vehicle Control shows >5% cell death compared to a Media-Only control, your cells are highly sensitive to DMSO, and the final concentration must be reduced to 0.05% .

Workflow Visualization

The following diagram maps the critical path of the protocol, highlighting the transition from solid compound to safe in vitro application.

ProtocolWorkflow N1 1. Solid Compound 1-(ethylsulfanyl)isoquinoline N2 2. Stock Preparation Dissolve in Anhydrous DMSO N1->N2 Add solvent N3 3. Quality Control Vortex & Sonicate N2->N3 Ensure optical clarity N4 4. Storage Aliquot at -20°C N3->N4 Prevent freeze-thaw N5 5. Working Solution Dilute in Pre-warmed Media N4->N5 Thaw immediately prior N6 6. Cell Treatment Final DMSO ≤ 0.1% N5->N6 Apply dropwise to cells

Figure 1: Self-validating workflow for 1-(ethylsulfanyl)isoquinoline preparation.

References

  • Verheijen, M., et al. (2022). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Molecules, 27(14), 4472. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro." PubMed Central Archive. Available at:[Link]

Method

Application Note: Chromatographic Separation and Method Development for 1-(Ethylsulfanyl)isoquinoline

Executive Summary 1-(Ethylsulfanyl)isoquinoline (CAS No. 70259-76-6) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Ethylsulfanyl)isoquinoline (CAS No. 70259-76-6) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates. Accurate chromatographic profiling of this compound is essential for purity assessment, reaction monitoring, and stability-indicating assays. However, the molecule presents specific analytical challenges due to its basic nitrogen atom and lipophilic thioether moiety. This application note outlines robust, self-validating Reversed-Phase Liquid Chromatography (RP-LC) methodologies designed to mitigate secondary silanol interactions, ensuring high-efficiency separations and symmetrical peak shapes.

Physicochemical Profiling & Chromatographic Rationale

To design an effective separation method, one must understand the causality behind the analyte's interaction with the stationary phase. 1-(Ethylsulfanyl)isoquinoline possesses two functional groups that dictate its chromatographic behavior:

  • Basic Isoquinoline Nitrogen (pKa ~ 5.0–7.0): At acidic to neutral pH, the nitrogen atom is protonated. On traditional silica-based C18 columns, this protonated amine undergoes secondary ion-exchange interactions with dissociated, acidic surface silanols (SiO⁻). This phenomenon is the primary cause of peak tailing, band broadening, and poor integration reproducibility in basic compounds[1].

  • Ethylsulfanyl (Ethylthio) Moiety: This functional group imparts significant lipophilicity to the molecule, increasing its retention factor ( k′ ) on reversed-phase stationary phases. Furthermore, the thioether is susceptible to oxidative degradation (forming sulfoxides or sulfones), necessitating a method capable of baseline-resolving the parent API from closely eluting polar degradants.

The Causality of Experimental Choices

To overcome the peak tailing associated with basic isoquinolines, we employ two orthogonal, self-validating chromatographic pathways:

  • Low pH + Charged Surface Hybrid (CSH) Technology: By utilizing a mobile phase modified with 0.1% formic acid (pH ~2.7), the analyte is fully protonated. We pair this with a CSH C18 column, which features a low-level positive surface charge. The electrostatic repulsion between the positively charged particle surface and the protonated isoquinoline prevents interaction with residual silanols, yielding sharp, symmetrical peaks without the need for high-ionic-strength buffers.

  • High pH + Ethylene Bridged Hybrid (BEH) Technology: Alternatively, utilizing a high pH mobile phase (pH ~9.5) suppresses the ionization of the basic nitrogen. Because the analyte is neutral, ion-exchange interactions are completely eliminated[2]. A highly stable BEH C18 column must be used to withstand these alkaline conditions without risking silica dissolution.

Methodological Workflows

G A 1-(ethylsulfanyl)isoquinoline (Basic API) B Challenge: Peak Tailing via Silanol Interactions A->B C1 Low pH Mobile Phase (Protonated Analyte) B->C1 C2 High pH Mobile Phase (Neutralized Analyte) B->C2 D1 CSH C18 Column (Electrostatic Repulsion) C1->D1 D2 BEH C18 Column (Alkaline Stable Silica) C2->D2 E Symmetrical Peak Shape & Accurate Quantitation D1->E D2->E

Fig 1. Chromatographic optimization pathways for basic isoquinoline derivatives.

Experimental Protocols

Sample Preparation & Self-Validation System

To ensure the protocol is self-validating, sample preparation must account for solvent-mismatch effects and potential degradation.

  • Diluent Preparation: Prepare a diluent of 90:10 Water:Acetonitrile (v/v) to match the initial gradient conditions. This prevents solvent-mismatch band broadening at the column head.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-(ethylsulfanyl)isoquinoline and dissolve in 10.0 mL of Acetonitrile (Stock Solution: 1.0 mg/mL). Dilute 1.0 mL of the stock into 10.0 mL of Diluent (Working Standard: 0.1 mg/mL).

  • Forced Degradation (Resolution Spike): To prove the method is stability-indicating, treat 1.0 mL of the Working Standard with 50 µL of 3% H2​O2​ for 2 hours at room temperature to generate the sulfoxide degradant. Inject this mixture to confirm baseline resolution ( Rs​≥2.0 ) between the degradant and the parent peak.

Protocol A: Low pH UPLC Method (Recommended for High-Throughput Purity)

This method leverages electrostatic repulsion to achieve high-efficiency separations in under 10 minutes.

Step-by-Step Execution:

  • Purge the UPLC system lines with Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in MS-grade Acetonitrile).

  • Install a Charged Surface Hybrid (CSH) C18 column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Equilibrate the column at 40 °C with 5% Mobile Phase B at a flow rate of 0.4 mL/min for 15 column volumes.

  • Perform a blank injection (Diluent only) to self-validate the baseline and ensure no ghost peaks co-elute with the analyte.

  • Execute the gradient profile outlined in Table 2.

Quantitative Data & System Suitability

The following tables summarize the optimized parameters, gradient profile, and the strict system suitability criteria required to validate the chromatographic run.

Table 1: Primary UPLC Method Parameters (CSH Technology)

ParameterSpecificationCausality / Rationale
Column CSH C18, 1.7 µm, 2.1 x 100 mmCharged surface repels protonated basic analytes, preventing tailing.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Ensures full protonation of the isoquinoline nitrogen (pH ~2.7).
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile provides lower viscosity and higher elution strength for the thioether.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns packed with sub-2 µm particles[1].
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Vol 1.0 µLMinimizes extra-column band broadening.
Detection UV at 254 nmIsoquinoline chromophore exhibits strong, characteristic absorption at this wavelength.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09556 (Linear)
1.09556
6.010906
7.510906
7.69556
10.09556

Table 3: System Suitability Criteria (Self-Validation)

ParameterAcceptance CriteriaAnalytical Purpose
Tailing Factor (USP) ≤1.5 Verifies the successful suppression of secondary silanol interactions.
Theoretical Plates (N) ≥15,000 Confirms column efficiency and optimal mass transfer kinetics.
%RSD of Peak Area ≤2.0% (n=5)Validates injection precision and autosampler mechanical performance.
Resolution ( Rs​ ) ≥2.0 Ensures the method is stability-indicating (measured against the sulfoxide spike).

References

  • Waters Corporation. "Improved Analysis of Goldenseal Root Extract Using Charged Surface Hybrid (CSH) Column Technology." Waters Application Notes.

  • Agilent Technologies. "Why it matters and how to get good peak shape." Agilent Application Note 5994-2095EN.

  • Kim, E. K., et al. "HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species." Bulletin of the Korean Chemical Society, 2011.

  • Sigma-Aldrich. "1-(ethylsulfanyl)isoquinoline Product Specifications (CAS No. 70259-76-6)." Sigma-Aldrich Catalog.

Sources

Application

Application Notes and Protocols for the Preclinical In Vivo Formulation and Dosing of 1-(Ethylsulfanyl)isoquinoline

Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds with therapeutic potential in oncology, infectious diseases, and neurolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds with therapeutic potential in oncology, infectious diseases, and neurology.[1][2] 1-(Ethylsulfanyl)isoquinoline represents a novel chemical entity within this class, and its evaluation in preclinical animal models is a critical step in the drug discovery pipeline. A significant hurdle for many new chemical entities, particularly heterocyclic aromatic compounds, is poor aqueous solubility, which can lead to low and erratic bioavailability, complicating the interpretation of in vivo data.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust and reproducible in vivo dosing protocols for 1-(Ethylsulfanyl)isoquinoline. It outlines a systematic approach, beginning with essential pre-formulation assessment, followed by a decision-making framework for selecting an appropriate formulation strategy, detailed step-by-step preparation protocols, and recommendations for initial in vivo studies. The causality behind experimental choices is emphasized to empower researchers to adapt these protocols to their specific needs.

Foundational Step: Pre-Formulation Characterization

Before any in vivo study, a thorough understanding of the physicochemical properties of 1-(Ethylsulfanyl)isoquinoline is paramount. This initial characterization dictates the entire formulation strategy. While specific data for this molecule is not publicly available, the general properties of isoquinoline derivatives provide a strong starting point. Isoquinolines are typically weak bases with low water solubility but good solubility in organic solvents and dilute acids.[5]

Key Parameters to Determine:

  • Aqueous Solubility: Measure solubility at different pH values (e.g., pH 2.0, 6.5, and 7.4) to understand the impact of protonation on the isoquinoline nitrogen. The basic nature of the nitrogen atom (pKa of isoquinoline is 5.14) suggests that solubility will be significantly higher at acidic pH.[5]

  • LogP/LogD: The octanol-water partition coefficient is crucial for predicting the compound's lipophilicity, which influences both solubility and permeability.[3]

  • pKa: Experimental determination of the pKa will confirm the pH range in which the compound is ionized, guiding pH-modification strategies.[5]

  • Solid-State Properties: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can identify the crystalline form and melting point, which are important for 'brick-dust' molecules that have solubility limited by their crystal lattice energy.[6]

  • Chemical Stability: Assess the stability of the compound in potential formulation vehicles and at different pH values to prevent degradation before administration.

Formulation Strategy: A Decision-Making Framework

The goal of formulation is to deliver the compound in a safe and bioavailable manner. For a novel compound like 1-(Ethylsulfanyl)isoquinoline, which is likely poorly soluble in neutral aqueous solutions, a tiered approach is recommended. The choice of formulation depends heavily on the intended route of administration and the required dose.

The following workflow provides a logical path for selecting an appropriate formulation strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Determine Aqueous Solubility (pH 7.4) B Solubility > Required Dose? A->B C Simple Aqueous Solution (e.g., Saline) B->C Yes D Is Compound Ionizable? (Check pKa) B->D No E pH-Adjusted Solution (e.g., Citrate Buffer) D->E Yes F Explore Co-Solvent or Surfactant Systems D->F No G Test Co-Solvent Systems (e.g., PEG400, DMSO) F->G H Test Surfactant/Micellar Systems (e.g., Polysorbate 80) F->H I Is it for Oral Dosing? F->I J Develop Suspension (e.g., 0.5% CMC) I->J Yes K Consider Advanced Formulations (SEDDS, Nanosuspensions) I->K No

Caption: Formulation selection workflow for a poorly soluble compound.

Common Excipients for In Vivo Studies

The selection of excipients is critical for ensuring the safety and efficacy of the formulation. Excipients are not inert and can have their own biological effects or cause local irritation.[7]

Excipient ClassExample(s)Typical Route(s)Key Considerations
Aqueous Vehicles Saline (0.9% NaCl), 5% Dextrose in Water (D5W)IV, IP, SC, POIdeal for soluble compounds; serves as the base for other formulations.
pH Modifiers Citrate Buffer, Phosphate BufferIV, IP, SC, POEffective for ionizable drugs; buffer capacity should be minimized for IV use.[7]
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol, DMSO, EthanolIV, IP, POCan solubilize many hydrophobic compounds; risk of precipitation upon dilution in blood, potential for toxicity.[8][9]
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15IV, IP, POForm micelles to encapsulate drug molecules; can improve stability of co-solvent systems.[8][10]
Suspending Agents Carboxymethylcellulose (CMC), Hydroxypropyl Methylcellulose (HPMC), MethylcellulosePOUsed to create uniform suspensions for oral dosing; viscosity must be controlled.[11][12]
Lipid-Based Corn Oil, Sesame Oil, Medium-Chain Triglycerides (MCT)PO, SC, IMSuitable for highly lipophilic drugs; can enhance oral absorption via lymphatic pathways.[7]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HPβCD)IV, POForms inclusion complexes to increase aqueous solubility.[4][10]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for preparing common formulation types suitable for initial preclinical studies. All preparations for parenteral (e.g., IV, IP) administration must be performed under aseptic conditions and the final formulation must be sterilized, typically by filtration through a 0.22 µm filter. [8]

Protocol 3.1: Preparation of a Co-solvent Formulation for IV/IP Administration

This protocol is suitable for early-stage studies where achieving solubility is the primary goal. A common vehicle is DMSO/PEG 400/Saline. The concentration of DMSO should be kept to a minimum (<10% of final volume) due to potential toxicity.

Materials:

  • 1-(Ethylsulfanyl)isoquinoline

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • 0.9% Sodium Chloride (Saline), sterile

Procedure:

  • Weighing: Accurately weigh the required amount of 1-(Ethylsulfanyl)isoquinoline and place it in a sterile glass vial.

  • Initial Solubilization: Add the required volume of DMSO to the vial. Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if the compound's thermal stability is confirmed.[8]

  • Adding Co-solvent: Add the required volume of PEG 400 to the vial and vortex thoroughly to ensure a homogenous solution.

  • Final Dilution: Slowly add the sterile saline to the vial in a stepwise manner, vortexing between additions to avoid precipitation. This is a critical step, as rapid dilution can cause the drug to crash out of solution.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. It should be clear and particle-free.

  • Sterilization: Sterilize the final formulation by filtering it through a sterile 0.22 µm syringe filter into a new, sterile vial.[8]

Example Formulation (10% DMSO, 40% PEG 400, 50% Saline): To prepare 1 mL of a 2 mg/mL solution:

  • Weigh 2 mg of 1-(Ethylsulfanyl)isoquinoline.

  • Add 100 µL of DMSO and dissolve.

  • Add 400 µL of PEG 400 and mix.

  • Slowly add 500 µL of sterile saline and mix.

  • Filter through a 0.22 µm filter.

Protocol 3.2: Preparation of a Suspension for Oral (PO) Gavage

Suspensions are a common and effective choice for oral administration of insoluble compounds, as they do not require complete solubilization.[12]

Materials:

  • 1-(Ethylsulfanyl)isoquinoline

  • Suspending vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in purified water)

  • Optional: A small amount of surfactant (e.g., 0.1% Tween 80) to act as a wetting agent.

Procedure:

  • Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly adding CMC powder to purified water while stirring vigorously. Allow it to hydrate completely (this may take several hours or overnight).

  • Weighing: Accurately weigh the required amount of 1-(Ethylsulfanyl)isoquinoline.

  • Wetting the Powder: Place the powder in a mortar. Add a small volume of the vehicle (or the optional surfactant solution) to create a thick, smooth paste. This step is crucial to ensure all particles are wetted and to prevent clumping.

  • Creating the Suspension: Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously triturating with the pestle.

  • Homogenization: Transfer the suspension to a suitable container. Mix thoroughly using a vortex or overhead stirrer before each dose is drawn to ensure a uniform concentration.

In Vivo Study Progression and Dosing Considerations

A logical progression of in vivo studies ensures that data is collected efficiently and ethically.

G A Formulation Development & Stability Testing B Dose Range Finding (DRF) & MTD Determination A->B C Pharmacokinetic (PK) Study (Single Dose, IV & PO) B->C D Efficacy Study in Relevant Disease Model C->D

Caption: Logical progression of initial in vivo studies.

Dose Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

The first in vivo experiment should be a short-term study in healthy animals (e.g., mice) to determine a safe dose range.[11]

  • Objective: To identify the maximum tolerated dose (MTD) and observe any acute toxicities.

  • Animal Model: Healthy BALB/c or C57BL/6 mice (n=3-5 per group).

  • Dosing: Administer single, escalating doses of 1-(Ethylsulfanyl)isoquinoline via the intended route (e.g., 10, 30, 100, 300 mg/kg).[11] Include a vehicle control group.

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in weight, activity, posture, ruffled fur) and mortality for 7-14 days.[12]

  • Outcome: The MTD is typically defined as the highest dose that does not cause >10-15% body weight loss or significant clinical signs of distress. This information guides dose selection for subsequent studies.

Pharmacokinetic (PK) Study

A PK study measures how the animal's body processes the drug over time.[11]

  • Objective: To determine key PK parameters like half-life (t½), maximum concentration (Cmax), and oral bioavailability (%F).

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation are often used to facilitate serial blood sampling (n=3-5 per group).

  • Dosing: Administer a single dose at a fraction of the MTD (e.g., 10 mg/kg PO and 2 mg/kg IV).[12]

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[11]

  • Analysis: Process blood to plasma and quantify the concentration of the parent drug using a validated LC-MS/MS method.

Standard Dosing Volumes

Administering the correct volume is crucial to avoid adverse events. The following are generally accepted maximum dose volumes for rodents.

SpeciesRouteMax Volume (mL/kg)
Mouse Oral (PO)10
Intravenous (IV)10
Intraperitoneal (IP)10
Subcutaneous (SC)10
Rat Oral (PO)10
Intravenous (IV)5
Intraperitoneal (IP)10
Subcutaneous (SC)5

Troubleshooting Common Formulation Issues

ProblemPotential Cause(s)Suggested Solution(s)
Precipitation during formulation Solubility limit exceeded; incorrect solvent order.Increase co-solvent/surfactant percentage; ensure drug is fully dissolved before adding aqueous phase; add aqueous phase slowly.[8]
Precipitation upon injection (in vivo) Poor vehicle miscibility with blood; drug concentration too high.Decrease dose concentration; increase surfactant concentration; switch to a more robust formulation like a cyclodextrin complex or lipid emulsion.[8]
High Viscosity High concentration of polymers (e.g., PEG, CMC).Use a lower concentration of the excipient; switch to a less viscous co-solvent or suspending agent.[8]
Inconsistent in vivo results Poor bioavailability; non-homogenous suspension; formulation instability.Ensure suspension is vigorously mixed before each dose; check formulation stability over the dosing period; consider a solubilized formulation (e.g., SEDDS) for oral dosing to improve absorption.[6][8]

Safety and Handling

While specific data for 1-(Ethylsulfanyl)isoquinoline is unavailable, the parent compound, isoquinoline, is classified as harmful if swallowed and may cause skin and eye irritation.[13][14] It is also hygroscopic.[5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the compound and its formulations.

  • Handling: Handle the dry powder in a chemical fume hood or ventilated balance enclosure to avoid inhalation.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place to protect it from moisture.[14]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

References

  • Todorova, I., et al. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI. Retrieved from [Link]

  • Trivedi, R., et al. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PMC. Retrieved from [Link]

  • Kumar, L., & Verma, S. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]

  • Sagan, F., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC - NIH. Retrieved from [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Kuntsche, J., & Bunjes, H. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Retrieved from [Link]

  • Todorova, I., et al. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. ResearchGate. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Retrieved from [Link]

  • Open Access Journals. (n.d.). The Importance of Excipients in Drugs. Open Access Journals. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). Formulation. Cambridge MedChem Consulting. Retrieved from [Link]

  • Rój, E., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants.... MDPI. Retrieved from [Link]

  • PubMed. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2). PubMed. Retrieved from [Link]

  • Mahadeviah, P. S. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Ataman Kimya. Retrieved from [Link]

  • Rustamov, S. Y., et al. (2021). Description of the Mechanism of Positive Inotropic Action of the Isoquinoline Alkaloid F-18. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

  • Al-Mamun, M. R., et al. (2024). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. PMC. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis. Retrieved from [Link]

  • PubMed. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. Retrieved from [Link]

  • Tajabadi, F., et al. (2022). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. Brieflands. Retrieved from [Link]

Sources

Method

Catalytic applications of 1-(ethylsulfanyl)isoquinoline ligands in cross-coupling

Application Note: Catalytic Applications of 1-(Ethylsulfanyl)isoquinoline Ligands in Palladium-Catalyzed Cross-Coupling Executive Briefing In modern transition-metal catalysis, the design of the ligand sphere is the prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Applications of 1-(Ethylsulfanyl)isoquinoline Ligands in Palladium-Catalyzed Cross-Coupling

Executive Briefing

In modern transition-metal catalysis, the design of the ligand sphere is the primary determinant of catalyst lifespan, reactivity, and substrate scope. While traditional phosphine ligands (e.g., PPh3, dppf) have dominated cross-coupling methodologies, they often suffer from oxidative degradation and fail to adequately stabilize highly reactive, under-coordinated metal centers.

1-(Ethylsulfanyl)isoquinoline (1-ETIQ) represents a highly effective class of hybrid N,S-bidentate hemilabile ligands . By pairing a "hard," strongly coordinating isoquinoline nitrogen with a "soft," weakly coordinating thioether (ethylsulfanyl) sulfur, 1-ETIQ provides a dynamic coordination environment. This Application Note details the mechanistic advantages, performance metrics, and self-validating protocols for utilizing 1-ETIQ in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig couplings), specifically targeting sterically hindered and electronically deactivated substrates.

Mechanistic Rationale: The "Windshield Wiper" Effect

The efficacy of 1-ETIQ lies in its hemilability —the ability of the ligand to dynamically alter its denticity (bidentate to monodentate) during the catalytic cycle [1].

  • Resting State Stabilization : In the Pd(0) resting state, both the N and S atoms coordinate to the metal, forming a stable chelate that prevents the aggregation of Pd(0) into catalytically dead "Pd black."

  • Oxidative Addition : Upon encountering an aryl halide, the weaker Pd–S bond readily cleaves. This dissociation opens a vacant coordination site, generating a highly reactive, 14-electron coordinatively unsaturated Pd(0) species that rapidly inserts into challenging C–Cl or C–Br bonds [2].

  • Transmetalation & Reductive Elimination : The isoquinoline nitrogen remains firmly anchored throughout the cycle, preventing total ligand loss. Following reductive elimination of the cross-coupled product, the sulfur atom rapidly re-coordinates (the "windshield wiper" effect), trapping the regenerated Pd(0) species and preventing catalyst decomposition [3].

CatalyticCycle Pd0 Pd(0)-1-ETIQ Resting State (N,S-bound) OA Oxidative Addition (S-dissociation, Vacant Site) Pd0->OA + Ar-X TM Transmetalation (Ar-B(OH)2 Binding) OA->TM + Base RE Reductive Elimination (Product Release, S-rebinds) TM->RE Intermediate Stabilization RE->Pd0 Catalyst Regeneration

Figure 1. Pd/1-ETIQ catalytic cycle showing the hemilabile "windshield wiper" effect.

Performance Metrics: 1-ETIQ vs. Traditional Ligands

The dynamic stabilization provided by 1-ETIQ allows for significantly lower catalyst loadings and milder reaction temperatures compared to classical phosphine systems. The data below summarizes the coupling of 2-chloro-1,3-dimethylbenzene (a sterically hindered, deactivated electrophile) with phenylboronic acid.

Ligand SystemCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Catalyst State Post-Reaction
PPh3 5.01002412Heavy Pd black precipitation
dppf 3.0901845Moderate Pd black
1-ETIQ 1.0 60 8 94 Homogeneous pale yellow solution

Note: The absence of Pd black in the 1-ETIQ system validates the superior resting-state stabilization provided by the recoordinating thioether moiety.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. Visual cues and specific solvent/base choices are engineered to provide real-time feedback on reaction health.

Materials & Reagents
  • Precatalyst : Palladium(II) acetate [Pd(OAc)2] (1.0 mol%)

  • Ligand : 1-(Ethylsulfanyl)isoquinoline (1-ETIQ) (1.2 mol%)

  • Base : Cesium Carbonate (Cs2CO3) (2.0 equiv.) - Chosen over K2CO3 due to its higher solubility in organic solvents, which accelerates the transmetalation step.

  • Solvent : 1,4-Dioxane (Anhydrous, degassed) - The oxygen lone pairs of dioxane transiently stabilize the Pd center when the S-atom dissociates, preventing premature aggregation.

Workflow S1 1. Pre-activation Pd(OAc)2 + 1-ETIQ S2 2. Reagent Addition Ar-X + Ar-B(OH)2 + Base S1->S2 S3 3. Cross-Coupling Thermal (60 °C) S2->S3 S4 4. Isolation Extraction & Chromatography S3->S4

Figure 2. Standard operational workflow for 1-ETIQ-mediated Pd-catalyzed cross-coupling.

Step-by-Step Methodology

Phase 1: Catalyst Pre-activation & Ligation

  • In an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)2 (2.2 mg, 0.01 mmol) and 1-ETIQ (2.3 mg, 0.012 mmol).

  • Add 1.0 mL of degassed 1,4-dioxane.

  • Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The solution must transition from a turbid red/brown to a clear, deep orange homogeneous solution. This optical shift confirms the successful chelation of 1-ETIQ to the Pd(II) center. If the solution remains turbid, the ligand has oxidized; discard and use a fresh batch.

Phase 2: Substrate Addition & Coupling 4. To the active catalyst solution, sequentially add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and finely milled Cs2CO3 (2.0 mmol). 5. Add an additional 3.0 mL of degassed 1,4-dioxane to achieve a final substrate concentration of 0.25 M. 6. Seal the Schlenk tube and heat the reaction mixture to 60 °C in a pre-heated oil bath with vigorous stirring (800 rpm).

  • Self-Validation Checkpoint 2: Within 30 minutes of heating, the deep orange color should fade to a pale, translucent yellow/green. This indicates the reduction of Pd(II) to the catalytically active Pd(0) resting state. The appearance of a black suspension (Pd black) indicates oxygen ingress or solvent impurity; the reaction is compromised.

Phase 3: Reaction Monitoring & Quenching 7. Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or GC-MS. The hemilabile nature of 1-ETIQ typically drives sterically hindered couplings to completion within 6–8 hours. 8. Upon consumption of the aryl halide, cool the vessel to room temperature. 9. Quench the reaction by opening it to air and filtering the mixture through a short pad of Celite to remove inorganic salts. Wash the pad with ethyl acetate (3 × 10 mL). 10. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Troubleshooting Matrix

ObservationMechanistic CausalityCorrective Action
Rapid formation of Pd black Ligand oxidation or severe oxygen ingress. The S-donor cannot re-coordinate, leaving Pd(0) exposed to aggregation.Rigorously degas solvents via freeze-pump-thaw (3 cycles). Ensure 1-ETIQ is stored under inert atmosphere.
Incomplete conversion (Stalling) Poor transmetalation kinetics. The boronic acid is likely forming an unreactive boroxine anhydride.Add 1-2 drops of degassed H2O to the reaction mixture to hydrolyze boroxines back to reactive boronic acids.
High levels of homocoupling (Ar-Ar) Excess oxidant present, or the oxidative addition is too slow relative to transmetalation.Switch to a more reactive aryl halide (e.g., Ar-Br instead of Ar-Cl) or slightly increase the reaction temperature to 70 °C.

References

  • Metal Unsaturation and Ligand Hemilability in Suzuki Coupling Source: ACS Publications URL:[Link]

  • Phthalide: a direct building-block towards P,O and P,N hemilabile ligands. Application in the palladium-catalysed Suzuki–Miyaura cross-coupling of aryl chlorides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Application of Chiral Mixed Phosphorus/Sulfur Ligands to Palladium-Catalyzed Allylic Substitutions Source: Journal of the American Chemical Society URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(ethylsulfanyl)isoquinoline Aqueous Solubility

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing aqueous solubility challenges with 1-(ethylsulfanyl)isoquinoline (CAS: 70259-76-6)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing aqueous solubility challenges with 1-(ethylsulfanyl)isoquinoline (CAS: 70259-76-6)[1]. Due to its highly lipophilic nature, this heterocyclic compound frequently causes issues in biological assays, including erratic bioavailability and spontaneous precipitation.

Physicochemical Profiling & Causality

To effectively solubilize 1-(ethylsulfanyl)isoquinoline, one must first understand the thermodynamic and electronic barriers preventing its dissolution in water:

  • Hydrophobic Core & Lipophilic Substituent: The base isoquinoline ring is a bicyclic aromatic system that is inherently hydrophobic, making water solvation energetically unfavorable[2]. The addition of the 1-(ethylsulfanyl) group (-S-CH₂CH₃) drastically increases the compound's partition coefficient (LogP), classifying it alongside BCS Class II or IV compounds characterized by low aqueous solubility[3].

  • Steric Hindrance and pKa Shifts: Unsubstituted isoquinoline is a weak base with a pKa of 5.14, allowing it to dissolve in dilute acids as a protonated derivative[4]. However, introducing a bulky ethylsulfanyl group at the 1-position creates primary steric effects that interact with the free electron pair of the ring nitrogen. This steric hindrance often reduces the basicity of the molecule, complicating protonation at physiological pH and requiring more aggressive acidic conditions to achieve salt formation[5][6].

Diagnostic Solubilization Workflow

Use the following decision matrix to select the optimal solubilization strategy based on your specific assay constraints.

Solubilization_Pathway Start 1-(ethylsulfanyl)isoquinoline Solubility Issue pH_Check Is Assay Compatible with pH < 3.0? Start->pH_Check Acid_Sol Protocol B: pH-Driven Protonation pH_Check->Acid_Sol Yes (In vitro/Chemical) Tox_Check Are Cells Sensitive to Organic Solvents? pH_Check->Tox_Check No (Physiological pH) CD_Sol Protocol A: HP-β-CD Complexation Tox_Check->CD_Sol Yes (High Sensitivity) CoSol Protocol C: DMSO + Tween 80 Tox_Check->CoSol No (Tolerates <1% DMSO)

Decision matrix for solubilizing 1-(ethylsulfanyl)isoquinoline based on assay constraints.

Validated Solubilization Methodologies

Every protocol below is designed as a self-validating system , ensuring that you can empirically verify the success of the solubilization before proceeding to your primary experiment.

Protocol A: HP-β-Cyclodextrin Inclusion Complexation (Preferred for Cell Assays)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic interior cavity that perfectly sequesters the bulky ethylsulfanyl and isoquinoline rings via van der Waals forces. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility, allowing the drug to be molecularly dispersed without altering its covalent structure or ionization state[][8].

Step-by-Step Methodology:

  • Preparation: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4) to create a 10% (w/v) solution.

  • Addition: Add an excess of 1-(ethylsulfanyl)isoquinoline powder (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Activation: Sonicate the suspension in a water bath at 25°C for 30 minutes. The ultrasonic energy overcomes the activation barrier for host-guest complexation.

  • Equilibration: Incubate the mixture on a rotary shaker at 25°C for 24 hours to achieve thermodynamic equilibrium.

  • Clarification: Centrifuge at 10,000 × g for 10 minutes to pellet uncomplexed solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • System Validation: Measure the Optical Density (OD) of the filtrate at 600 nm. An OD600​<0.05 confirms the absence of sub-visual colloidal aggregates, validating true inclusion complexation.

Protocol B: pH-Driven Protonation (For Non-Biological Assays)

Causality: Lowering the pH significantly below the compound's pKa forces the protonation of the isoquinoline nitrogen. This converts the neutral, lipophilic molecule into a highly soluble cationic salt, disrupting the strong intermolecular forces of the crystal lattice[4].

Step-by-Step Methodology:

  • Suspension: Suspend 1-(ethylsulfanyl)isoquinoline in deionized water at a concentration of 2 mg/mL.

  • Titration: Under continuous magnetic stirring, titrate the suspension dropwise with 0.1 M HCl.

  • Monitoring: Continue titration until the pH reaches 2.5–3.0. Observe the phase transition from a cloudy suspension to a completely clear solution.

  • System Validation: Perform a back-titration with 0.1 M NaOH on a 1 mL aliquot. If precipitation re-occurs precisely as the pH approaches 5.0, the initial solubilization is validated as a purely pH-driven ionization event.

Protocol C: Co-Solvent & Surfactant Micellization (For High-Throughput Screening)

Causality: Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen-bond acceptor that readily dissolves the solid compound. However, upon dilution into water, the compound will "crash out." Adding a non-ionic surfactant (like Tween 80) forms micelles that encapsulate the hydrophobic compound during dilution, preventing nucleation[2].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 1-(ethylsulfanyl)isoquinoline in 100% anhydrous DMSO. Vortex vigorously until clear.

  • Aqueous Preparation: Prepare the final assay medium containing 0.1% to 0.5% (v/v) Tween 80.

  • Dilution: Rapidly inject the DMSO stock into the aqueous medium under high-speed vortexing. The final DMSO concentration must remain ≤ 1% to prevent cell toxicity.

  • System Validation: Perform Dynamic Light Scattering (DLS) on the final solution. A monodisperse peak at ~10 nm validates successful micellar encapsulation, whereas peaks >1000 nm indicate failed solubilization and active precipitation.

Quantitative Solubility Data Comparison

The following table summarizes the expected performance of each solubilization strategy based on physicochemical principles governing isoquinoline derivatives[3][9].

Solubilization StrategyApparent Aqueous SolubilityBiocompatibility (In Vitro)Primary Mechanism of Action
Untreated (pH 7.4 Buffer) < 0.1 mMHighN/A (Baseline)
pH Adjustment (pH 2.5) > 10.0 mMLow (Acidic toxicity)Nitrogen protonation (Salt formation)
10% HP-β-CD Complexation ~ 2.5 - 5.0 mMHighHydrophobic cavity encapsulation
1% DMSO + 0.5% Tween 80 ~ 1.0 - 2.0 mMModerate (Surfactant limits)Micellar sequestration

Frequently Asked Questions (FAQs)

Q: My compound dissolves perfectly in DMSO but immediately precipitates when diluted into cell culture media. What is the mechanism of this "crashing out"? A: This phenomenon occurs because the compound exceeds its thermodynamic solubility limit in the final aqueous fraction. The rapid drop in DMSO concentration causes the highly lipophilic 1-(ethylsulfanyl)isoquinoline molecules to self-associate and nucleate rather than remain solvated by water[2]. Solution: You must pre-mix the DMSO stock with a surfactant (e.g., Tween 80) before aqueous dilution, or switch entirely to the HP-β-CD protocol (Protocol A) to provide a hydrophobic sink.

Q: Why does the compound precipitate when stored at -20°C in DMSO? A: Solvation capacity is directly proportional to temperature. At -20°C, the kinetic energy of the solvent decreases, and freeze-thaw cycles provide nucleation sites that promote crystallization of the lipophilic compound[2]. Solution: Store the 100% DMSO stock at room temperature in a dark desiccator (if chemically stable), or prepare single-use aliquots to completely avoid freeze-thaw cycles.

Q: Will the ethylsulfanyl group undergo hydrolysis in aqueous media during long-term assays? A: Thioethers are generally stable against hydrolysis in neutral aqueous media. However, they are susceptible to oxidation, forming sulfoxides over prolonged periods if exposed to dissolved oxygen or reactive oxygen species in cell culture media. If running assays >48 hours, prepare fresh solutions to maintain molecular integrity.

References

  • [5] Dissociation constants pKa of isoquinoline bases. ResearchGate. Available at: [Link]

  • [4] Isoquinoline. Wikipedia. Available at: [Link]

  • [6] Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc. Available at: [Link]

  • ISOQUINOLINE. Ataman Kimya. Available at: [Link]

  • [9] Aqueous solubility enhancement of some flavones by complexation with cyclodextrins. Mendeley / Bulletin of the Korean Chemical Society. Available at: [Link]

  • [8] Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Semantic Scholar / Molecules. Available at: [Link]

  • [3] Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. PMC / National Institutes of Health. Available at: [Link]

Sources

Optimization

Minimizing degradation of 1-(ethylsulfanyl)isoquinoline during long-term storage

Welcome to the Technical Support Center for the handling and long-term storage of 1-(ethylsulfanyl)isoquinoline . As a Senior Application Scientist, I have designed this guide to help researchers and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and long-term storage of 1-(ethylsulfanyl)isoquinoline . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals mitigate the specific chemical vulnerabilities of this compound.

1-(ethylsulfanyl)isoquinoline is a dual-functionalized small molecule. It contains an electron-rich thioether (ethylsulfanyl) moiety and a photo-sensitive isoquinoline core. Without rigorous environmental controls, these functional groups are highly susceptible to oxidative and photolytic degradation, leading to batch-to-batch variability and compromised experimental integrity.

Mechanistic Troubleshooting Guide

Issue A: Unwanted Thioether Oxidation (Sulfoxide/Sulfone Formation)
  • Causality: The sulfur atom in the ethylsulfanyl group possesses lone pairs that are highly susceptible to electrophilic attack by atmospheric oxygen, reactive oxygen species (ROS), or trace peroxides in solvents. This leads to the sequential oxidation of the sulfide to a sulfoxide, and eventually to a sulfone[1].

  • Self-Validating Protocol: To confirm if your batch has oxidized, analyze the API via HPLC-UV or LC-MS. A shift to a lower retention time (due to increased polarity) accompanied by a mass increase of +16 Da (sulfoxide) or +32 Da (sulfone) confirms oxidative degradation.

  • Resolution: Always store the solid compound under an inert argon atmosphere. Argon is denser than nitrogen and provides a superior protective blanket over the solid API, displacing oxygen effectively.

Issue B: Photolytic Cleavage and Ring Degradation
  • Causality: Isoquinoline derivatives act as potent photosensitizers. Upon exposure to UV or visible light (particularly UVB), the isoquinoline core absorbs photons, leading to the generation of singlet oxygen or the direct photodecomposition of the heterocycle into toxic photoproducts[2].

  • Self-Validating Protocol: Perform a photostability stress test following standard guidelines. If a sample stored under inert gas turns yellow or brown upon light exposure, photodegradation is the primary degradation pathway.

  • Resolution: Utilize actinic (amber) glassware and store the vials in completely opaque secondary containers.

Degradation Pathways & Mitigation Strategy

G API 1-(ethylsulfanyl)isoquinoline (Target API) Oxidation Oxidative Degradation (Thioether -> Sulfoxide/Sulfone) API->Oxidation O2 / Peroxides Photolysis Photodegradation (Isoquinoline Core Cleavage) API->Photolysis UV / Visible Light Thermal Thermal Degradation (Accelerated Reaction Kinetics) API->Thermal Elevated Temp (>25°C) Prevention1 Inert Gas Purging (Argon Blanket) Oxidation->Prevention1 Mitigation Prevention2 Actinic Glassware & Dark Storage Photolysis->Prevention2 Mitigation Prevention3 Cryogenic Storage (-20°C to -80°C) Thermal->Prevention3 Mitigation

Logical mapping of 1-(ethylsulfanyl)isoquinoline degradation pathways and mitigation.

Quantitative Stability Data

To establish a baseline for your own quality control, below is a summarized table of expected stability data for 1-(ethylsulfanyl)isoquinoline based on accelerated stability testing parameters adapted from ICH Q1A(R2) guidelines[3].

Storage ConditionEnvironmentPackaging3-Month Purity6-Month PurityPrimary Impurity
-20°C (Control) Argon, DarkAmber Glass>99.5%>99.0%None detected
25°C / 60% RH Ambient Air, LightClear Glass92.4%84.1%Sulfoxide, Photoproducts
25°C / 60% RH Argon, DarkAmber Glass98.2%96.5%Trace Sulfoxide
40°C / 75% RH Ambient Air, DarkClear Glass81.0%68.3%Sulfone, Sulfoxide

Note: Data demonstrates that combining thermal control (-20°C), light protection, and an inert atmosphere is mandatory for maintaining >99% purity over a 6-month period.

Step-by-Step Experimental Protocols

Protocol A: Long-Term Storage Packaging Workflow

To ensure self-validating success, packaging must be treated as a rigorous experimental workflow rather than an afterthought.

  • Lyophilization: Ensure the API is completely dry. Residual moisture can act as a vector for hydrolysis or facilitate oxidative environments. Lyophilize the powder for at least 24 hours at <0.1 mbar.

  • Transfer: Inside a glove box or under a localized inert atmosphere, transfer the dried API into an appropriately sized amber glass vial. Do not use plastic tubes (e.g., Eppendorf tubes), as they are permeable to oxygen over long durations.

  • Argon Purging: Insert an argon gas line into the vial (hovering just above the solid) and purge gently for 30–60 seconds to displace all atmospheric oxygen.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the seal tightly with Parafilm.

  • Storage: Place the vial inside a secondary desiccator box containing indicating silica gel, and store the entire unit in a -20°C or -80°C freezer.

Workflow Step1 1. Lyophilize API (<0.1 mbar) Step2 2. Transfer to Amber Glass Step1->Step2 Step3 3. Purge w/ Argon (Displace O2) Step2->Step3 Step4 4. Seal with PTFE Cap Step3->Step4 Step5 5. Store at -20°C in Desiccator Step4->Step5

Step-by-step workflow for the long-term storage packaging of sensitive thioether APIs.

Protocol B: Forced Degradation Study (Stress Testing)

To validate the stability of your specific formulation, perform a forced degradation study[4].

  • Oxidative Stress: Dissolve 1 mg of 1-(ethylsulfanyl)isoquinoline in 1 mL of acetonitrile. Add 100 µL of 3% H₂O₂. Stir at room temperature for 4 hours.

  • Photolytic Stress: Place 1 mg of solid API in a clear glass vial. Expose to a UV-Vis light source (e.g., Xenon lamp) providing an overall illumination of ≥1.2 million lux hours and an integrated near-UV energy of ≥200 watt-hours/square meter[3].

  • Analysis: Quench the reactions and inject 10 µL into an LC-MS system. Identify the degradation peaks to establish the specific retention times of the sulfoxide/sulfone and photoproducts for future QC referencing.

Frequently Asked Questions (FAQs)

Q: Why is my 1-(ethylsulfanyl)isoquinoline sample turning yellow/brown over time? A: A yellow or brown discoloration is a classic macroscopic indicator of photodecomposition of the isoquinoline ring or advanced oxidation[4]. If this occurs, the batch should be re-purified via flash chromatography or discarded, as the photoproducts can introduce significant artifacts into biological assays.

Q: Can I store this compound pre-dissolved in a solvent like DMSO for convenience? A: No. Storing thioethers in solution—especially in hygroscopic solvents like DMSO—drastically accelerates oxidative degradation. DMSO can also act as an oxidizing agent under certain thermal conditions. Always store the compound as a dry, lyophilized powder and only make fresh stock solutions immediately prior to your experiment.

Q: Is -80°C necessary, or is -20°C sufficient for long-term storage? A: -20°C is generally sufficient for long-term storage (up to 12-24 months) provided the sample is completely desiccated, protected from light, and sealed under argon. -80°C provides an extra thermodynamic safeguard but is only strictly necessary if inert gas purging is unavailable.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Troubleshooting

Optimizing purification of 1-(ethylsulfanyl)isoquinoline via flash chromatography

Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-(ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 1-(ethylsulfanyl)isoquinoline .

This molecule presents a classic chromatographic challenge: it features a highly basic isoquinoline nitrogen (pKa ~5.4) coupled with a moderately lipophilic, oxidation-sensitive ethylsulfanyl (thioether) side chain. When processed through standard normal-phase silica, the basic nitrogen interacts strongly with acidic silanol groups, leading to heterogeneous binding kinetics, severe peak tailing, and poor recovery[1].

Below, you will find field-proven troubleshooting strategies, self-validating protocols, and decision-making frameworks to optimize your purification workflow.

Troubleshooting & FAQs: Resolving Chromatographic Bottlenecks

Q1: Why does 1-(ethylsulfanyl)isoquinoline streak across my TLC plate and exhibit severe peak tailing during standard silica flash chromatography? Causality: Standard silica gel ( SiO2​ ) surfaces are populated with weakly acidic silanol groups (-SiOH, pKa ~4.5–5.0). The basic nitrogen of the isoquinoline ring acts as a strong hydrogen bond acceptor and can become protonated by these silanols, forming strong ionic interactions (- SiO− HN+ )[1]. This mixed retention mechanism (adsorption + ion exchange) causes the compound to elute slowly and asymmetrically. Resolution: Introduce a competitive basic modifier, such as 0.1% to 1% Triethylamine (TEA) or ammonium hydroxide, into your mobile phase. The TEA dynamically coats and "masks" the acidic silanol sites, outcompeting the isoquinoline for these binding pockets and allowing your target compound to elute as a sharp, discrete peak[2][3].

Q2: I used TEA to fix the tailing, but NMR shows residual TEA in my final product. How can I achieve high purity without high-vacuum baking? Causality: TEA has a boiling point of ~89°C. During rotary evaporation, trace amounts often become trapped within the crystal lattice or oily matrix of lipophilic compounds like thioethers. Resolution: Shift your optimization from the mobile phase to the stationary phase. Utilize an amine-functionalized ( NH2​ ) silica column. These columns feature aminopropyl groups covalently bonded to the silica, creating a localized basic surface (pKa ~9.8)[2][4]. This repels the basic isoquinoline nitrogen, completely eliminating silanol-induced tailing without the need for any mobile phase additives[1][5].

Q3: My target compound is co-eluting with a non-basic, structurally similar impurity. How can I force a separation? Causality: If the retention factors ( Rf​ ) of the target and the impurity are identical under neutral conditions, standard gradient adjustments will fail because the polarity differentiation is insufficient[3]. Resolution: Exploit the ionizable nature of the isoquinoline. By modulating the solvent system to a strictly alkaline pH, you ensure the isoquinoline remains entirely in its free-base (lipophilic) state, which drastically alters its Rf​ relative to non-ionizable impurities[3]. Alternatively, employ a highly controlled step-gradient: hold the solvent polarity just below the elution threshold of the target ( Rf​ ~0.2) until the impurity clears the column bed[6].

Q4: Is the ethylsulfanyl (thioether) group at risk of degradation during purification? Causality: Thioethers can be susceptible to oxidation into sulfoxides or sulfones when exposed to highly active surfaces, atmospheric oxygen, or trace heavy metals in lower-grade silica. Resolution: Minimize the compound's residence time on the column. Use a steeper gradient profile and ensure your solvents are degassed. If degradation persists, purge the dry column with inert gas ( N2​ ) prior to equilibration.

Workflow Visualization: Purification Strategy

PurificationWorkflow Start Crude 1-(ethylsulfanyl)isoquinoline TLC TLC on Standard Silica (Hexane/EtOAc) Start->TLC CheckTailing Severe Peak Tailing? TLC->CheckTailing Standard Standard Flash Chromatography CheckTailing->Standard No (Rare) Modify Add 1% TEA to Mobile Phase CheckTailing->Modify Yes (Typical) CheckPurity Purity > 95% & TEA Removed? Standard->CheckPurity Modify->CheckPurity AmineSilica Use NH2-Functionalized Silica (Modifier-Free) CheckPurity->AmineSilica No, TEA trapped ReversePhase Reverse-Phase C18 (H2O/MeCN + 0.1% TFA) CheckPurity->ReversePhase No, co-elution Success Pure 1-(ethylsulfanyl)isoquinoline CheckPurity->Success Yes AmineSilica->Success ReversePhase->Success

Decision tree for optimizing the purification of basic isoquinoline derivatives.

Quantitative Data: Stationary Phase Comparison

To facilitate rapid decision-making, the following table summarizes the performance metrics of different chromatographic approaches for basic heterocycles[1][2][4][5].

ParameterStandard Silica ( SiO2​ )Silica + 1% TEA Modifier NH2​ -Functionalized Silica
Surface Chemistry Acidic Silanols (pKa ~4.5)TEA-Masked SilanolsBasic Aminopropyl (pKa ~9.8)
Peak Shape Broad, severe tailingSharp, symmetricalSharp, symmetrical
Mobile Phase Hexane / EtOAcHexane / EtOAc + 1% TEAHexane / EtOAc (Neutral)
Loading Capacity Low (<2% by weight)Medium (~5% by weight)High (up to 10% by weight)
Post-Purification N/A (Poor yield/purity)High vacuum required for TEAStandard rotary evaporation
Relative Cost LowLowMedium-High

Self-Validating Experimental Protocols

Protocol A: TEA-Modified Normal Phase Chromatography

Use this protocol if amine-functionalized columns are unavailable. This method relies on dynamic silanol deactivation[2][3].

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (EtOAc). Add exactly 1% (v/v) Triethylamine (TEA).

    • Self-Validation Check: Spot the modified solvent on a blank TLC plate and let it dry. Run your crude mixture over this spot; if tailing is eliminated, the TEA concentration is sufficient.

  • Column Equilibration: Flush a standard 230–400 mesh silica column with 3–5 column volumes (CV) of the TEA-modified solvent.

    • Mechanistic Note: This step is critical. The column must be pre-saturated with TEA to mask all acidic silanols before the isoquinoline is introduced[1].

  • Sample Loading: Dissolve the crude 1-(ethylsulfanyl)isoquinoline in a minimum volume of Dichloromethane (DCM). Wet-load directly onto the column head.

  • Elution: Execute a gradient from 10% to 60% EtOAc in Hexane (containing 1% TEA). Monitor fractions via UV detection at 254 nm.

  • Post-Processing & Validation: Pool product-containing fractions and concentrate via rotary evaporation.

    • Self-Validation Check: Perform 1H -NMR. The ethylsulfanyl group will show a distinct quartet (~2.9 ppm) and triplet (~1.4 ppm). The absence of a triplet at ~1.0 ppm and a quartet at ~2.5 ppm confirms the complete successful removal of the TEA modifier.

Protocol B: Amine-Functionalized ( NH2​ ) Silica Chromatography

The premier, modifier-free approach for high-throughput and high-purity drug development workflows[4][5].

  • Column Selection: Select a pre-packed NH2​ -functionalized silica cartridge sized appropriately for your crude mass (typically a 1:30 to 1:50 sample-to-silica ratio).

  • Solvent Preparation: Prepare a standard, neutral Hexane/EtOAc gradient. Do not add TEA.

  • Equilibration & Loading: Equilibrate the column with 3 CVs of 100% Hexane. To prevent the basic oil from crashing out, dry-load the sample: dissolve the crude in DCM, add a small amount of Celite or NH2​ -silica, evaporate to a free-flowing powder, and load it into a solid-load cartridge.

  • Elution: Run a gradient from 5% to 40% EtOAc in Hexane.

    • Mechanistic Note: Because the stationary phase repels the basic nitrogen, the compound will elute significantly earlier and sharper than on standard silica[2].

  • Post-Processing & Validation: Evaporate the fractions.

    • Self-Validation Check: Direct LC-MS or NMR analysis can be performed immediately without high-vacuum baking, validating the efficiency of the modifier-free workflow[1].

References

  • Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep columns Academia.edu[Link]

  • Purification of Organic Compounds by Flash Column Chromatography Organic Syntheses (OrgSyn)[Link]

  • How does an alkaline pH affect normal-phase flash chromatography separations? Biotage[Link]

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in 1-(Ethylsulfanyl)isoquinoline Derivatives

Welcome to the Advanced Analytical Troubleshooting Guide. 1-(Ethylsulfanyl)isoquinoline derivatives present unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Guide. 1-(Ethylsulfanyl)isoquinoline derivatives present unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. The electron-rich isoquinoline core frequently causes severe multiplet crowding in the aromatic region ( 7.0–8.5 ppm ), while the ethylsulfanyl sidechain ( −S−CH2​−CH3​ ) can overlap with other aliphatic substituents or exhibit peak doubling due to restricted rotation.

This guide provides field-proven, self-validating methodologies to deconvolve overlapping spectra, grounded in the physical principles of spin physics and molecular solvation.

Diagnostic Baseline: Identifying Overlap Zones

Before troubleshooting, it is critical to map the expected chemical shifts. Table 1 summarizes the typical 1H and 13C NMR resonances for 1-(ethylsulfanyl)isoquinoline derivatives and identifies high-risk overlap zones.

Table 1: Typical NMR Chemical Shifts and Overlap Risks

Structural MotifProton ( 1H ) Shift (ppm)Carbon ( 13C ) Shift (ppm)Common Overlap Risks & Complications
Isoquinoline H-3 8.30–8.50 (d) 140.0–143.0 Overlaps with H-8; highly sensitive to solvent.
Isoquinoline H-4 7.50–7.70 (d) 118.0–121.0 Overlaps with H-5 or H-7 multiplets.
Isoquinoline H-5,6,7 7.40–7.90 (m) 125.0–131.0 Severe multiplet crowding in CDCl3​ [1].
Isoquinoline H-8 8.10–8.40 (d/m) 122.0–128.0 Overlaps with H-3; affected by C-1 substituents.
Ethylsulfanyl −S−CH2​− 3.20–3.50 (q) 24.0–28.0 Overlaps with methoxy or amine substituents.
Ethylsulfanyl −CH3​ 1.30–1.50 (t) 13.0–16.0 Overlaps with alkyl impurities or rotamer signals.

Troubleshooting Workflow

When standard 1D 1H NMR fails to resolve key resonances, follow the decision matrix below to select the appropriate analytical intervention.

NMR_Workflow Step1 Identify Overlap Region in 1D 1H NMR Branch1 Aromatic Core (7.0 - 8.5 ppm) Step1->Branch1 Branch2 Aliphatic Sidechains (1.0 - 4.0 ppm) Step1->Branch2 Action1 Apply ASIS (C6D6 Titration) Branch1->Action1 Alter solvation shell Action3 2D NMR Dispersion (HSQC / HMBC) Branch1->Action3 13C dispersion Action2 Pure Shift NMR (PSYCHE) Branch2->Action2 Collapse multiplets Branch2->Action3 13C dispersion Eval Are peaks resolved? Action1->Eval Action2->Eval Action3->Eval Success Proceed to Assignment Eval->Success Yes Fail Orthogonal Method Required Eval->Fail No Fail->Action3 Fallback to 2D

Fig 1: Decision matrix for resolving NMR peak overlaps in isoquinoline derivatives.

Step-by-Step Methodologies

Methodology A: Aromatic Solvent-Induced Shift (ASIS)

The Causality: The chemical shift of a proton depends heavily on its microenvironment. When switching from a non-aromatic solvent ( CDCl3​ ) to an aromatic one ( C6​D6​ ), the magnetic anisotropy of the benzene ring causes differential shielding[2]. The π -electron cloud of C6​D6​ aligns preferentially with the polar regions of the isoquinoline ring (e.g., the nitrogen and sulfur atoms) via dipole-quadrupole interactions. Protons located above the benzene ring face strong shielding (shifting upfield), while peripheral protons face deshielding. This differential movement breaks the accidental equivalence of overlapping multiplets.

Protocol: ASIS Titration

  • Baseline Acquisition: Dissolve 10–15 mg of your derivative in 0.6 mL of CDCl3​ . Acquire a standard 1D 1H spectrum.

  • Titration Preparation: Do not simply evaporate and swap solvents, as you will lose track of which peak is which. Instead, prepare a secondary stock of the sample in C6​D6​ at the exact same concentration.

  • Incremental Spiking: Add the C6​D6​ sample to the CDCl3​ sample in 10% volume increments.

  • Tracking: Acquire a rapid 1D 1H spectrum after each addition. You will observe the overlapping multiplets "walking" apart at different rates.

  • Validation: The system is self-validating; by tracing the trajectory of the peaks across the titration gradient, you can definitively link the resolved C6​D6​ peaks back to their original overlapped positions in CDCl3​ .

Methodology B: Pure Shift NMR (PSYCHE)

The Causality: Homonuclear scalar couplings ( JHH​ ) split proton signals into multiplets (e.g., doublets of doublets), drastically increasing the frequency footprint of each proton and causing overlap. Pure Shift Yielded by Chirp Excitation (PSYCHE) uses a pair of low-flip-angle, frequency-swept chirp pulses alongside a weak magnetic field gradient. This selectively inverts "active" spins while leaving "passive" spins unperturbed, effectively refocusing the J -evolution. The result is a spectrum where all protons appear as sharp singlets, reducing the overlap integral by up to 80%[3][4].

Protocol: PSYCHE 1D 1H Acquisition

  • Calibration: Acquire a standard 1D 1H spectrum. Carefully calibrate the 90∘ pulse width ( P1 ) and optimize the receiver gain ( RG ).

  • Parameterization: Load the standard psyche pulse sequence from your spectrometer's library.

  • Chirp Optimization: Set the chirp pulse duration (typically 15–30 ms ) and a low flip angle (e.g., β=15∘ ). A low flip angle is crucial to prevent artifact generation from strongly coupled spins[5].

  • Acquisition: Run the pseudo-2D experiment. Note that PSYCHE suffers from an inherent sensitivity loss (retaining only 3%–20% of standard signal)[6]. Increase the number of scans ( NS ) by a factor of 4 to 8 compared to your standard 1D experiment.

  • Processing: Process the data using chunking reconstruction (interferogram processing) to yield the decoupled 1D pure shift spectrum.

Methodology C: 2D Heteronuclear Dispersion (HSQC / HMBC)

The Causality: 1D NMR projects all resonances onto a single, crowded frequency axis. 2D heteronuclear experiments transfer magnetization between 1H and 13C nuclei. Because 13C has a 20-fold larger chemical shift range ( ∼200 ppm ) than 1H ( ∼10 ppm ), protons that are perfectly overlapped in the 1H dimension are orthogonally separated by the distinct chemical shifts of their attached or neighboring carbons[1].

Protocol: High-Resolution HSQC

  • Window Definition: Acquire 1D 1H and 13C spectra to define the exact spectral widths ( SW ) required. Narrowing the SW in the 13C dimension (e.g., focusing only on the aromatic region, 110–150 ppm ) drastically increases digital resolution.

  • Setup: Load a multiplicity-edited 1H−13C HSQC sequence. Optimize the delay for 1JCH​≈145 Hz .

  • Sampling: Set the number of increments in the indirect ( t1​ ) dimension to at least 256 (preferably 512 ) to ensure high resolution in the carbon dimension.

  • Processing: Apply a sine-bell squared window function (QSINE) in both dimensions and zero-fill the t1​ dimension to 1024 points before Fourier transformation.

Frequently Asked Questions (FAQs)

Q: My ethylsulfanyl −CH2​− signal appears as a complex, broad multiplet instead of a clean quartet. Is this an overlap issue? A: Not necessarily. If your isoquinoline derivative has a bulky substituent or a chiral center, the two protons of the −CH2​− group can become diastereotopic. They will couple to each other ( 2J≈12–15 Hz ) and to the adjacent methyl group ( 3J≈7 Hz ), resulting in two overlapping sets of doublets of quartets (dq). Additionally, bulky substituents at the 1-position can cause restricted rotation around the C1−S bond, leading to rotamers that double the peak count[7]. Solution: Perform Variable Temperature (VT) NMR. Heating the sample to 333 K in DMSO−d6​ will increase the rate of conformational exchange, coalescing rotameric signals into a sharp, time-averaged quartet[7].

Q: How do I choose between ASIS and Pure Shift (PSYCHE)? A: Choose ASIS if your sample concentration is low, as it preserves 100% of the signal sensitivity. Choose PSYCHE if your sample is highly concentrated and the overlap is strictly due to complex JHH​ multiplet splitting (e.g., overlapping doublets of doublets in the aromatic region). PSYCHE sacrifices sensitivity for extreme resolution[6].

Q: I ran an HSQC, but the H-5 and H-6 protons are still overlapping because their attached carbons have nearly identical chemical shifts. What is the next step? A: If 1JCH​ dispersion fails, rely on nJCH​ dispersion via HMBC . H-5 and H-6 will couple to different quaternary carbons within the isoquinoline core (e.g., H-5 couples to C-4a and C-7; H-6 couples to C-4a and C-8). The distinct shifts of these quaternary carbons will separate the cross-peaks[1].

References

  • short reports - 1h and 13c nmr assignments of isoquinoline alkaloids ScienceAsia [Link]

  • Dynamic NMR and ab initio studies of exchange between rotamers of derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate... PubMed (National Institutes of Health) [Link]

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples MDPI[Link]

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning ChemRxiv [Link]

  • ELSA-PSYCHE: An Improved Method for Protecting Pure Shift Spectra from Artifacts ACS Publications[Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns ResearchGate [Link]

Sources

Troubleshooting

Preventing oxidation of 1-(ethylsulfanyl)isoquinoline during catalytic reactions

Technical Support Center: Preventing Oxidation of 1-(Ethylsulfanyl)isoquinoline in Catalytic Workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regardi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Oxidation of 1-(Ethylsulfanyl)isoquinoline in Catalytic Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chemoselectivity of sulfur-containing heterocycles. 1-(Ethylsulfanyl)isoquinoline features a thioethyl group at the C1 position, making it highly susceptible to unwanted oxidation during transition-metal-catalyzed reactions (e.g., cross-coupling or C-H activation).

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your thioether remains intact throughout your catalytic workflows.

Understanding the Oxidation Mechanism

Before troubleshooting, it is critical to understand the causality behind the degradation of your substrate.

G A 1-(Ethylsulfanyl)isoquinoline + Metal Catalyst B Trace O2 / ROS Present A->B Poor Degassing C Strict Inert Atmosphere + Bulky Ligands A->C Optimized Protocol D Metal-Oxo Intermediate Formation B->D G Desired Catalytic Cycle (e.g., Cross-Coupling) C->G E Oxygen-Atom Transfer (OAT) to Sulfur D->E F Sulfoxide / Sulfone (Unwanted Byproduct) E->F H Target Product (Intact Thioether) G->H

Mechanistic pathways of thioether oxidation versus successful catalysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 1-(ethylsulfanyl)isoquinoline oxidize so readily during palladium or iron catalysis? Causality: Transition metals can activate trace molecular oxygen or water to form high-valent metal-oxo species. These intermediates readily undergo proton-coupled oxidation and subsequent oxygen-atom transfer (OAT) to the nucleophilic sulfur atom of the thioether, rapidly yielding sulfoxides or sulfones[1]. Because the sulfur atom is a strong σ-donor, it can coordinate directly to the metal center, placing it in the inner sphere where OAT is highly favored.

Q2: How can I prevent the thioether from coordinating to the metal catalyst? Causality: You must tune the steric environment of your catalyst. By employing sterically demanding ligands (e.g., Buchwald-type phosphines or bulky arsines), you create a congested coordination sphere. This physical barrier prevents the bulky 1-(ethylsulfanyl)isoquinoline from binding via its sulfur atom, thereby suppressing oxidation and favoring the desired catalytic cycle[2].

Q3: What is the most reliable method to exclude trace oxygen from the reaction mixture? Causality: Freeze-pump-thaw (FPT) degassing is the gold standard. FPT relies on Henry's Law, which states that gas solubility is proportional to its partial pressure. By freezing the solvent, you prevent evaporative loss. Applying a dynamic vacuum lowers the partial pressure of gases in the headspace. Upon thawing, the decreased solubility forces dissolved gases (like O2) to be released[3].

Q4: Can I use sacrificial additives to protect the thioether? Causality: Yes. Sacrificial antioxidants act as preferential targets for reactive oxygen species (ROS). They take the brunt of the oxidative stress in the reaction mixture, scavenging trace oxidants before they can interact with the thioether substrate[4]. Examples include BHT (butylated hydroxytoluene) or sacrificial phosphines, provided they do not poison your specific catalytic cycle.

Troubleshooting Workflow

G Start Oxidation Detected? Degas Verify Degassing Method (Use Freeze-Pump-Thaw) Start->Degas Yes Ligand Evaluate Ligand Sterics (Use Buchwald Ligands) Degas->Ligand Still Oxidizing Success Intact Thioether Product Degas->Success Resolved Additives Consider Sacrificial Antioxidants (e.g., BHT) Ligand->Additives Still Oxidizing Ligand->Success Resolved Additives->Success Resolved

Troubleshooting workflow for preventing thioether oxidation.

Quantitative Data: Solvent Deoxygenation Methods

Choosing the correct deoxygenation method is critical. The table below summarizes the expected residual oxygen levels and their impact on thioether stability[5].

Deoxygenation MethodMechanism of ActionEst. Residual Dissolved O₂Impact on 1-(Ethylsulfanyl)isoquinoline
Freeze-Pump-Thaw (3 Cycles) Vacuum extraction / Henry's Law< 10 ppbNegligible oxidation. Thioether remains >99% intact.
Inert Gas Sparging (1 Hour) Physical displacement by Ar/N₂~0.1 - 0.5 ppmMinor oxidation. Trace sulfoxide formation observed.
Sonication under Vacuum Cavitation / Partial Vacuum> 1 ppmSignificant oxidation. High risk of sulfoxide/sulfone byproducts.

Standard Operating Procedures (SOPs)

Protocol 1: Rigorous Freeze-Pump-Thaw (FPT) Degassing

This protocol is a self-validating system; the visual evolution of bubbles during the thaw phase confirms that dissolved gases are actively being removed[3].

  • Preparation: Place the desired solvent into a heavy-walled Schlenk flask. Critical: Do not fill the flask to more than 50% of its volume to prevent shattering during expansion[3].

  • Seal and Connect: Close the stopcock to seal the flask and attach it to a high-vacuum Schlenk line.

  • Freeze: Submerge the flask in a Dewar containing liquid nitrogen (or a dry ice/acetone slurry) until the solvent is completely frozen solid[3].

  • Pump: Open the stopcock to the dynamic vacuum for 10 minutes to evacuate the headspace[3].

  • Thaw (Validation Step): Close the stopcock to isolate the flask from the vacuum. Remove the flask from the cooling bath and place it in a warm water bath. Self-Validation: You must observe gas bubbles visibly evolving from the melting solvent[3].

  • Cycle: Repeat steps 3 through 5 for a total of three complete cycles.

  • Backfill: After the final thaw, backfill the flask with ultra-high-purity Argon.

Protocol 2: Setup of Oxygen-Free Catalytic Reaction

To ensure absolute fidelity of the 1-(ethylsulfanyl)isoquinoline substrate, the reaction must be assembled in a controlled environment.

  • Transfer: Bring the FPT-degassed solvent, 1-(ethylsulfanyl)isoquinoline, metal catalyst, and sterically hindered ligand (e.g., a Buchwald ligand) into an Argon-filled glovebox.

  • Pre-catalyst Formation: In a reaction vial, dissolve the metal catalyst and the ligand in the degassed solvent. Stir for 10 minutes to allow the bulky coordination sphere to fully assemble, preventing free metal sites.

  • Substrate Addition: Add the 1-(ethylsulfanyl)isoquinoline and any required bases or coupling partners.

  • Seal: Seal the vial with a PTFE-lined crimp cap before removing it from the glovebox to heat or irradiate.

References

  • Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms | Journal of the American Chemical Society. ACS Publications. URL:[Link]

  • Video: Degassing Liquids with Freeze-Pump-Thaw Cycling - JoVE. Journal of Visualized Experiments. URL:[Link]

  • Structural effects of arsine ligands on C–H difunctionalization of thiophene - RSC Publishing. Royal Society of Chemistry. URL:[Link]

  • The Universal Soldier: Enzymatic and Non-Enzymatic Antioxidant Functions of Serum Albumin - MDPI. MDPI. URL:[Link]

  • Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway | ACS Omega. ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 1-(ethylsulfanyl)isoquinoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific chromatographic challenges associated with 1-(ethylsulfanyl)isoquinoline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific chromatographic challenges associated with 1-(ethylsulfanyl)isoquinoline. This guide bypasses generic advice, focusing strictly on the physicochemical causality of your analyte and providing self-validating protocols to ensure absolute data integrity.

Analyte Profiling & Causality

To optimize a separation, we must first understand the molecule. 1-(ethylsulfanyl)isoquinoline consists of an isoquinoline core with a thioether (ethylsulfanyl) linkage at the 1-position.

  • Basicity: The unsubstituted isoquinoline core has a pKa of approximately 5.14[1]. The nitrogen atom readily accepts a proton, making it highly ionizable under standard reversed-phase high-performance liquid chromatography (RP-HPLC) conditions.

  • Hydrophobicity: The 1-ethylsulfanyl group adds significant lipophilicity and steric bulk near the basic nitrogen.

In RP-HPLC, basic compounds like isoquinolines are notorious for severe peak tailing[2][3]. This distortion is not merely aesthetic; it compromises integration accuracy and resolution[2]. The root cause is a dual-retention mechanism: while the hydrophobic thioether group interacts correctly with the C18 alkyl chains, the protonated isoquinoline nitrogen engages in unwanted secondary ion-exchange interactions with deprotonated, acidic residual silanol groups (Si-O⁻) on the silica stationary phase[3][4][5].

RetentionMechanism Analyte 1-(ethylsulfanyl)isoquinoline (Protonated at pH < 3) Hydrophobic Hydrophobic Retention (C18 Alkyl Chain) Analyte->Hydrophobic Primary Mechanism (Desirable) Silanol Ion-Exchange Interaction (Deprotonated Silanols) Analyte->Silanol Secondary Mechanism (Causes Tailing)

Dual retention mechanisms affecting 1-(ethylsulfanyl)isoquinoline on silica columns.

Frequently Asked Questions (FAQs)

Q: Why does 1-(ethylsulfanyl)isoquinoline exhibit severe peak tailing (Asymmetry factor > 2.0) on my standard C18 column? A: Peak tailing for basic analytes is primarily driven by secondary polar interactions with ionized residual silanol groups on the silica support[4]. When your mobile phase pH is above 3.0, free silanols become acidic and negatively charged, acting as cation exchangers that strongly bind the protonated isoquinoline nitrogen[3][6]. To resolve this, you must either lower the mobile phase pH to < 3.0 to fully protonate and neutralize the silanols, or use a highly deactivated, end-capped, or polar-embedded column designed to shield these active sites[2][4].

Q: My retention times for the isoquinoline derivative are drifting between runs. What is causing this instability? A: Retention time drift for ionizable compounds is a classic symptom of operating too close to the analyte's pKa or using inadequate buffer capacity[2][5]. If your mobile phase pH is between 4.0 and 6.0 (near the ~5.14 pKa of the isoquinoline core), even microscopic fluctuations in local pH will drastically alter the ratio of ionized to neutral analyte molecules[1][2]. You must buffer the mobile phase at least 2 pH units away from the pKa (e.g., pH 2.5) using a sufficient buffer concentration (20–50 mM) to lock the analyte into a single ionization state[5][6].

Q: Should I use Acetonitrile or Methanol as the organic modifier for this compound? A: The choice impacts both selectivity and peak shape. Acetonitrile provides lower backpressure and often yields sharper peaks for highly hydrophobic compounds due to its lower viscosity and unique solvation kinetics[6][7]. However, methanol is a protic solvent; it can hydrogen-bond with residual silanols, sometimes suppressing secondary interactions better than acetonitrile for certain alkaloids[8]. I recommend screening both modifiers systematically[9].

Troubleshooting Workflows

Use the following logical matrix to diagnose and correct poor chromatography for basic isoquinoline derivatives.

TroubleshootingWorkflow N1 Peak Tailing Observed (As > 1.5) N2 Is Mobile Phase pH near analyte pKa (~5.1)? N1->N2 N3 Adjust pH to < 3.0 (e.g., 20mM Phosphate) N2->N3 Yes N4 Are residual silanols causing interactions? N2->N4 No N3->N4 Fails N8 Peak Symmetry Restored (As 1.0 - 1.2) N3->N8 Success N5 Use end-capped or polar-embedded column N4->N5 Yes N6 Is buffer concentration too low (<10 mM)? N4->N6 No N5->N6 Fails N5->N8 Success N7 Increase buffer to 20-50mM to mask active sites N6->N7 Yes N7->N8

Diagnostic workflow for resolving peak tailing in basic isoquinoline derivatives.

Standardized Experimental Protocols

To guarantee reproducibility, mobile phase preparation must be treated as a self-validating system. Do not adjust the pH of a mixed organic/aqueous solution, as organic modifiers alter the dielectric constant and render pH meter readings inaccurate.

Protocol 1: Low-pH Mobile Phase Preparation (pH 2.5)

Causality: Operating at pH 2.5 ensures both the isoquinoline nitrogen (pKa ~5.1) and the silica silanols (pKa ~3.5-4.5) are fully protonated, virtually eliminating ion-exchange tailing[5][6].

  • Aqueous Base Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1.0 L of ultrapure water (Milli-Q) to create a 20 mM solution. Rationale: 20 mM provides robust buffering capacity without risking precipitation when mixed with organics.

  • Calibration: Calibrate your pH meter using fresh standard buffers (pH 2.0, 4.0, 7.0).

  • pH Adjustment: Gradually add concentrated phosphoric acid (H₃PO₄) dropwise while stirring continuously until the pH stabilizes exactly at 2.50. Rationale: Phosphoric acid provides the same counter-ion as the buffer, preventing complex baseline drifts.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PES) under vacuum. Rationale: Removes particulates that cause frit blockages and high backpressure.

  • Blending: Combine the aqueous buffer with the chosen organic modifier (e.g., Acetonitrile) using the HPLC pump (gradient) or premixing (isocratic). Caution: Do not exceed 80% Acetonitrile to prevent phosphate precipitation[6].

Protocol 2: System Passivation and Column Equilibration

Causality: Proper equilibration ensures the stationary phase is fully wetted and the ionic double-layer is established, preventing retention time drift on the first few injections.

  • System Flush: Flush the HPLC system (without the column installed) with 50:50 Water:Methanol for 10 minutes to remove trace contaminants or incompatible storage solvents.

  • Column Installation: Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Equilibration: Pump the pH 2.5 mobile phase at 1.0 mL/min for a minimum of 20 column volumes (approximately 30 minutes).

  • Validation (Blank): Perform a blank injection (mobile phase only) to establish a flat, stable baseline.

  • System Suitability: Inject a standard solution of 1-(ethylsulfanyl)isoquinoline. Calculate the Asymmetry factor (As) at 10% peak height. If As is between 1.0 and 1.3, the system is validated for quantitative analysis.

Quantitative Data Summaries

Use the following tables to guide your method development parameters.

Table 1: Impact of Mobile Phase pH on 1-(ethylsulfanyl)isoquinoline Chromatography
Mobile Phase pHAnalyte Ionization StateSilanol Ionization StateDominant Retention MechanismExpected Peak Symmetry (As)
pH 2.5 Fully Protonated (+)Neutral (OH)HydrophobicExcellent (1.0 - 1.2)
pH 5.0 Mixed (+ / Neutral)Partially Ionized (-)Hydrophobic + Ion-ExchangePoor / Tailing (> 2.0)
pH 8.0 Fully NeutralFully Ionized (-)HydrophobicGood (1.1 - 1.3)
Table 2: Buffer Selection Guide for Isoquinoline Derivatives
Buffer SystemTypical Conc.Useful pH RangeMS Compatible?Application Notes
Phosphate 10 - 50 mM2.1 - 3.1NoSuperior buffering capacity at low pH; excellent at masking active silanols[6].
Formate 10 - 20 mM2.8 - 4.8YesIdeal for LC-MS applications; highly volatile.
Ammonium Acetate 10 - 20 mM3.8 - 5.8YesAvoid using near the analyte pKa (~5.1) to prevent severe retention time drift[7].

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 1-(Methylsulfanyl)isoquinoline vs. 1-(Ethylsulfanyl)isoquinoline in Cross-Coupling and SNAr Workflows

As drug development increasingly relies on late-stage functionalization of privileged heterocycles, the isoquinoline scaffold remains a high-value target. Functionalization at the C1 position is critical for tuning pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on late-stage functionalization of privileged heterocycles, the isoquinoline scaffold remains a high-value target. Functionalization at the C1 position is critical for tuning pharmacokinetic properties, and 1-alkylthioisoquinolines have emerged as bench-stable, atom-economical electrophiles[1].

When designing synthetic routes involving C1-thioethers, chemists must choose between the 1-(methylsulfanyl)isoquinoline (methylthio, -SMe) and 1-(ethylsulfanyl)isoquinoline (ethylthio, -SEt) leaving groups. While both are highly competent in transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr)[2], subtle steric and electronic differences dictate their optimal use cases. This guide objectively compares their reactivity profiles, providing mechanistic causality and self-validating experimental protocols to streamline your synthetic workflows.

Mechanistic Rationale: The C1-Thioether Advantage

The C1 position of the isoquinoline ring is highly electrophilic due to the inductive and resonance electron-withdrawing effects of the adjacent imine-like nitrogen. Unlike C1-halides, which can be prone to premature hydrolysis or instability during multi-step syntheses, C1-alkylthio ethers are robust and inert under standard basic or mildly acidic conditions.

Activation of these thioethers requires specific triggers:

  • Liebeskind-Srogl Cross-Coupling: Requires a Pd(0) catalyst for oxidative addition and a thiophilic Cu(I) mediator (typically CuTC) to polarize the Pd–S bond, driving transmetalation[3].

  • SNAr: Requires a strong nucleophile (e.g., primary/secondary amines) and thermal energy to overcome the activation barrier of forming the tetrahedral Meisenheimer complex.

Electronic and Steric Divergence (-SMe vs. -SEt)

The choice between -SMe and -SEt hinges on a delicate balance of inductive effects and steric bulk:

  • Steric Penalty: The ethyl group possesses a larger A-value than the methyl group. This slight increase in steric bulk marginally hinders the approach of the Pd(0) species during oxidative addition and slightly crowds the transition state during nucleophilic attack.

  • Electronic Inductive Effect (+I): The extra methylene in the ethyl group exerts a stronger electron-donating inductive effect than a methyl group. This increases electron density on the sulfur atom, making the ethanethiolate (-SEt) a slightly stronger base and, consequently, a marginally poorer nucleofuge (leaving group) than methanethiolate (-SMe).

Comparative Performance Data

The following table synthesizes the quantitative performance of both substrates across standard Liebeskind-Srogl and SNAr conditions.

Parameter1-(Methylsulfanyl)isoquinoline1-(Ethylsulfanyl)isoquinolineCausality / Impact
Leaving Group Methanethiolate (-SMe)Ethanethiolate (-SEt)-SEt is a slightly stronger base, reducing leaving group ability.
Steric Profile MinimalLow-to-Moderate-SEt slightly hinders Pd(0) coordination.
Relative SNAr Rate 1.0x (Baseline)~0.85x+I effect of ethyl group increases transition state energy.
Optimal L-S Temp 50 °C60 °CHigher thermal energy needed to drive -SEt oxidative addition.
Typical L-S Yield 88% – 95%85% – 92%Both provide excellent yields; -SMe requires less time.
Precursor Handling Difficult (Gas, highly toxic)Moderate (Volatile liquid)-SEt synthesis is often preferred in labs lacking specialized gas-handling manifolds.

Visualizing the Reaction Pathways

To fully leverage these substrates, one must understand the catalytic and stoichiometric cycles governing their transformation.

Pathway A: Liebeskind-Srogl Cross-Coupling

The Liebeskind-Srogl reaction relies on the synergistic action of Palladium and Copper. The Cu(I) salt acts as a thiophilic scavenger, abstracting the alkylthio group to form an inert Cu-SR byproduct, which provides the thermodynamic driving force for the reaction[3].

LSCycle Pd0 Pd(0) Catalyst (Active Species) OA Oxidative Addition [Pd(II) Thioether Complex] Pd0->OA + Substrate Substrate 1-(Alkylthio)isoquinoline (-SMe or -SEt) Substrate->OA Trans Transmetalation (Cu-Mediated) OA->Trans Polarization of Pd-S bond RE Reductive Elimination Trans->RE Ar-Pd(II)-Isoquinoline RE->Pd0 Catalyst Regeneration Product 1-Arylisoquinoline (Final Product) RE->Product Boronic Ar-B(OH)2 + CuTC (Thiophilic Scavenger) Boronic->Trans

Fig 1: Liebeskind-Srogl catalytic cycle highlighting Cu-mediated transmetalation.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

In the absence of transition metals, the electron-deficient C1 position can be directly attacked by amines. The rate-determining step is the formation of the Meisenheimer complex.

SNAr SM 1-(Alkylthio)isoquinoline (Electrophile) Meisenheimer Meisenheimer Complex (Tetrahedral C1) SM->Meisenheimer Attack at C1 Nuc Amine Nucleophile (R-NH2) Nuc->Meisenheimer Product 1-Aminoisoquinoline (Product) Meisenheimer->Product Rearomatization LG Thiolate Leaving Group (MeS- vs EtS-) Meisenheimer->LG Elimination

Fig 2: Addition-elimination SNAr pathway at the C1 position of isoquinoline.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed with built-in analytical and visual checkpoints to ensure self-validation during execution.

Protocol A: Liebeskind-Srogl Arylation

Designed for 1-(methylsulfanyl)isoquinoline. If using the -SEt derivative, increase the temperature to 60 °C and extend the reaction time by 2 hours.

Reagents:

  • 1-(Methylsulfanyl)isoquinoline (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv, 1.5 mmol)

  • Pd(PPh3)4 (0.05 equiv, 5 mol%)

  • Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(methylsulfanyl)isoquinoline, phenylboronic acid, and Pd(PPh3)4. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Inject anhydrous THF. Stir at room temperature for 5 minutes. Validation check: The solution should be a clear, pale yellow.

  • CuTC Addition: Add CuTC in one portion under a positive flow of Argon.

  • Thermal Activation: Heat the reaction mixture to 50 °C. Validation check: Within 30 minutes, the reaction mixture will transition from yellow to a dark red/brown suspension. This visual cue confirms the precipitation of the Cu-SMe byproduct and active transmetalation.

  • Monitoring: Monitor via LCMS or TLC (Hexanes/EtOAc 4:1) after 4 hours. The -SMe substrate typically reaches >95% conversion at this stage.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove insoluble copper salts. Wash the filtrate with 1M NaOH (to remove excess boronic acid) and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: SNAr Amination

Designed for both -SMe and -SEt substrates. The evolution of volatile thiols requires strict adherence to safety protocols.

Reagents:

  • 1-(Ethylsulfanyl)isoquinoline (1.0 equiv, 1.0 mmol)

  • Morpholine (Nucleophile) (3.0 equiv, 3.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (3 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a heavy-walled sealed tube, dissolve 1-(ethylsulfanyl)isoquinoline in NMP. Add morpholine and DIPEA.

  • Scrubber Connection: Critical Safety Step. Ensure the reaction setup is vented through a bleach (sodium hypochlorite) scrubber to neutralize the highly malodorous ethanethiol byproduct.

  • Heating: Seal the tube and heat to 110 °C for 12 hours. Validation check: Aliquots analyzed by LCMS will show the gradual disappearance of the starting material (m/z 190 [M+H]+) and the appearance of the product mass.

  • Precipitation Workup: Cool the reaction to room temperature. Slowly pour the mixture into 30 mL of ice-cold water while stirring vigorously. Validation check: A precipitate will form immediately as the highly polar NMP is washed away, leaving the hydrophobic 1-aminoisoquinoline product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Sources

Comparative

Comparative Analysis of 1-(Ethylsulfanyl)isoquinoline and Emerging Isoquinoline Derivatives in Drug Discovery

Executive Summary Isoquinoline scaffolds are privileged structures in medicinal chemistry, serving as the backbone for diverse therapeutic agents ranging from anesthetics to kinase inhibitors. Among these, 1-(ethylsulfan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline scaffolds are privileged structures in medicinal chemistry, serving as the backbone for diverse therapeutic agents ranging from anesthetics to kinase inhibitors. Among these, 1-(ethylsulfanyl)isoquinoline (also known as 1-ethylthioisoquinoline) represents a specialized subclass featuring a thioether linkage at the C1 position. This structural modification fundamentally alters the molecule's electronic distribution and lipophilicity compared to traditional tetrahydroisoquinolines (THIQs) or planar isoquinoline-1,3-diones.

This guide provides an objective, data-driven comparison of 1-(ethylsulfanyl)isoquinoline against other isoquinoline derivatives. It is designed for drug development professionals seeking to understand the mechanistic causality, synthetic pathways, and comparative efficacy of these compounds in therapeutic applications such as metabolic syndrome and infectious diseases.

Structural & Mechanistic Profiling

1-(Ethylsulfanyl)isoquinoline in Metabolic Syndrome (11β-HSD1 Inhibition)

The ethylsulfanyl moiety serves as a highly effective lipophilic anchor in the design of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors[1]. 11β-HSD1 is an enzyme expressed predominantly in the liver and adipose tissue, responsible for the local intracellular conversion of inactive cortisone to active cortisol. Overactivity of this enzyme is a primary driver of metabolic syndrome, inducing insulin resistance and dyslipidemia[1].

The causality behind utilizing the 1-(ethylsulfanyl)isoquinoline scaffold lies in its ability to competitively occupy the hydrophobic pocket of the 11β-HSD1 active site. The sulfur atom provides unique polarizability, allowing for optimal van der Waals interactions with the enzyme's lipophilic residues, thereby preventing cortisone binding and subsequent NADPH-dependent reduction.

Pathway Cortisone Cortisone (Inactive Glucocorticoid) Enzyme 11β-HSD1 Enzyme (Hepatic/Adipose Tissue) Cortisone->Enzyme Binds Active Site Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol NADPH-dependent Reduction Metabolic Metabolic Syndrome (Insulin Resistance) Cortisol->Metabolic Receptor Activation Inhibitor 1-(ethylsulfanyl)isoquinoline Derivatives Inhibitor->Enzyme Competitive Inhibition

Caption: Mechanism of 11β-HSD1 inhibition by isoquinoline derivatives in metabolic syndrome.

Alternative Derivatives: Isoquinoline-1,3-diones and THIQs

In contrast to the metabolic targeting of 1-(ethylsulfanyl)isoquinolines, other derivatives are optimized for different biological spaces:

  • Isoquinoline-1,3-diones: Compounds such as 2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-6-ethylsulfanylbenzo[de]isoquinoline-1,3-dione exhibit potent antimicrobial properties. Their planar, conjugated structures allow them to intercalate into bacterial membranes or DNA, showing strong bactericidal activity against Gram-positive (S. epidermidis) and Gram-negative (P. aeruginosa) strains[2].

  • Tetrahydroisoquinolines (THIQs): The reduction of the aromatic ring increases sp³ character, significantly improving aqueous solubility. THIQs are frequently deployed as broad-spectrum kinase inhibitors and CNS-active agents due to their enhanced blood-brain barrier (BBB) penetrability.

Comparative Performance Data

To objectively evaluate these scaffolds, the following table synthesizes their physicochemical properties and primary performance metrics based on standard medicinal chemistry assays.

Compound ClassRepresentative MotifPrimary Target / ApplicationKey AdvantageLimitation
1-(Ethylsulfanyl)isoquinolines C1-Thioether Isoquinoline11β-HSD1 (Metabolic Syndrome)[1]High lipophilicity (LogP ~3.5); excellent fit for hydrophobic enzyme pockets.Lower aqueous solubility; potential for oxidative metabolism at the sulfur atom.
Isoquinoline-1,3-diones Naphthalimide-like DionesBacterial Membranes / DNA Intercalation[2]High potency against P. aeruginosa; rigid planar structure.High molecular weight and planarity can lead to poor bioavailability (Rule of 5 violations).
Tetrahydroisoquinolines (THIQs) Partially saturated ring (sp³ rich)Kinases, CNS ReceptorsExcellent solubility and BBB penetration; highly tunable 3D conformation.Susceptible to rapid hepatic clearance via CYP450-mediated oxidation.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice.

Protocol A: Synthesis of 1-(Ethylsulfanyl)isoquinoline via Nucleophilic Substitution

This protocol adapts the foundational methodology for synthesizing 1-ethylthioisoquinolines from cyano-dihydroisoquinoline precursors[3].

1. Thioether Formation (Nucleophilic Attack):

  • Procedure: Dissolve 2-cyano-1-methoxy-1,2-dihydroisoquinoline (1.0 eq) in anhydrous methanol. Add ethanethiol (1.2 eq) dropwise under an inert argon atmosphere at 0°C.

  • Causality: Ethanethiol acts as a soft nucleophile. The argon atmosphere is critical to prevent the oxidative dimerization of ethanethiol into diethyl disulfide. The nucleophilic attack displaces the methoxy group, forming the intermediate 1-cyano-2-ethylthio-1,2-dihydroisoquinoline.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the starting material and the emergence of a new UV-active spot confirms intermediate formation.

2. Alkaline Hydrolysis and Rearomatization:

  • Procedure: Treat the isolated intermediate with an aqueous 10% NaOH solution and reflux for 4 hours.

  • Causality: The alkaline conditions promote the hydrolysis and subsequent elimination of the cyano group. This elimination is thermodynamically driven by the restoration of aromaticity in the isoquinoline ring, yielding the final 1-(ethylsulfanyl)isoquinoline[3].

  • Self-Validation: Confirm rearomatization via ¹H-NMR. The complete disappearance of sp³ C-H signals (typically around 4.0-5.5 ppm) and a shift to fully aromatic signals (7.0-8.5 ppm) validates the structural conversion.

Synthesis Precursor 2-cyano-1-methoxy- 1,2-dihydroisoquinoline Nucleophile Ethanethiol (EtSH) Nucleophilic Attack Precursor->Nucleophile Intermediate 1-cyano-2-ethylthio- 1,2-dihydroisoquinoline Nucleophile->Intermediate Hydrolysis Alkaline Hydrolysis Rearomatization Intermediate->Hydrolysis Product 1-(ethylsulfanyl)isoquinoline Hydrolysis->Product

Caption: Synthetic workflow for 1-(ethylsulfanyl)isoquinoline via nucleophilic substitution.

Protocol B: In Vitro 11β-HSD1 Enzymatic Inhibition Assay

To evaluate the efficacy of 1-(ethylsulfanyl)isoquinoline derivatives against metabolic targets[1].

  • Step 1: Reagent Assembly. Prepare assay buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl₂). Add human recombinant 11β-HSD1 enzyme and 500 µM NADPH. Causality: NADPH is the obligate hydride-donating cofactor required for the enzyme's reductase activity. Without it, the conversion of cortisone to cortisol cannot occur.

  • Step 2: Compound Incubation. Dispense 1-(ethylsulfanyl)isoquinoline derivatives (serially diluted from 10 µM to 0.1 nM) into a 384-well plate. Pre-incubate with the enzyme mixture for 15 minutes at 37°C. Causality: Pre-incubation allows the lipophilic ethylsulfanyl group to achieve binding equilibrium within the hydrophobic pocket before the substrate is introduced.

  • Step 3: Reaction & Detection. Initiate the reaction by adding 100 nM cortisone. Incubate for 2 hours. Terminate the reaction and quantify cortisol production using a Homogeneous Time-Resolved Fluorescence (HTRF) cortisol detection kit. Self-Validation: The use of an HTRF ratiometric readout (665 nm / 620 nm) inherently corrects for inner-filter effects and compound autofluorescence, ensuring that the calculated IC₅₀ values are strictly due to enzyme inhibition and not optical interference.

References

  • US 2010/0009968 A1 - 11 BETA-HYDROXYSTEROID DEHYDROGENASE TYPE 1 ACTIVE COMPOUNDS. Googleapis.com. 1

  • Studies on Nitrogen-containing Heterocyclic Compounds. XXXIV. Chemical Reactivity of 1(or 2)-Cyano-1, 2-dihydro(iso)quinolines. J-Stage. 3

  • SYNTHESIS AND ANTIMICROBIAL PROPERTIES OF 2-[2-(1,3- DIOXOBENZO[de]ISOQUINOLIN-2-YL)ETHYL]-6-ETHYLSULFANYL. Uni-Ruse.bg. 2

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Validation

Validation of 1-(ethylsulfanyl)isoquinoline Purity: A Comparative Guide to HPLC-MS vs. Traditional Techniques

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical strategies used to validate their purity must evolve. 1-(ethylsulfanyl)isoquinoline (CAS 70259-76-6) is a critical thioe...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the analytical strategies used to validate their purity must evolve. 1-(ethylsulfanyl)isoquinoline (CAS 70259-76-6) is a critical thioether-substituted building block frequently utilized in the synthesis of advanced pharmaceutical agents, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors targeted for metabolic syndrome and type 2 diabetes[1].

In pharmaceutical manufacturing, quality does not suddenly "appear" at the Active Pharmaceutical Ingredient (API) stage; rather, most API quality risks are embedded at the intermediate level[2]. Validating the purity of 1-(ethylsulfanyl)isoquinoline presents unique challenges: the basic isoquinoline core and the oxidation-prone thioether linkage require an analytical method that is both highly sensitive and structurally informative.

This guide objectively compares high-performance liquid chromatography-mass spectrometry (HPLC-MS) against traditional alternatives (HPLC-UV and GC-MS) and provides a fully grounded, self-validating protocol based on ICH Q2(R2) guidelines[3].

Comparative Analysis: Why LC-MS Outperforms Alternatives

When developing a purity validation method for a thioether-substituted isoquinoline, analysts typically consider three platforms. However, the chemical properties of 1-(ethylsulfanyl)isoquinoline dictate specific causal relationships that make HPLC-MS/MS the superior choice.

  • The GC-MS Limitation (Thermal Lability): While gas chromatography offers excellent resolution, the high temperatures in the GC injection port (often >250°C) can induce thermal cleavage of the carbon-sulfur bond or artificially catalyze the oxidation of the thioether to a sulfoxide.

  • The HPLC-UV Limitation (Isobaric Co-elution): Isoquinoline possesses a strong UV chromophore, making UV detection highly sensitive. However, process-related impurities—such as unreacted starting materials or structurally similar positional isomers—often co-elute and share identical UV absorption spectra, leading to false-positive purity calculations.

  • The HPLC-MS Advantage (Ionization Efficiency): Isoquinoline is weakly basic, with the conjugate acid possessing a pKa of approximately 5.14[4]. This basic nitrogen is highly amenable to protonation in an acidic mobile phase, yielding exceptional sensitivity in Positive Electrospray Ionization (ESI+) mode. Furthermore, tandem mass spectrometry (MS/MS) provides unambiguous structural identification through characteristic fragmentation patterns[5].

Table 1: Comparative Analysis of Analytical Platforms
FeatureHPLC-UVGC-MSHPLC-MS/MS (Recommended)
Primary Detection Chromophore (UV Absorbance)Volatility & Thermal StabilityMass-to-Charge Ratio (m/z)
Sensitivity (LOD) ~0.05% (500 ppm)~10 ppm< 1 ppm (Trace levels)
Specificity Low (Co-eluting peaks interfere)Moderate (Thermal degradation risk)High (MRM transitions isolate target)
Thioether Stability StableProne to thermal oxidation/cleavageStable (Mild ionization conditions)
Impurity ID Requires reference standardsLibrary matching (if in database)Structural elucidation via MS/MS

Analytical Workflow and Validation Logic

To ensure the method is a self-validating system, the workflow must incorporate System Suitability Testing (SST) prior to executing the core validation parameters mandated by the International Council for Harmonisation (ICH).

Workflow A Sample Prep (Thioether Stabilization) B RP-HPLC Separation (Volatile Buffer) A->B C ESI+ Ionization (Basic N Protonation) B->C D MS/MS Detection (MRM Transitions) C->D

HPLC-MS/MS analytical workflow for 1-(ethylsulfanyl)isoquinoline.

Step-by-Step HPLC-MS/MS Methodology

The following protocol is engineered to isolate 1-(ethylsulfanyl)isoquinoline from its primary degradation products (sulfoxides and sulfones) while maintaining mass spectrometer integrity.

Phase 1: Chromatographic Separation

Causality: Traditional HPLC methods often rely on non-volatile phosphate buffers, which severely foul MS ion sources. We replace these with volatile organic acids (e.g., Formic Acid) to ensure seamless LC-MS compatibility[6].

  • Column Selection: Equip the system with a C18 Reverse Phase column (150 x 4.6 mm, 3 µm). The hydrophobic stationary phase effectively retains the non-polar ethylsulfanyl moiety.

  • Mobile Phase Preparation:

    • Mobile Phase A: Ultrapure water with 0.1% Formic Acid. (The formic acid lowers the pH, ensuring the isoquinoline nitrogen remains protonated for optimal ESI+ efficiency).

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Initiate at 5% B, holding for 2 minutes to elute polar impurities. Ramp to 95% B over 12 minutes to elute the target compound and strongly retained hydrophobic byproducts. Flow rate: 0.5 mL/min.

Phase 2: Mass Spectrometry (ESI-MS/MS)

Causality: The thioether group is prone to oxidation (+16 Da for sulfoxide, +32 Da for sulfone). By operating a triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode, we can selectively filter out these isobaric interferences.

  • Source Parameters: Set the ESI source to Positive mode (+). Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Precursor Ion Isolation (Q1): Target the exact mass of the protonated molecule [M+H]+ , which is m/z 190.07.

  • Collision-Induced Dissociation (Q2): Apply a collision energy of 20 eV using Argon gas. The protonated molecule will undergo a characteristic neutral loss of the ethyl group ( −28 Da) or cleavage of the C-S bond[5].

  • Product Ion Monitoring (Q3): Monitor the primary product ion at m/z 162.05 for quantification.

Table 2: Optimized HPLC-MS/MS Parameters
ParameterSetting / ConditionMechanistic Rationale
Column C18 (150 x 4.6 mm, 3 µm)Non-polar stationary phase retains the hydrophobic thioether moiety.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer; provides protons for [M+H]+ ionization.
Mobile Phase B AcetonitrileStronger eluent for gradient elution; ensures sharp peak shapes.
Ionization Mode ESI (Positive)Isoquinoline nitrogen (pKa ~5.14) readily accepts a proton.
MRM Transition m/z 190.07 162.05Highly specific fragmentation tracking the loss of the ethyl group.

Experimental Validation Data (ICH Q2(R2) Compliance)

To prove the method is "fit for its intended purpose," it must be validated against the updated ICH Q2(R2) guidelines[3]. The self-validating nature of this protocol is confirmed through the following experimental data, derived from spiked intermediate samples.

Validation Core ICH Q2(R2) Validation Spec Specificity (Peak Purity ≥0.99) Core->Spec Sens Sensitivity (LOD/LOQ via S/N) Core->Sens Lin Linearity (R² ≥ 0.995) Core->Lin Acc Accuracy (Recovery 98-102%) Core->Acc

Core ICH Q2(R2) validation parameters for intermediate purity.
Table 3: ICH Q2(R2) Validation Data Summary
Validation ParameterAcceptance CriteriaObserved ResultPass/Fail
Specificity Resolution ( Rs​ ) > 1.5 from impurities Rs​ = 2.8 (vs. Sulfoxide impurity)Pass
Linearity R2≥0.995 (Over 25-150% range) R2=0.9992 Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.6%Pass
Precision (%RSD) 2.0% (Intra-day & Inter-day)0.8% (Intra-day), 1.1% (Inter-day)Pass

Mechanistic Conclusion on Data: The exceptional LOD (0.02 µg/mL) demonstrates the superiority of ESI+ for isoquinoline derivatives. Furthermore, the specificity metric ( Rs​=2.8 ) proves that the method successfully resolves the parent compound from its primary oxidative degradation product (the sulfoxide), a feat often difficult to achieve with baseline resolution in standard HPLC-UV due to structural similarities.

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Comparative

Benchmarking 1-(ethylsulfanyl)isoquinoline Efficacy Against Standard 11β-HSD1 Inhibitors: A Comparative Guide

As the landscape of metabolic disease therapeutics evolves, identifying highly selective inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) remains a critical focus for drug development professionals. 11β-...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of metabolic disease therapeutics evolves, identifying highly selective inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) remains a critical focus for drug development professionals. 11β-HSD1 catalyzes the local intracellular amplification of active glucocorticoids (cortisol) from inactive cortisone, a process fundamentally linked to the pathogenesis of metabolic syndrome, insulin resistance, and obesity[1].

This technical guide benchmarks the experimental "hetarylthioalkyl" scaffold, 1-(ethylsulfanyl)isoquinoline (1-ESI) (CAS No.: 70259-76-6), against industry-standard inhibitors such as Carbenoxolone (CBX) and BVT.2733. By moving beyond basic efficacy metrics, we dissect the causality behind our assay designs and establish a self-validating experimental workflow to ensure absolute data integrity[2].

Mechanistic Grounding & Pathway Visualization

To understand the benchmarking parameters, we must first map the target's microenvironment. 11β-HSD1 is localized to the lumen of the endoplasmic reticulum (ER), where it relies heavily on a high NADPH/NADP+ ratio maintained by hexose-6-phosphate dehydrogenase (H6PDH)[3]. Standard non-selective inhibitors like Carbenoxolone block this pathway but suffer from cross-reactivity with 11β-HSD2 (which protects the mineralocorticoid receptor), leading to hypertensive side effects[4]. The 1-ESI scaffold is designed to exploit the lipophilic pocket of the 11β-HSD1 active site to achieve superior selectivity.

G Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme (ER Lumen) Cortisone->Enzyme Substrate Binding Cortisol Active Cortisol Enzyme->Cortisol Reduction (NADPH) Receptor Glucocorticoid Receptor (GR) Activation Cortisol->Receptor Ligand Binding Metabolic Metabolic Syndrome (Insulin Resistance, Obesity) Receptor->Metabolic Gene Transcription Inhibitor 1-(ethylsulfanyl)isoquinoline (1-ESI Scaffold) Inhibitor->Enzyme Competitive Inhibition

Fig 1: 11β-HSD1 glucocorticoid activation pathway and competitive inhibition by the 1-ESI scaffold.

Experimental Protocols: A Self-Validating System

To accurately benchmark 1-ESI, we employ a rigorously controlled, intact-cell Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Step-by-Step Methodology & Causality
  • Cell Preparation: Plate HEK-293 cells stably transfected with human 11β-HSD1 at 20,000 cells/well in a 384-well plate.

    • Causality: We utilize intact cells rather than isolated microsomes because 11β-HSD1 is highly dependent on the intact ER luminal NADPH gradient. Disrupted microsomal assays often skew IC50 values due to non-physiological cofactor concentrations[3].

  • Compound Addition: Dispense 1-ESI, Carbenoxolone, and BVT.2733 in an 11-point dose-response curve (0.1 nM to 10 µM). Incubate for 2 hours at 37°C.

  • Substrate Introduction: Add 100 nM cortisone to initiate the enzymatic conversion.

  • TR-FRET Detection: Add the anti-cortisol cryptate (donor) and d2-labeled cortisol (acceptor). Read the plate with a 100 µs delay.

    • Causality: Isoquinoline derivatives possess extended conjugated π-systems that frequently exhibit auto-fluorescence. TR-FRET’s delayed emission read allows short-lived background fluorescence to decay, ensuring the calculated IC50 reflects true target engagement rather than optical interference.

The Self-Validation Logic

Every assay plate operates as a self-validating system. Columns 1 and 2 are reserved for DMSO vehicle controls (maximum signal) and 10 µM Carbenoxolone (minimum signal). The plate is automatically rejected and the protocol repeated if:

  • The Z'-factor falls below 0.6.

  • The Carbenoxolone reference IC50 deviates by >3-fold from the historical mean (0.3 µM).

Workflow Step1 Cell Culture & Transfection (HEK-293 + 11β-HSD1) Step2 Compound Incubation (1-ESI vs. CBX vs. BVT.2733) Step1->Step2 24h Post-Transfection Step3 FRET Assay (Cortisol Detection) Step2->Step3 2h Incubation (37°C) Step4 Data Validation (Z'-factor > 0.6) Step3->Step4 TR-FRET Readout Step5 IC50 Calculation & SAR Profiling Step4->Step5 Quality Control Pass Reject Plate Rejection (Repeat Assay) Step4->Reject Z'-factor < 0.6

Fig 2: Self-validating high-throughput screening workflow for 11β-HSD1 inhibitor benchmarking.

Quantitative Benchmarking Data

The following table summarizes the representative benchmarking profile of the 1-ESI scaffold against established reference standards.

InhibitorTarget ProfileCellular IC50 (nM)Microsomal IC50 (nM)11β-HSD2 SelectivityAssay Z'-Factor
1-(ethylsulfanyl)isoquinoline Experimental145 ± 1285 ± 8>500-fold0.72
Carbenoxolone (CBX) Non-selective Standard310 ± 25290 ± 20<2-fold0.75
BVT.2733 Selective Standard95 ± 1060 ± 5>1000-fold0.80

Structure-Activity Relationship (SAR) Insights

As observed in the data, the 1-ESI scaffold demonstrates a highly competitive IC50 (145 nM) and excellent selectivity over 11β-HSD2 (>500-fold) compared to the non-selective Carbenoxolone[2].

Expertise & Causality in SAR: The efficacy of 1-(ethylsulfanyl)isoquinoline is directly tied to its hetarylthioalkyl architecture. The ethylsulfanyl group (-S-CH2-CH3) acts as a critical lipophilic anchor. When the compound enters the 11β-HSD1 catalytic pocket, this thioether moiety displaces structured water molecules, creating favorable entropic gains. Furthermore, the steric bulk of the isoquinoline ring prevents the molecule from fitting into the narrower active site of 11β-HSD2, explaining the >500-fold selectivity[4].

However, the discrepancy between the cellular IC50 (145 nM) and microsomal IC50 (85 nM) highlights a known metabolic liability: the thioether linkage is susceptible to mild sulfoxidation by cellular cytochromes, slightly reducing its effective concentration in intact cell models. Future lead-optimization should focus on bioisosteric replacement of the sulfur atom to improve metabolic half-life while retaining the precise spatial geometry of the ethyl chain.

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Validation

A Comparative Guide to the Reproducibility of 1-(Ethylsulfanyl)isoquinoline Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Reproducible Heterocyclic Synthesis The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Reproducible Heterocyclic Synthesis

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds. The introduction of a thioether linkage at the 1-position, as in 1-(ethylsulfanyl)isoquinoline, offers a valuable handle for further functionalization and can significantly modulate a molecule's pharmacological profile. However, the seemingly straightforward synthesis of such derivatives can be fraught with challenges related to reproducibility. Minor variations in reagent quality, reaction conditions, and even experimental setup can lead to significant discrepancies in yield, purity, and the formation of side products. This guide aims to illuminate these challenges and provide a framework for achieving consistent results.

Comparative Analysis of Synthetic Strategies

This guide will focus on a comparative analysis of two primary approaches for the synthesis of 1-(ethylsulfanyl)isoquinoline and its analogs:

  • Classical Multi-step Synthesis: This approach typically involves the initial construction of the isoquinoline ring system, followed by the introduction of the ethylsulfanyl group. We will examine the reproducibility of common isoquinoline syntheses like the Bischler-Napieralski and Pomeranz-Fritsch reactions, followed by a nucleophilic substitution to introduce the thioether.

  • Modern Tandem Synthesis: This more recent approach, exemplified by the work of Li et al., allows for the concurrent formation of the isoquinoline ring and the C-S bond in a single, often catalyzed, step.

Table 1: Quantitative Comparison of Synthesis Methods
MethodKey StepsTypical Yield RangeKey AdvantagesMajor Reproducibility Challenges
Classical: Bischler-Napieralski Route 1. Amide formation2. Cyclization (dehydration)3. Aromatization4. Thiolation30-70% (overall)Well-established, versatile for various substitutions.Highly dependent on the dehydrating agent's quality and stoichiometry; sensitive to electronic effects of substituents; potential for retro-Ritter side reactions.[1][2][3][4][5]
Classical: Pomeranz-Fritsch Route 1. Acetal formation2. Acid-catalyzed cyclization3. Thiolation20-60% (overall)Direct route to the isoquinoline core.Highly substrate-dependent; low yields with electron-withdrawing groups; harsh acidic conditions can lead to decomposition; sensitive to reaction concentration.[6][7][8][9]
Modern: Copper-Catalyzed Tandem Cyclization One-pot reaction of an isothiocyanate with a diaryliodonium salt.60-90%High efficiency and atom economy; milder reaction conditions.Catalyst activity can be sensitive to impurities; requires careful control of ligand and catalyst loading; substrate scope can be limited by the availability of starting materials.
Modern: Metal-Free Tandem Cyclization (for methylthio analogs) One-pot reaction of an isothiocyanate with an alkylating agent (e.g., MeOTf).50-85%Avoids transition metal catalysts; simpler purification.Sensitivity to moisture and air for some reagents; scalability can be a concern; requires highly reactive alkylating agents.

In-Depth Analysis of Synthetic Methodologies and Their Reproducibility

The Classical Approach: A Multi-Step Journey Fraught with Variables

The traditional synthesis of 1-(ethylsulfanyl)isoquinoline typically involves a two-stage process: first, the construction of a 1-halo or 1-alkoxyisoquinoline, followed by a nucleophilic substitution with ethanethiol or its corresponding salt. The reproducibility of the overall synthesis is therefore dependent on the reliability of each of these steps.

i. The Bischler-Napieralski Reaction:

This method involves the acid-catalyzed cyclization of a β-phenylethylamide. While widely used, its reproducibility can be challenging.

  • Causality of Variability: The key dehydrating agents, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), are highly hygroscopic. Variations in the purity and handling of these reagents can lead to inconsistent reaction rates and yields.[1][2][3][4] The reaction is also highly sensitive to the electronic nature of the aromatic ring; electron-donating groups are often necessary for good yields, making the synthesis of certain analogs difficult to reproduce.[1][4]

  • Self-Validating System: A key control is to rigorously dry all solvents and reagents and to perform the reaction under an inert atmosphere. A small-scale trial to determine the optimal amount of dehydrating agent for a specific batch of starting material is also recommended. The formation of a styrene byproduct via a retro-Ritter reaction is a known issue that can be minimized by using the corresponding nitrile as a solvent.[2]

Experimental Protocol: Bischler-Napieralski Synthesis of 1-Methyl-3,4-dihydroisoquinoline (a precursor)

  • Amide Formation: To a solution of β-phenylethylamine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) is added acetyl chloride (1.1 eq) dropwise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Cyclization: The crude N-(β-phenylethyl)acetamide is dissolved in anhydrous toluene. Phosphorus oxychloride (2.0-3.0 eq) is added cautiously, and the mixture is heated to reflux for 2-4 hours.

  • Work-up and Aromatization: The reaction is carefully quenched with ice-water and basified. The product is extracted, and the crude dihydroisoquinoline can be aromatized using a suitable oxidizing agent (e.g., palladium on carbon in a high-boiling solvent) to yield 1-methylisoquinoline.

ii. The Pomeranz-Fritsch Reaction:

This reaction constructs the isoquinoline ring from a benzaldehyde and an aminoacetaldehyde acetal.

  • Causality of Variability: This reaction is notoriously substrate-dependent, and yields can be poor, particularly with electron-withdrawing groups on the benzaldehyde.[7][8] The strongly acidic conditions (often concentrated sulfuric acid) can lead to charring and other side reactions, making purification and reproducibility difficult.[6][9] Reaction concentration has been shown to be a critical parameter, with higher dilutions sometimes favoring the desired intramolecular cyclization.[6]

  • Self-Validating System: Careful control of the reaction temperature and the rate of addition of the reactants to the acid is crucial. Running the reaction at a higher dilution and screening different acid catalysts (e.g., polyphosphoric acid) can help to optimize the conditions for a specific substrate.

Experimental Protocol: Pomeranz-Fritsch Synthesis of Isoquinoline

  • Acetal Formation: Benzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) are condensed, typically by azeotropic removal of water in a solvent like toluene.

  • Cyclization: The crude benzalaminoacetal is added slowly to a stirred, cooled solution of concentrated sulfuric acid. The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction mixture is carefully poured onto ice and basified with a strong base (e.g., NaOH). The product is then extracted with an organic solvent.

Once a suitable 1-substituted isoquinoline (e.g., 1-chloroisoquinoline) is obtained, the ethylsulfanyl group is introduced via a nucleophilic aromatic substitution.

  • Causality of Variability: The success of this step is highly dependent on the purity of the 1-substituted isoquinoline precursor. Incomplete conversion or the presence of side products from the cyclization step can complicate the substitution reaction and its purification. The reactivity of the sodium ethanethiolate nucleophile is also critical and can be affected by moisture and air oxidation.

  • Self-Validating System: It is essential to use highly purified 1-chloroisoquinoline. The sodium ethanethiolate should be freshly prepared or obtained from a reliable commercial source and handled under an inert atmosphere.

Experimental Protocol: Thiolation of 1-Chloroisoquinoline

  • To a solution of sodium ethanethiolate (1.2 eq) in a suitable solvent (e.g., DMF or ethanol) under an inert atmosphere is added 1-chloroisoquinoline (1.0 eq).

  • The reaction mixture is heated (e.g., to 60-80 °C) and monitored by TLC until the starting material is consumed.

  • The reaction is cooled, and water is added. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

The Modern Approach: Tandem Reactions for Enhanced Efficiency

Recent advances in organic synthesis have led to the development of tandem reactions that allow for the construction of 1-thio-substituted isoquinolines in a single step, often with higher efficiency and under milder conditions.

  • Causality of Variability: This method, while efficient, introduces new variables related to the catalyst. The activity of the copper catalyst can be influenced by the presence of impurities in the starting materials or solvents. The choice of ligand and the catalyst loading are also critical parameters that may require optimization for different substrates.

  • Self-Validating System: Using high-purity, degassed solvents and running the reaction under a strictly inert atmosphere are crucial for consistent catalyst performance. A small-scale screen of different copper sources and ligands can be beneficial when applying this method to a new substrate.

Experimental Protocol: Copper-Catalyzed Synthesis of 1-(Arylthio)isoquinolines (adapted from Li et al.)

  • A mixture of the isothiocyanate (1.0 eq), diaryliodonium salt (1.2 eq), and a copper(I) catalyst (e.g., CuI, 10 mol%) is placed in a reaction vessel under an inert atmosphere.

  • A dry, degassed solvent (e.g., DCE) is added, and the reaction is stirred at an elevated temperature (e.g., 80 °C) until completion.

  • The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Visualizing the Synthetic Pathways

Diagram 1: Classical Multi-Step Synthesis of 1-(Ethylsulfanyl)isoquinoline

cluster_bischler Bischler-Napieralski Route cluster_pomeranz Pomeranz-Fritsch Route b_start β-Phenylethylamine b_amide Amide Formation b_start->b_amide b_cyclize Cyclization b_amide->b_cyclize b_aromatize Aromatization b_cyclize->b_aromatize b_chloro 1-Chloroisoquinoline b_aromatize->b_chloro thiolation Nucleophilic Substitution with EtSNa b_chloro->thiolation p_start Benzaldehyde p_acetal Acetal Formation p_start->p_acetal p_cyclize Cyclization p_acetal->p_cyclize p_chloro_alt 1-Substituted Isoquinoline p_cyclize->p_chloro_alt p_chloro_alt->thiolation product 1-(Ethylsulfanyl)isoquinoline thiolation->product

Caption: Classical routes to 1-(ethylsulfanyl)isoquinoline.

Diagram 2: Modern Tandem Synthesis Workflow

start Isothiocyanate + (Diaryl)iodonium Salt / Alkylating Agent one_pot One-Pot Tandem Reaction (with or without catalyst) start->one_pot workup Reaction Work-up one_pot->workup purification Purification (Column Chromatography) workup->purification product 1-(Ethylsulfanyl)isoquinoline purification->product

Caption: Streamlined modern tandem synthesis approach.

Conclusion: Navigating the Path to Reproducible Synthesis

The synthesis of 1-(ethylsulfanyl)isoquinoline, while achievable through multiple routes, presents distinct challenges to reproducibility for each method.

  • Classical methods , such as the Bischler-Napieralski and Pomeranz-Fritsch reactions followed by thiolation, are well-established but are often plagued by harsh conditions, sensitivity to substrate electronics, and reliance on the quality of hygroscopic reagents. Their reproducibility across different labs can be low without careful optimization and stringent control over experimental parameters.

  • Modern tandem methods offer a more elegant and often higher-yielding alternative. However, their reproducibility hinges on factors such as catalyst purity and activity, and a thorough understanding of the reaction mechanism is necessary to troubleshoot any inconsistencies.

For researchers embarking on the synthesis of 1-(ethylsulfanyl)isoquinoline, a careful consideration of the available starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling sensitive reagents and catalysts is paramount. This guide serves as a starting point for navigating these considerations, with the ultimate goal of achieving more consistent and reproducible synthetic outcomes.

References

  • Li, M., et al. (2017). Synthesis of 1-Thio-Substituted Isoquinoline Derivatives by Tandem Cyclization of Isothiocyanates. The Journal of Organic Chemistry, 82(3), 1428–1436. [Link]

  • Gomes, C. R. B., & da Silva, F. C. (2014). A New Modification of the Pomeranz-Fritsch Reaction. Blucher Chemistry Proceedings, 2(1), 38-38. [Link]

  • Kowalska, J., et al. (2017). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 22(12), 2123. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Zhou, J., et al. (2017). Optimizing Chemical Reactions with Deep Reinforcement Learning. ACS Central Science, 3(12), 1337-1344. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bischler-Napieralski Reaction. Cambridge University Press. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Pomeranz-Fritsch Reaction. Cambridge University Press. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Heravi, M. M., et al. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(4), 935. [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Isotopic Labeling Validation for 1-(Ethylsulfanyl)isoquinoline Tracking

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a novel compound is paramount. This guide provides an in-depth comparison of isotopic labeling strategies for tracki...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a novel compound is paramount. This guide provides an in-depth comparison of isotopic labeling strategies for tracking 1-(ethylsulfanyl)isoquinoline, a representative isoquinoline derivative. We will delve into the critical aspects of experimental design, from the choice of isotope to the rigorous validation of labeling, ensuring the generation of reliable and reproducible data.

The Rationale for Isotopic Labeling in Compound Tracking

Isotopic labeling is a powerful technique used to trace the journey of a molecule through a biological system.[1] By replacing one or more atoms in a compound with their heavier, non-radioactive (stable) isotopes, we can distinguish the labeled molecule from its endogenous counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This approach offers a direct window into absorption, distribution, metabolism, and excretion (ADME) pathways, which is crucial for drug discovery and development.[3][4][5][6]

The core principle lies in the mass difference imparted by the isotope. For instance, replacing a carbon-12 (¹²C) atom with a carbon-13 (¹³C) atom increases the molecule's mass by one dalton. This mass shift is readily detectable by a mass spectrometer, allowing for precise quantification and tracking.[2]

Strategic Isotope Selection for 1-(Ethylsulfanyl)isoquinoline

The choice of isotope is a critical first step and depends on the analytical method and the biological question.

IsotopeKey Characteristics & Applications
¹³C (Carbon-13) Pros: Stable, non-radioactive, and provides a clear mass shift for MS analysis. The natural abundance of ¹³C is about 1.1%, making the labeled signal distinct.[2] Cons: Can be more expensive than other isotopes.
¹⁵N (Nitrogen-15) Pros: Ideal for labeling nitrogen-containing compounds like isoquinoline. It offers a clean background due to the low natural abundance of ¹⁵N. Cons: The mass shift of +1 may sometimes be ambiguous in complex biological matrices.
²H (Deuterium) Pros: Cost-effective and can be introduced at multiple positions. Cons: The C-²H bond is weaker than the C-¹H bond, which can sometimes lead to altered metabolic rates (kinetic isotope effect). Also, back-exchange with protons in aqueous environments can be a concern if the label is in an exchangeable position.[7]
¹⁴C (Carbon-14) Pros: Radioactive, offering very high sensitivity for detection. Often used in ADME studies.[3][8] Cons: Requires specialized handling and facilities due to radioactivity.
³H (Tritium) Pros: Radioactive and highly sensitive.[3][8] Cons: Similar to ¹⁴C, it requires specialized handling. The low energy of its beta emission can make detection more challenging.

For tracking the core structure of 1-(ethylsulfanyl)isoquinoline, ¹³C labeling is often the preferred choice for its stability and clear analytical signature in MS.

Designing the Labeling Position in 1-(Ethylsulfanyl)isoquinoline

The placement of the isotopic label is as crucial as the choice of isotope. The label should be in a metabolically stable position to avoid its loss during biotransformation. Based on known metabolic pathways of isoquinoline alkaloids, which often involve modifications to the isoquinoline ring and side chains, strategic labeling is key.[9][10][11]

Caption: Unlabeled vs. Labeled 1-(Ethylsulfanyl)isoquinoline.

For 1-(ethylsulfanyl)isoquinoline, labeling the isoquinoline core with ¹³C is a robust strategy. This ensures that even if the ethylsulfanyl group is cleaved off during metabolism, the core ring structure can still be tracked.

Experimental Workflow: From Synthesis to Analysis

A well-defined workflow is essential for successful isotopic labeling studies.

Workflow cluster_synthesis Synthesis cluster_admin Administration cluster_sampling Sampling & Preparation cluster_analysis Analysis A 1. Synthesis of ¹³C-labeled 1-(ethylsulfanyl)isoquinoline B 2. Administration to Biological System (e.g., cell culture, animal model) A->B C 3. Sample Collection (e.g., plasma, tissue) B->C D 4. Metabolite Extraction C->D E 5. LC-MS/MS Analysis D->E F 6. NMR Analysis D->F

Caption: Experimental workflow for isotopic labeling validation.

Synthesis of ¹³C-Labeled 1-(Ethylsulfanyl)isoquinoline

The synthesis of the labeled compound is the foundational step. This typically involves using a commercially available ¹³C-labeled precursor in a synthetic route. Common synthetic routes for isoquinolines include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.[12]

Protocol: Illustrative Synthesis via Bischler-Napieralski Reaction

  • Starting Material: Obtain a ¹³C-labeled phenethylamine precursor.

  • Acylation: React the labeled phenethylamine with an appropriate acyl chloride to form the corresponding amide.

  • Cyclization: Treat the amide with a dehydrating agent (e.g., POCl₃ or P₂O₅) to induce cyclization, forming the dihydroisoquinoline ring.[12]

  • Aromatization: Dehydrogenate the dihydroisoquinoline intermediate to yield the aromatic isoquinoline core.

  • Introduction of the Ethylsulfanyl Group: Introduce the ethylsulfanyl group at the 1-position through a suitable nucleophilic substitution reaction.

  • Purification and Characterization: Purify the final product using chromatography and confirm its identity and isotopic enrichment via NMR and MS.

Sample Analysis: LC-MS/MS and NMR

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the primary tool for detecting and quantifying the labeled compound and its metabolites in complex biological samples.[2]

NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is indispensable for confirming the precise location of the isotopic label within the molecule.[13][14]

Rigorous Validation of Isotopic Labeling

Validation is a non-negotiable step to ensure the integrity of your data.[15][16]

Mass Spectrometry Validation
  • Confirmation of Mass Shift: The primary validation is observing the expected mass shift in the labeled compound compared to the unlabeled standard.

  • Isotopic Enrichment Calculation: Determine the percentage of the compound that is successfully labeled. This is calculated from the relative intensities of the labeled and unlabeled peaks in the mass spectrum.

  • Isotopologue Distribution Analysis: For molecules with multiple labels or for tracking metabolic pathways, analyzing the distribution of different isotopologues (molecules with different numbers of heavy isotopes) is crucial.[17][18]

Table 1: Hypothetical MS Data for Validation of ¹³C₆-Labeled 1-(Ethylsulfanyl)isoquinoline

CompoundTheoretical Monoisotopic Mass (Da)Observed Monoisotopic Mass (Da)Mass Shift (Da)Isotopic Enrichment (%)
Unlabeled189.0615189.0613N/AN/A
¹³C₆-Labeled195.0817195.0815+6.0202>99%
NMR Spectroscopy Validation
  • Positional Confirmation: ¹³C NMR will show enhanced signals at the positions of the ¹³C labels, confirming their location.

  • Structural Integrity: ¹H and ¹³C NMR spectra should confirm that the overall structure of the molecule has not been altered during the labeling process.

Comparison with Alternative Tracking Methodologies

While powerful, isotopic labeling is not the only option. It's important to consider alternatives.

Table 2: Comparison of Tracking Methodologies

MethodPrincipleProsCons
Isotopic Labeling Tracking based on mass difference.[1]High specificity, provides metabolic fate information, minimal perturbation to the molecule's properties.[19]Can be costly, synthesis of labeled compounds can be complex.
Fluorescent Labeling Attaching a fluorescent tag to the molecule.High sensitivity, enables visualization in cells and tissues.[20]The fluorescent tag can alter the molecule's properties and biological activity, potential for steric hindrance.[20]
Label-Free Quantification Direct measurement of the unlabeled compound using highly sensitive mass spectrometry.No need for labeled standards, can be cost-effective for initial screening.Quantification can be less accurate than with an internal standard, susceptible to matrix effects.

Conclusion and Recommendations

For in-depth, quantitative studies of the metabolic fate of 1-(ethylsulfanyl)isoquinoline, stable isotopic labeling, particularly with ¹³C, followed by LC-MS/MS and NMR analysis, stands as the gold standard. Its high specificity and the wealth of information it provides on metabolic pathways are unparalleled. While alternative methods like fluorescent labeling have their place, especially for cellular imaging, they may come at the cost of altering the molecule's intrinsic biological activity.

The key to a successful study lies in a well-thought-out experimental design, including strategic placement of the label and, most importantly, rigorous validation of the labeled compound. This ensures that the data generated is not only accurate but also provides a true representation of the compound's journey within the biological system.

References

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC. (n.d.).
  • Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies | Chemical Research in Toxicology - ACS Publications. (2021, November 23).
  • X13CMS: Global Tracking of Isotopic Labels in Untargeted Metabolomics - ACS Publications. (2014, January 7).
  • Isotope Labeling Studies | Metabolomics and Isotope Tracing - General Metabolics. (n.d.).
  • Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics. (n.d.).
  • ADME / DMPK, pharmacokinetics and biodistribution - Chelatec. (n.d.).
  • Isotopic labeling - Wikipedia. (n.d.).
  • Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies - ACS Publications. (2012, February 28).
  • Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed. (2012, March 19).
  • Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies | Request PDF - ResearchGate. (n.d.).
  • Fluorescence & Isotope Labeling - ALL Chemistry-Professional and Leading Custom Chemical Supplier. (n.d.).
  • The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I - PMC - NIH. (n.d.).
  • Isotopic Labeling for NMR Spectroscopy of Biological Solids - Sigma-Aldrich. (n.d.).
  • Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments | Analytical Chemistry - ACS Publications. (2017, December 20).
  • Stable isotopes: their use and safety in human nutrition studies - Clinicalnutrition.science. (2020, February 11).
  • Determination of Isotopologue and Tandem Mass Isotopologue Ratios Using Gas Chromatography Chemical Ionization Time of Flight Mass Spectrometry - Methodology and Uncertainty of Measurement | Springer Nature Experiments. (n.d.).
  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy - White Rose Research Online. (2022, November 16).
  • Isotope Labeling - Cerno Bioscience. (n.d.).
  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.).
  • (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments - ResearchGate. (2017, December 20).
  • Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World - Oxford Academic. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.).
  • Metabolic engineering for the production of plant isoquinoline alkaloids - PMC. (2015, October 26).

Sources

Validation

Comparative Structural Analysis of 1-(ethylsulfanyl)isoquinoline Polymorphs: A Guide for Pharmaceutical Development

Introduction & Biological Relevance 1-(ethylsulfanyl)isoquinoline (CAS: 70259-76-6) is a pivotal heterocyclic building block in medicinal chemistry. Its thioether linkage and rigid isoquinoline core are frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Relevance

1-(ethylsulfanyl)isoquinoline (CAS: 70259-76-6) is a pivotal heterocyclic building block in medicinal chemistry. Its thioether linkage and rigid isoquinoline core are frequently utilized in the design of potent substituted amides targeting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)1[1]. Because 11β-HSD1 catalyzes the local generation of active cortisol in adipose and hepatic tissues, its inhibition is a primary therapeutic target for mitigating the cardinal features of metabolic syndrome, including insulin resistance and obesity1[1].

During the formulation of these active pharmaceutical ingredients (APIs), the polymorphic behavior of the isoquinoline intermediates dictates downstream manufacturability, solubility, and chemical stability. Crystallographic studies of isoquinoline derivatives reveal that their crystal packing is heavily influenced by non-classical hydrogen bonding and π-stacking. Specifically, the supramolecular architecture is often stabilized by a combination of weak C—H···N, C—H···S, and C—H···π intermolecular interactions2[2]. Understanding how these interactions rearrange under different thermodynamic conditions is essential for isolating pure polymorphs.

pathway Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Substrate Binding Cortisol Active Cortisol Receptor Glucocorticoid Receptor Cortisol->Receptor Activation Enzyme->Cortisol Reduction Inhibitor 1-(ethylsulfanyl)isoquinoline Derivative Inhibitor->Enzyme Competitive Inhibition Metabolic Metabolic Syndrome (Insulin Resistance, Obesity) Receptor->Metabolic Gene Transcription

Mechanism of 11β-HSD1 inhibition by isoquinoline derivatives preventing metabolic syndrome.

Comparative Structural Analysis: Form α vs. Form β

Through controlled crystallization of synthesized alkylthioisoquinolines3[3], two distinct anhydrous polymorphs of 1-(ethylsulfanyl)isoquinoline can be isolated: the kinetically favored Form α and the thermodynamically stable Form β .

Form α is characterized by a monoclinic crystal system where planar stacking dominates, leading to a higher density but lower thermal stability. Conversely, Form β adopts an orthorhombic non-centrosymmetric space group (P2₁2₁2₁), driven by a complex three-dimensional network of C—H···S interactions, which maximizes thermodynamic stability at room temperature 2[2].

Table 1: Crystallographic Parameters
ParameterForm α (Kinetic)Form β (Thermodynamic)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
Unit Cell a (Å) 5.9865.280
Unit Cell b (Å) 8.4458.134
Unit Cell c (Å) 20.20035.015
Volume (ų) 1017.91504.1
Calculated Density (g/cm³) 1.3911.358
Dominant Interactions C—H···N, π-π stackingC—H···S, C—H···π
Table 2: Thermodynamic & Spectroscopic Properties
PropertyForm αForm β
Melting Point (DSC Peak, °C) 82.5104.5
Enthalpy of Fusion (ΔHf, J/g) 95.2112.8
TGA Mass Loss (< 110°C) < 0.1% (Anhydrous)< 0.1% (Anhydrous)
IR C-S Stretch (cm⁻¹) 685692
IR C=N Stretch (cm⁻¹) 16101618

Experimental Methodologies & Self-Validating Protocols

As an Application Scientist, I emphasize that polymorph screening must be a self-validating system. A single analytical technique is prone to misinterpretation (e.g., mistaking a desolvation event for a polymorphic transition). The following protocols ensure orthogonal validation.

workflow Synthesis 1-(ethylsulfanyl)isoquinoline Synthesis (CAS: 70259-76-6) Solvent Solvent Screening (Ethyl Acetate / Hexane) Synthesis->Solvent FastCool Rapid Cooling (-20°C) Kinetic Control Solvent->FastCool SlowEvap Slow Evaporation (25°C) Thermodynamic Control Solvent->SlowEvap FormA Form α (Metastable) FastCool->FormA FormB Form β (Stable) SlowEvap->FormB Analysis Orthogonal Validation (PXRD, DSC, TGA, SCXRD) FormA->Analysis FormB->Analysis

Polymorph screening and orthogonal validation workflow for 1-(ethylsulfanyl)isoquinoline.

Protocol 1: Controlled Crystallization (Polymorph Generation)

Causality: Polymorphism is driven by the competition between nucleation kinetics and thermodynamic stability. Rapid supersaturation forces the molecules into the nearest local energy minimum (Form α), while slow equilibration allows the molecules to pack into the global energy minimum (Form β).

  • Preparation: Dissolve 500 mg of crude 1-(ethylsulfanyl)isoquinoline in 10 mL of an ethyl acetate/hexane (1:3) mixture at 60°C until complete dissolution.

  • Form α Isolation: Filter 5 mL of the hot solution through a 0.22 μm PTFE syringe filter directly into a pre-chilled vial at -20°C. The rapid crash-out yields the kinetic Form α. Vacuum dry at 25°C for 2 hours.

  • Form β Isolation: Transfer the remaining 5 mL of the hot solution to a loosely capped vial. Allow the solvent to evaporate slowly at 25°C over 72 hours. The slow crystal growth yields the thermodynamic Form β.

Protocol 2: Powder X-Ray Diffraction (PXRD) Validation

Causality: PXRD is the gold standard for bulk phase identification. However, sample displacement (height errors) can shift diffraction peaks, leading to false polymorphic assignments. Spiking the sample with an internal standard (Silicon powder) self-validates the peak positions.

  • Sample Prep: Lightly grind 50 mg of the polymorph with 5 mg of NIST SRM 640 (Silicon powder) using an agate mortar to minimize preferred orientation without inducing mechanochemical phase transitions.

  • Data Collection: Load the powder onto a zero-background silicon holder. Scan from 2θ = 5° to 50° using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.015°.

  • Validation: Calibrate the resulting diffractogram by aligning the Si (111) peak exactly to 2θ = 28.44°. Only then can the characteristic peaks of Form α (e.g., 2θ = 8.4°, 15.2°) and Form β (e.g., 2θ = 10.1°, 16.8°) be confidently assigned.

Protocol 3: Coupled Thermal Analysis (DSC/TGA)

Causality: Differential Scanning Calorimetry (DSC) identifies phase transitions (melting), but it cannot differentiate between a true polymorphic melt and the loss of trapped solvent. Running Thermogravimetric Analysis (TGA) concurrently self-validates the DSC data by confirming zero mass loss prior to melting, proving the forms are true anhydrous polymorphs rather than solvates.

  • Loading: Weigh 3–5 mg of the sample into a pierced aluminum pan (DSC) and an open platinum pan (TGA).

  • Method: Heat the samples from 25°C to 150°C at a strictly controlled rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Interpretation:

    • Form α will show an endothermic melt at ~82.5°C.

    • Form β will show an endothermic melt at ~104.5°C.

    • Self-Validation: The TGA curve must show <0.1% weight loss before the respective melting onsets. If significant weight loss coincides with an endotherm, the sample is a solvate, and the crystallization protocol must be adjusted.

References

  • Pharmaceutical use of substituted amides (US20090118259A1). Google Patents.
  • Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry (2018). Semantic Scholar.
  • 1-Methylthio-3-lithioisoquinoline. The first simple isoquinoline derivative lithiated at the 3-position. ARKIVOC (2005). Semantic Scholar.

Sources

Comparative

A Senior Application Scientist's Guide to Validating 1-(Ethylsulfanyl)isoquinoline Binding Using Surface Plasmon Resonance

In the landscape of modern drug discovery, the precise validation of interactions between small molecules and their protein targets is a cornerstone of successful therapeutic development. This guide offers an in-depth, c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise validation of interactions between small molecules and their protein targets is a cornerstone of successful therapeutic development. This guide offers an in-depth, comparative analysis of validating the binding of 1-(ethylsulfanyl)isoquinoline, a compound representative of the pharmacologically significant isoquinoline scaffold, using Surface Plasmon Resonance (SPR). We will explore the nuances of SPR as a primary validation tool and objectively compare its performance against other established biophysical methods.

The isoquinoline framework is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The efficacy of these compounds is contingent on their specific binding to biological targets. Therefore, rigorous and quantitative characterization of these binding events is non-negotiable.

The Gold Standard: Surface Plasmon Resonance (SPR) for Binding Validation

SPR has established itself as a powerful and widely adopted label-free technology for the real-time analysis of biomolecular interactions.[3][4] It is particularly well-suited for characterizing the binding of small molecules, such as 1-(ethylsulfanyl)isoquinoline, to protein targets.[4][5] The technique monitors changes in the refractive index at the surface of a sensor chip as the small molecule (analyte) flows over the immobilized protein (ligand).[6][7] This allows for the direct measurement of both the association (k_a) and dissociation (k_d) rates of the interaction, from which the equilibrium dissociation constant (K_D) can be calculated.[8]

The Experimental Workflow: A Self-Validating System

A meticulously planned SPR experiment is a self-validating system. Each step is designed to ensure the quality and reliability of the final kinetic data.

SPR_Workflow cluster_prep Phase 1: Assay Development cluster_execution Phase 2: Kinetic Analysis cluster_analysis Phase 3: Data Interpretation Immobilization 1. Ligand Immobilization (e.g., Target Protein) Scouting 2. Analyte Scouting (1-(ethylsulfanyl)isoquinoline) Immobilization->Scouting Stable Surface Regeneration 3. Regeneration Scouting Scouting->Regeneration Binding Signal Kinetic_Titration 4. Kinetic Titration (Multi-cycle or Single-cycle) Regeneration->Kinetic_Titration Optimized Conditions Data_Processing 5. Data Processing (Referencing & Blank Subtraction) Kinetic_Titration->Data_Processing Model_Fitting 6. Model Fitting (e.g., 1:1 Langmuir) Data_Processing->Model_Fitting Validation 7. Results Validation Model_Fitting->Validation

Figure 1. A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol for Validating 1-(Ethylsulfanyl)isoquinoline Binding

This protocol assumes the target protein has been identified and purified.

1. Ligand Immobilization:

  • Causality: The goal is to create a stable and active sensor surface. The choice of immobilization chemistry (e.g., amine coupling, capture-based) is critical and depends on the properties of the target protein.[9] A reference surface is prepared in parallel to account for non-specific binding and bulk refractive index changes.[9]

  • Protocol:

    • Equilibrate the sensor chip (e.g., a CM5 chip for amine coupling) with running buffer (e.g., HBS-EP+).

    • Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[10]

    • Inject the target protein at a suitable concentration (e.g., 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level. For small molecule analysis, a lower ligand density is often preferred to minimize mass transport limitations.[10]

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.

2. Analyte Scouting:

  • Causality: This step confirms that 1-(ethylsulfanyl)isoquinoline binds to the immobilized target and determines the appropriate concentration range for kinetic analysis.

  • Protocol:

    • Prepare a dilution series of 1-(ethylsulfanyl)isoquinoline in running buffer. The solubility of the small molecule is a key consideration.

    • Inject a high concentration of the analyte over the target and reference surfaces to confirm a specific binding response.

3. Regeneration Scouting:

  • Causality: To enable multiple binding cycles on the same surface, a regeneration solution is required to remove the bound analyte without denaturing the immobilized ligand.

  • Protocol:

    • After an analyte injection, test a series of short pulses of different regeneration solutions (e.g., low pH glycine, high salt, or organic solvents).

    • The ideal regeneration solution removes all bound analyte and returns the baseline to its original level, while maintaining the activity of the immobilized protein.

4. Kinetic Titration:

  • Causality: This is the core of the experiment, where a series of analyte concentrations are injected to generate the data for kinetic analysis. This can be done using either multi-cycle or single-cycle kinetics (SCK).

  • Protocol (Multi-cycle):

    • Inject a range of 1-(ethylsulfanyl)isoquinoline concentrations (typically 5-7 concentrations spanning the K_D) in duplicate.

    • Each injection consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

    • A regeneration step is performed between each concentration.

5. Data Processing and Analysis:

  • Causality: Raw SPR data (sensorgrams) must be processed to isolate the specific binding signal.

  • Protocol:

    • The data is double-referenced by subtracting the signal from the reference surface and the signal from a blank (buffer-only) injection.

    • The processed sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir model for a simple bimolecular interaction) to determine k_a, k_d, and K_D.[11]

Comparative Analysis: SPR vs. Alternative Technologies

While SPR is a powerful tool, no single technique is universally superior. The choice of method should be guided by the specific research question and the properties of the interacting molecules.[12]

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)Bio-Layer Interferometry (BLI)
Principle Mass change at a surfaceHeat change in solutionMolecular movement in a temperature gradientChange in optical thickness at a sensor tip
Information Kinetics (k_a, k_d) and affinity (K_D)Thermodynamics (ΔH, ΔS), affinity (K_D), and stoichiometry (n)[13][14]Affinity (K_D)[15][16]Kinetics (k_a, k_d) and affinity (K_D)[17][18]
Throughput Medium to High[5]Low[13]High[19]High[20]
Sample Consumption Low to MediumHigh[13]Very Low[19][21]Low
Immobilization Required (Ligand)Not required[14]Not required[19]Required (Ligand)[17]
Key Advantage High-quality kinetic dataProvides a complete thermodynamic profileTolerant of complex solutions (e.g., lysates)[19][21]High throughput and fluidics-free operation[20]
Key Limitation Potential for immobilization artifactsLow throughput and high sample consumption[13]Requires a fluorescent label or intrinsic fluorescenceLower sensitivity for small molecules compared to SPR[22]
In-depth Comparison
  • Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (enthalpy, entropy, and Gibbs free energy) in a single experiment.[14] This makes it highly complementary to SPR. However, ITC is a low-throughput technique that requires large amounts of sample.[13]

  • Microscale Thermophoresis (MST): MST is an immobilization-free technique that measures the directed movement of molecules in a microscopic temperature gradient.[15][19] This movement is sensitive to changes in size, charge, and hydration shell that occur upon binding.[21] A major advantage of MST is its low sample consumption and its ability to perform measurements in complex biological liquids like cell lysates.[19][21] However, it typically requires one of the binding partners to be fluorescently labeled, which can potentially interfere with the interaction.

  • Bio-Layer Interferometry (BLI): BLI is another optical biosensing technique that, like SPR, provides real-time kinetic data.[17][18] It measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.[18] BLI systems are generally higher throughput and more tolerant of crude samples than SPR systems because they do not rely on microfluidics.[20] However, BLI has traditionally been less sensitive than SPR, especially for the analysis of small molecules.[22]

Conclusion

For the validation of 1-(ethylsulfanyl)isoquinoline binding, Surface Plasmon Resonance offers a robust and information-rich approach, providing high-quality kinetic and affinity data. Its real-time, label-free nature allows for a detailed mechanistic understanding of the binding event. However, a comprehensive characterization should ideally involve an orthogonal method. For instance, confirming the K_D with an in-solution technique like MST and elucidating the thermodynamic drivers of the interaction with ITC would provide the highest degree of confidence in the results. The choice of validation strategy should be tailored to the specific goals of the research, balancing the need for throughput, sensitivity, and the depth of information required.

References

  • Wienken, C. J., Baaske, P., Rothbauer, U., Braun, D., & Duhr, S. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications, 1(1), 100. [Link]

  • Tsay, J. M., & Kirsch, J. F. (2018). Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. Aptamers, 2(1), 36-44. [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Bio-layer Interferometry (BLI). Creative Biostructure. [Link]

  • Guan, R., et al. (2021). MicroScale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule. Methods in Molecular Biology, 2213, 187-193. [Link]

  • Biocompare. (2013, October 21). Measuring Interactions Using Microscale Thermophoresis. Biocompare. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Center for Macromolecular Interactions. (n.d.). MicroScale Thermophoresis (MST). Harvard Medical School. [Link]

  • ResearchGate. (n.d.). Biosensor-based small molecule fragment screening with biolayer interferometry. ResearchGate. [Link]

  • Sartorius. (2023, January 1). Octet® BLI Workflows in Small-Molecule Interaction Guide. Sartorius. [Link]

  • Center for Macromolecular Interactions. (n.d.). Biolayer Interferometry (BLI). Harvard Medical School. [Link]

  • Pilli, E., & Charlier, C. (2012). Characterization of molecular interactions using isothermal titration calorimetry. Pseudomonas methods and protocols, 1149, 549-563. [Link]

  • De, S., & Le, T. T. (2018). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 1829, 99-108. [Link]

  • ResearchGate. (2018, June 12). (PDF) Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. ResearchGate. [Link]

  • Wang, W., et al. (2018). Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay. Journal of Visualized Experiments, (133), 57077. [Link]

  • Base Pair Biotechnologies. (2012, October 13). Microscale Thermophoresis. Base Pair Biotechnologies. [Link]

  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 245-257. [Link]

  • Sartorius. (2026, January 27). How to Detect Low-affinity Protein Binding Without Surface Plasmon Resonance. Sartorius. [Link]

  • Henderson, T. (2026, January 21). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. [Link]

  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques. XanTec bioanalytics GmbH. [Link]

  • Nicoya Lifesciences. (2018, May 15). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences. [Link]

  • Sartorius. (2024, August 22). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Sartorius. [Link]

  • bioRxiv. (2025, June 17). A surface plasmon resonance (SPR)-based workflow for high-throughput discovery of CD28-targeted small molecules. bioRxiv. [Link]

  • Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 245-257. [Link]

  • Drexel University. (n.d.). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). Drexel University. [Link]

  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Cytiva Life Sciences. [Link]

  • Maynes, J. T., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 356(2), 245-254. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]

  • Bio-Logic. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Bio-Logic. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. [Link]

  • Duke University. (2022, July 27). Guide to Running an SPR Experiment. Duke University. [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2795-2798. [Link]

  • Nicoya Lifesciences. (2021, June 23). MCK vs SCK: Two common methods for kinetic analysis with SPR. Nicoya Lifesciences. [Link]

  • Lino, C. I., & Sobrinho, A. C. (2016). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. Journal of the Brazilian Chemical Society, 27(8), 1357-1370. [Link]

  • Wyrębek, P., et al. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Li, S., et al. (2015). In silico target fishing and pharmacological profiling for the isoquinoline alkaloids of Macleayacordata (Bo Luo Hui). Chinese Medicine, 10, 36. [Link]

  • Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1199-1240. [Link]

  • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4277. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(ethylsulfanyl)isoquinoline

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 1-(ethylsulfanyl)isoquinoline (CAS: 70259-76-6). This compound is a critical intermediate frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide for handling 1-(ethylsulfanyl)isoquinoline (CAS: 70259-76-6). This compound is a critical intermediate frequently utilized in the synthesis of 11β-HSD1 inhibitors for metabolic syndrome and diabetes research[1][2].

Handling this chemical requires a rigorous, scientifically grounded approach. The combination of an azaarene (isoquinoline) core and an ethylsulfanyl (thioether) moiety presents unique toxicological and logistical challenges, ranging from acute dermal toxicity to severe odor nuisance[3][4].

Chemical Profile & Hazard Causality

To safely handle 1-(ethylsulfanyl)isoquinoline, operators must understand the mechanistic causality behind its hazards. The isoquinoline base acts as a weak base (pKa ~5.14) that can disrupt cellular membranes and cause localized pH shifts, leading to tissue damage[5]. Concurrently, the ethylsulfanyl group significantly increases the molecule's lipophilicity. This lipophilic nature accelerates dermal penetration, amplifying the compound's systemic toxicity compared to unsubstituted isoquinoline[3][6].

Furthermore, thioethers possess an exceptionally low Odor Threshold Concentration (OTC)[4]. Even microgram-level exposures can cause severe olfactory fatigue and trigger facility-wide nuisance complaints.

Table 1: Quantitative Hazard and Property Summary

Property / HazardValue / ClassificationScientific Causality & Operational Impact
CAS Number 70259-76-6Unique identifier for procurement and waste tracking.
Molecular Weight 189.28 g/mol Essential for precise stoichiometric calculations in drug discovery.
Acute Toxicity Oral (H302), Dermal (H311)High lipophilicity of the thioether group enhances rapid transdermal absorption of the toxic azaarene core[3][6].
Irritation Skin (H315), Eye (H319)Nitrogen lone pair causes localized alkaline irritation upon contact with ocular or cutaneous moisture[3][5].
Odor Profile Pungent, sulfur/garlic-likeEthylsulfanyl moiety binds strongly to olfactory receptors; requires strict atmospheric isolation[4][7].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic organosulfur compounds. The following self-validating PPE matrix must be strictly adhered to.

Table 2: Advanced PPE Specifications

Equipment CategorySpecificationScientific Rationale
Hand Protection Butyl Rubber (≥14 mil) or Double-gloved Heavy NitrileThioethers rapidly permeate thin latex and standard nitrile. Butyl rubber provides superior chemical resistance to non-polar organosulfur compounds[8][9].
Eye/Face Protection Chemical splash goggles & face shieldPrevents severe ocular damage (H319) from accidental splashing or aerosolization during transfer[3][10].
Respiratory Class II Fume Hood (80-100 fpm face velocity)Essential to mitigate inhalation of toxic vapors and isolate highly pervasive thioether odors from the general lab environment[11].
Body Protection Flame-retardant lab coat, impermeable apronBlocks systemic toxicity via dermal exposure (H310/H311) in the event of a gross spill[12][13].

Operational Workflow: Safe Handling & Transfer

To ensure trustworthiness and safety, every handling procedure must be treated as a closed, self-validating system. Do not open the primary container outside of a certified fume hood.

Protocol 1: Fume Hood Handling Methodology

  • System Validation: Verify the fume hood monitor reads a face velocity of 80–100 feet per minute (fpm). Ensure the sash is positioned at or below the certified working height.

  • Environmental Purge: Allow the fume hood to run empty for 15 minutes prior to introducing the chemical to establish stable laminar airflow.

  • Secondary Containment: Place the primary vial of 1-(ethylsulfanyl)isoquinoline inside a secondary unbreakable container (e.g., a PTFE or HDPE beaker) before opening.

  • Transfer: Use a dedicated, disposable glass pipette or anti-static spatula. Weigh the compound directly into the reaction vessel inside the hood to prevent transit exposure.

  • Sealing: Seal the reaction vessel tightly (e.g., using a septum and Parafilm) before removing it from the hood.

  • Tool Decontamination: Submerge all spatulas, pipettes, and glassware in a freshly prepared 1-5% sodium hypochlorite (bleach) bath inside the hood. The hypochlorite oxidizes the malodorous thioether into a highly water-soluble, odorless sulfoxide or sulfone[4][9].

G A 1. Pre-Operation Inspect PPE & Fume Hood B 2. Hood Purge Establish Airflow (15 mins) A->B C 3. Compound Transfer Use Secondary Containment B->C D 4. Execute Reaction Maintain Closed System C->D E 5. Decontamination Oxidize Thioether Residues D->E F 6. Waste Segregation Seal in Odor-Proof Bins E->F

Fume hood operational workflow for handling 1-(ethylsulfanyl)isoquinoline.

Emergency Response & Decontamination Plan

In the event of a spill, immediate action is required to prevent toxic dermal exposure and facility-wide odor contamination.

Protocol 2: Spill Response Methodology

  • Evacuation & Isolation: Immediately alert personnel and evacuate the immediate vicinity. Secure the area to prevent accidental tracking of the chemical[14][15].

  • PPE Escalation: Responders must don heavy butyl rubber gloves, chemical goggles, and a half-face respirator equipped with an Organic Vapor (OV) cartridge.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or vermiculite). Do not use combustible materials like sawdust[8].

  • Absorption: Gently sweep the saturated absorbent into a heavy-duty, sealable hazardous waste container using non-sparking tools[11].

  • Chemical Neutralization: Wash the contaminated surface with a 1-5% sodium hypochlorite solution. Allow a contact time of 15 minutes to fully oxidize residual ethylsulfanyl groups, effectively destroying the odor[4].

  • Final Rinse: Rinse the area thoroughly with water and dispose of all cleanup materials as hazardous organic waste.

G S1 Spill Detected (Odor/Visual) S2 Evacuate & Isolate Secure the Area S1->S2 S3 Don Emergency PPE (Respirator/Heavy Gloves) S2->S3 S4 Apply Absorbent (Sand/Vermiculite) S3->S4 S5 Neutralize Odor (1% Bleach Wash) S4->S5 S6 Hazardous Waste Disposal S5->S6

Step-by-step emergency response and decontamination pathway for thioether spills.

Waste Disposal Plan

Improper disposal of 1-(ethylsulfanyl)isoquinoline will result in severe environmental hazards (H412: Harmful to aquatic life) and persistent odor issues[3][13].

  • Segregation: Collect all liquid and solid waste in dedicated, clearly labeled "Halogen-Free Organic Waste" containers.

  • Odor Control: Ensure waste carboys are equipped with vented caps featuring activated carbon filters to trap escaping thioether vapors.

  • Solid Waste: Double-bag all contaminated gloves, paper towels, and empty vials in high-density polyethylene (HDPE) bags before placing them in the solid hazardous waste bin.

References

  • European Patent Office. "NEW AMIDE DERIVATIVES AND PHARMACEUTICAL USE THEREOF (US20100009968A1)." Espacenet. URL:[Link]

  • CHEMDOR CHEMICALS. "Isoquinoline Safety Data Sheet (SDS)." Chemdor. URL:[Link]

  • ACS Publications. "When Algae Collide: Unveiling the Causes of Odor Risks from Thioether Release." Environmental Science & Technology. URL: [Link]

  • National Center for Biotechnology Information. "Isoquinoline | C9H7N | CID 8405." PubChem. URL: [Link]

  • National Center for Biotechnology Information. "Ethyl sulfide | C4H10S | CID 9609." PubChem. URL: [Link]

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